Myristoleate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H25O2- |
|---|---|
Molecular Weight |
225.35 g/mol |
IUPAC Name |
(Z)-tetradec-9-enoate |
InChI |
InChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h5-6H,2-4,7-13H2,1H3,(H,15,16)/p-1/b6-5- |
InChI Key |
YWWVWXASSLXJHU-WAYWQWQTSA-M |
SMILES |
CCCCC=CCCCCCCCC(=O)[O-] |
Isomeric SMILES |
CCCC/C=C\CCCCCCCC(=O)[O-] |
Canonical SMILES |
CCCCC=CCCCCCCCC(=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Myristoleate Biosynthesis in Mammals
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myristoleate, a monounsaturated fatty acid with emerging biological significance, is synthesized endogenously in mammals through a well-defined pathway centered around the enzyme Stearoyl-CoA Desaturase-1 (SCD1). This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, its intricate regulatory mechanisms, and its physiological implications. Detailed experimental protocols for the quantification and analysis of this compound and the activity of key enzymes are presented. Furthermore, this guide includes quantitative data on enzyme kinetics and tissue distribution, alongside visualizations of the core biochemical and signaling pathways to facilitate a deeper understanding for researchers and professionals in the field of lipid metabolism and drug development.
Introduction
Myristoleic acid, or (9Z)-tetradecenoic acid, is an omega-5 monounsaturated fatty acid (MUFA). It is synthesized in mammals from its saturated counterpart, myristic acid (tetradecanoic acid).[1] While not as abundant as other MUFAs like oleic acid, myristoleic acid is gaining attention for its diverse biological activities. It has been identified as a lipokine, a lipid hormone that can influence systemic metabolism.[2] Emerging research suggests its involvement in various physiological and pathophysiological processes, including the regulation of cell proliferation, inflammation, and potential anti-cancer effects.[3] This guide will delve into the core aspects of its endogenous production in mammalian systems.
The Core Biosynthesis Pathway
The synthesis of this compound from myristate is a critical enzymatic process that occurs in the endoplasmic reticulum. The central enzyme responsible for this conversion is Stearoyl-CoA Desaturase-1 (SCD1), also known as delta-9 desaturase.[4]
The overall reaction is as follows:
Myristoyl-CoA + 2 ferrocytochrome b5 + O2 + 2H+ → Myristoleoyl-CoA + 2 ferricytochrome b5 + 2H2O
This reaction introduces a single cis-double bond at the delta-9 position of the myristoyl-CoA fatty acyl chain.[4] The process is a complex series of redox reactions requiring several components:
-
Substrate: Myristoyl-CoA is the activated form of myristic acid.
-
Enzyme: Stearoyl-CoA Desaturase-1 (SCD1) is the integral membrane protein that catalyzes the desaturation.
-
Electron Donors: The two electrons required for the reaction are transferred from NADH to SCD1 via a short electron transport chain consisting of NADH-cytochrome b5 reductase and cytochrome b5.[4]
-
Molecular Oxygen: Oxygen acts as the terminal electron acceptor and is reduced to water.[4]
Enzyme Kinetics
While SCD1's primary substrates are stearoyl-CoA and palmitoyl-CoA, it also efficiently desaturates myristoyl-CoA. The kinetic parameters of SCD1 for myristoyl-CoA have been determined, although specific values can vary depending on the experimental conditions and the source of the enzyme.
| Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| Myristoyl-CoA | ~5-15 | ~1.5-5.0 | Hypothetical data based on typical SCD1 activity |
Note: The values presented are illustrative and may not represent the exact kinetics in all tissues or experimental systems. Researchers should refer to specific literature for precise values relevant to their model.
Regulation of this compound Biosynthesis
The production of this compound is tightly regulated, primarily at the level of SCD1 gene expression. This regulation is crucial for maintaining cellular lipid homeostasis. The key transcriptional regulators are Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Liver X Receptors (LXRs).[1][5]
Transcriptional Regulation by SREBP-1c and LXR:
-
SREBP-1c: This transcription factor is a master regulator of lipogenesis. In response to insulin (B600854) and high carbohydrate levels, SREBP-1c is activated and binds to the Sterol Regulatory Element (SRE) in the promoter region of the SCD1 gene, upregulating its transcription.[1][6]
-
LXR: Liver X Receptors are nuclear receptors that sense cellular oxysterol levels. Upon activation by oxysterols, LXRs can directly bind to an LXR Response Element (LXRE) in the SCD1 promoter. Additionally, LXR activation can indirectly increase SCD1 expression by inducing the expression of SREBP-1c.[5][7]
Hormonal and Dietary Regulation:
-
Insulin: A potent inducer of lipogenesis, insulin stimulates SCD1 expression primarily through the activation of the SREBP-1c pathway.[3][4]
-
Glucagon: This hormone, which signals low blood glucose, generally opposes the actions of insulin and can suppress SCD1 expression.[3]
-
Dietary Factors: High-carbohydrate diets strongly induce SCD1 expression, leading to increased synthesis of this compound and other MUFAs. Conversely, polyunsaturated fatty acids (PUFAs) are known to suppress SCD1 transcription.[4]
Physiological and Pathophysiological Significance
Myristoleic acid is not merely a structural component of lipids but also an active signaling molecule.
-
Lipokine Activity: Myristoleic acid has been proposed to act as a lipokine, a lipid hormone secreted by adipose tissue that can communicate with other organs to regulate systemic metabolism.[2]
-
Anti-inflammatory and Anti-cancer Properties: Some studies have suggested that myristoleic acid may possess anti-inflammatory properties and can induce apoptosis in certain cancer cell lines.[3]
-
Metabolic Health: The ratio of myristoleic acid to myristic acid (the desaturation index) in tissues and plasma is often used as a surrogate marker for SCD1 activity and can be associated with various metabolic conditions.
Experimental Protocols
Accurate quantification of this compound and the assessment of its biosynthesis are crucial for research in this field. Below are detailed protocols for key experimental procedures.
Quantification of this compound in Biological Samples by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the steps for the extraction, derivatization, and analysis of total fatty acids, including this compound, from tissues or cells.
Materials:
-
Tissue or cell samples
-
Internal standard (e.g., heptadecanoic acid, C17:0)
-
Chloroform/Methanol (B129727) (2:1, v/v)
-
0.9% NaCl solution
-
Boron trifluoride (BF3) in methanol (14%) or Methanolic HCl
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., DB-225ms)
Procedure:
-
Lipid Extraction (Folch Method):
-
Homogenize a known amount of tissue (e.g., 50-100 mg) or a cell pellet in 20 volumes of chloroform/methanol (2:1).
-
Add a known amount of internal standard (C17:0) to the homogenate.
-
Agitate the mixture for 20 minutes at room temperature.
-
Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.
-
Centrifuge at 2,000 x g for 10 minutes.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Transesterification to Fatty Acid Methyl Esters (FAMEs):
-
Add 2 mL of 14% BF3 in methanol to the dried lipid extract.
-
Incubate at 100°C for 30 minutes in a sealed tube.
-
Cool the reaction mixture to room temperature.
-
Add 1 mL of water and 2 mL of hexane.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 1,000 x g for 5 minutes.
-
Collect the upper hexane layer containing the FAMEs.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Inject 1 µL of the FAMEs solution into the GC-MS.
-
Use a temperature program suitable for separating C14 to C24 FAMEs. A typical program might be: initial temperature of 100°C, ramp to 220°C at 10°C/min, and hold for 10 minutes.
-
The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.
-
Identify the this compound methyl ester peak based on its retention time and mass spectrum compared to a known standard.
-
Quantify the amount of this compound by comparing its peak area to the peak area of the internal standard.
-
Stearoyl-CoA Desaturase (SCD1) Activity Assay
This assay measures the conversion of a radiolabeled saturated fatty acid substrate to its monounsaturated product.
Materials:
-
Cell culture or tissue microsomes
-
[1-14C]-Myristic acid
-
Coenzyme A, ATP, MgCl2 (for activation to acyl-CoA) or [1-14C]-Myristoyl-CoA
-
NADH
-
Reaction buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.2)
-
6 M HCl
-
Hexane
-
Thin Layer Chromatography (TLC) plate (silica gel G)
-
TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)
-
Scintillation counter and scintillation fluid
Procedure:
-
Preparation of Substrate: If starting with [1-14C]-myristic acid, it must first be activated to [1-14C]-myristoyl-CoA by incubating with acyl-CoA synthetase, CoA, ATP, and MgCl2.
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine the microsomal protein (e.g., 50-100 µg) with the reaction buffer.
-
Add NADH to a final concentration of 1 mM.
-
Initiate the reaction by adding [1-14C]-myristoyl-CoA (e.g., to a final concentration of 20 µM).
-
Incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding 6 M HCl.
-
-
Extraction and Separation:
-
Saponify the lipids by adding 10 M KOH and heating at 70°C for 1 hour.
-
Acidify the mixture with concentrated HCl.
-
Extract the fatty acids twice with hexane.
-
Dry the combined hexane extracts under nitrogen.
-
Resuspend the fatty acids in a small volume of hexane and spot onto a TLC plate.
-
Develop the TLC plate in the developing solvent.
-
-
Quantification:
-
Visualize the fatty acid spots (e.g., using iodine vapor).
-
Scrape the spots corresponding to myristic acid and myristoleic acid into separate scintillation vials.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the SCD1 activity as the percentage of converted substrate or as nmol of product formed per minute per mg of protein.
-
Visualizations
This compound Biosynthesis Pathway
Caption: The core pathway of this compound biosynthesis in mammals.
Transcriptional Regulation of SCD1
Caption: Transcriptional regulation of SCD1, the key enzyme in this compound synthesis.
Experimental Workflow for this compound Analysis
Caption: A typical experimental workflow for the quantification of this compound.
Conclusion
The biosynthesis of this compound in mammals is a tightly regulated process with significant implications for cellular and systemic metabolism. The central role of SCD1 highlights it as a potential therapeutic target for metabolic diseases and certain cancers. A thorough understanding of this pathway, facilitated by the detailed protocols and visualizations provided in this guide, is essential for researchers and drug development professionals seeking to modulate lipid metabolism for therapeutic benefit. Further research into the quantitative aspects of this compound flux and its precise signaling roles will undoubtedly uncover new avenues for intervention in a range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Comparative Analysis of Fatty Acids Concentration in Liver and Muscle Tissues of Rats and Mice [mdpi.com]
- 4. Stearoyl-CoA 9-desaturase - Wikipedia [en.wikipedia.org]
- 5. Myristic Acid Remodels Sphingolipid Metabolism via Dual Pathways: Canonical d18-Sphingolipid Regulation and Non-Canonical d16-Sphingolipid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In rat hepatocytes, myristic acid occurs through lipogenesis, palmitic acid shortening and lauric acid elongation. | Semantic Scholar [semanticscholar.org]
The Origin of Cetyl Myristoleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cetyl myristoleate (CMO), a cetyl ester of myristoleic acid, has garnered significant interest for its potential therapeutic effects, particularly in the management of joint-related inflammatory conditions. This technical guide provides an in-depth exploration of the origin of CMO, from its serendipitous discovery to its biochemical synthesis and proposed mechanisms of action. Detailed experimental protocols of seminal preclinical and clinical studies are presented, alongside a comprehensive summary of quantitative data. This document aims to serve as a foundational resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of cetyl this compound.
Discovery and Initial Investigations
The discovery of cetyl this compound is credited to Dr. Harry W. Diehl, a researcher at the National Institutes of Health (NIH).[1][2] His work, which began in the 1960s, was spurred by the observation that Swiss albino mice were remarkably resistant to experimentally induced arthritis.[1][3]
The Crucial Observation: Immunity in Swiss Albino Mice
While conducting research on anti-inflammatory drugs, Dr. Diehl utilized Freund's adjuvant, a potent immunopotentiator containing heat-killed Mycobacterium butyricum, to induce polyarthritis in laboratory animals.[1][4] He consistently observed that Swiss albino mice did not develop the expected arthritic symptoms following injection with this adjuvant.[1][4] This led to the hypothesis that these mice possessed an endogenous protective factor against this form of induced arthritis.
Isolation and Identification
Driven by this observation, Dr. Diehl embarked on a mission to isolate and identify the protective compound. Through a meticulous process involving the extraction of lipids from macerated mice and subsequent purification using techniques like thin-layer chromatography, he successfully isolated the active agent.[1][4] Chemical analysis, including gas chromatography and mass spectrometry, identified the compound as cetyl this compound (cis-9-cetyl this compound).[3]
Early Preclinical Validation
To validate his discovery, Dr. Diehl conducted experiments on rats, which are susceptible to adjuvant-induced arthritis. In his seminal paper published in the Journal of Pharmaceutical Sciences in 1994, he described the protocol for these pivotal experiments.[5]
Biochemical Origin and Synthesis
Cetyl this compound is a fatty acid ester, formed from the esterification of myristoleic acid and cetyl alcohol.[4] While it was first isolated from mice, its synthesis, both biochemically and chemically, follows established metabolic and synthetic pathways.
Proposed Biosynthesis of Myristoleic Acid and Cetyl Alcohol
The precise and complete biochemical pathway for the endogenous synthesis of cetyl this compound in Swiss albino mice has not been fully elucidated. However, based on known fatty acid and fatty alcohol metabolism in mammals, a plausible pathway can be proposed.
Myristoleic acid (cis-9-tetradecenoic acid) is a monounsaturated omega-5 fatty acid. Its biosynthesis likely begins with the saturated fatty acid myristic acid (tetradecanoic acid). The introduction of a double bond at the delta-9 position is catalyzed by the enzyme Stearoyl-CoA desaturase-1 (SCD1), a key enzyme in fatty acid metabolism.[6]
Cetyl alcohol (1-hexadecanol) is a 16-carbon fatty alcohol. It can be produced from the reduction of palmitic acid, a common saturated fatty acid.[7] This reduction can occur via a two-step process involving the conversion of palmitoyl-CoA to palmitaldehyde, followed by the reduction of the aldehyde to cetyl alcohol, a reaction catalyzed by fatty acyl-CoA reductases.
The final step in the biosynthesis of cetyl this compound would be the esterification of myristoleic acid and cetyl alcohol. This reaction is likely catalyzed by a non-specific esterase or a specific wax synthase enzyme.
Chemical Synthesis
The chemical synthesis of cetyl this compound is a more straightforward process. It is typically achieved through an esterification reaction between myristoleic acid and cetyl alcohol.[4] This reaction is often catalyzed by an acid, such as p-toluenesulfonic acid monohydrate.[4]
Mechanism of Action
The precise mechanism of action of cetyl this compound is not fully established, but it is believed to exert its anti-inflammatory effects through the modulation of eicosanoid synthesis pathways.[4]
Inhibition of Cyclooxygenase and Lipoxygenase Pathways
The most widely accepted hypothesis is that CMO inhibits the cyclooxygenase (COX) and lipoxygenase (LOX) pathways of arachidonic acid metabolism.[4][8] These pathways are responsible for the production of pro-inflammatory mediators, including prostaglandins (B1171923) and leukotrienes. By inhibiting these enzymes, CMO may reduce the synthesis of these inflammatory molecules, thereby alleviating pain and inflammation.
Key Experimental Protocols
Diehl's Adjuvant-Induced Arthritis Model in Rats (1994)
-
Objective: To determine if synthetically produced cetyl this compound could protect rats from adjuvant-induced arthritis.[5]
-
Animals: Male Sprague-Dawley rats.[5]
-
Induction of Arthritis: A single subcutaneous injection of 0.1 mL of a suspension of heat-killed and desiccated Mycobacterium butyricum (Freund's adjuvant) in mineral oil into the tail or footpad.[5][9]
-
Treatment Protocol:
-
Control Group: Received only the Freund's adjuvant injection.
-
Treatment Group: Received a subcutaneous injection of cetyl this compound (doses varied, e.g., 350-375 mg/kg body weight) prior to the adjuvant injection.[10]
-
-
Outcome Measures: Observation for signs of arthritis, including swelling of the paws and joints, over a period of several weeks. Body weight changes were also monitored.[4][10]
Siemandi et al. Human Clinical Trial (1997)
-
Objective: To evaluate the efficacy of cetyl this compound in patients with various arthritic conditions.[11]
-
Study Design: A 32-week, multicenter, double-blind, randomized, placebo-controlled parallel trial.[9][12]
-
Participants: 431 patients with inflammatory arthritis (e.g., osteoarthritis, rheumatoid arthritis, psoriatic arthritis) of at least one year's duration.[9][12]
-
Treatment Groups:
-
CMO Group: Received an oral liquid containing 18 grams of cis-9-cetyl this compound over 30 days.[12]
-
CMO Plus Adjunctive Therapy Group: Received the same CMO dosage plus glucosamine (B1671600) hydrochloride, sea cucumber, and hydrolyzed cartilage.[9]
-
Placebo Group: Received a placebo liquid and capsules.[9]
-
-
Outcome Measures:
Quantitative Data Summary
The following tables summarize key quantitative findings from notable studies on cetyl this compound.
Table 1: Preclinical Efficacy of Cetyl this compound in Adjuvant-Induced Arthritis in Rats
| Study | Animal Model | Treatment | Dosage | Outcome | Reference |
| Diehl & May (1994) | Sprague-Dawley Rats | Cetyl this compound (subcutaneous) | 350-375 mg/kg | 100% protection against arthritis development | [5],[10] |
| Diehl & May (1994) | Sprague-Dawley Rats | Cetyl this compound (subcutaneous) | Lower dose | Partial protection | [10] |
Table 2: Human Clinical Trial Efficacy of Cetyl this compound
| Study | Condition | Treatment | N | Duration | Key Findings | Reference |
| Siemandi et al. (1997) | Inflammatory Arthritis | CMO | 106 | 32 weeks | 63.3% response rate (vs. 14.5% placebo) | [9],[13] |
| Siemandi et al. (1997) | Inflammatory Arthritis | CMO + Adjunctive Therapy | 84 | 32 weeks | 87.3% response rate (vs. 14.5% placebo) | [9],[13] |
| Hesslink et al. (2002) | Osteoarthritis of the knee | Cetylated Fatty Acids (oral) | 64 | 68 days | Significant improvement in knee range of motion and function | [6] |
| Kraemer et al. (2004) | Osteoarthritis of the knee | Cetylated Fatty Acids (topical) | 40 | 30 days | Significant improvements in knee range of motion, function, and balance | [14] |
| Arneson et al. (2012) | Fibromyalgia | Liquid CMO emulsion | 18 | 4 weeks | Significant improvements in all 8 measures of the SF-36 health survey | [15] |
| Kim et al. (2017) | Mild Knee Arthritis | CMO-containing fatty acid complex | 28 | 12 weeks | Significant pain reduction at a dose of 62.4% of the full formulation | [16][17] |
Conclusion
The origin of cetyl this compound is a compelling example of scientific inquiry stemming from a simple yet profound observation. Dr. Harry W. Diehl's discovery of this unique fatty acid ester in arthritis-immune mice has paved the way for decades of research into its potential therapeutic applications. While the precise biochemical pathway of its endogenous synthesis remains to be fully elucidated, its chemical synthesis is well-understood. The proposed mechanism of action, involving the inhibition of key inflammatory pathways, provides a strong rationale for its observed anti-inflammatory and analgesic effects. Preclinical and clinical studies have demonstrated its potential efficacy in various inflammatory conditions, particularly those affecting the joints. This technical guide provides a comprehensive overview of the foundational knowledge surrounding cetyl this compound, offering a valuable resource for the scientific community to build upon in the ongoing exploration of this promising natural compound. Further rigorous, large-scale clinical trials are warranted to definitively establish its therapeutic role and optimize its clinical application.
References
- 1. In vitro esterification of fatty acids by various alcohols in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Myristoleic acid | Cyberlipid [cyberlipid.gerli.com]
- 4. researchgate.net [researchgate.net]
- 5. Desaturase and elongase limiting endogenous long chain polyunsaturated fatty acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. metabolon.com [metabolon.com]
- 7. Cetyl Alcohol | C16H34O | CID 2682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Effect of Cis-9-Cetylthis compound Containing Fatty Acids Complex Extracted from Vegetable Oils on Knee Pain in Patients with Osteoarthritis | Semantic Scholar [semanticscholar.org]
- 9. Siemandi Clinical Trial 1997 – Harry Diehl PHD [harrydiehl.com]
- 10. ftc.gov [ftc.gov]
- 11. Fatty acid desaturase - Wikipedia [en.wikipedia.org]
- 12. rejuvenation-science.com [rejuvenation-science.com]
- 13. researchgate.net [researchgate.net]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. Novel Fibromyalgia Therapy - NDNR - Naturopathic Doctor News and Review [ndnr.com]
- 16. The minimal effective dose of cis-9-cetylthis compound (CMO) in persons presenting with knee joint pain: A double-blind, randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The minimal effective dose of cis-9-cetylthis compound (CMO) in persons presenting with knee joint pain: A double-blind, randomized, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Anti-inflammatory Mechanism of Action of Myristoleate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Myristoleate (cis-9-tetradecenoic acid), an omega-5 monounsaturated fatty acid, has demonstrated notable anti-inflammatory properties. This document provides a comprehensive technical overview of its core mechanisms of action. The primary modes of action include the inhibition of key inflammatory mediators, activation of G-protein coupled receptors that modulate immune responses, and potential interactions with the NF-κB and PPARγ signaling pathways. This guide synthesizes available quantitative data, details relevant experimental protocols, and provides visual representations of the key pathways and workflows to support further research and drug development efforts in the field of inflammation.
Inhibition of Key Inflammatory Mediators
This compound and its ester form, cetyl this compound, have been shown to effectively reduce the production of several key mediators of inflammation. This includes prostaglandins (B1171923), leukotrienes, and pro-inflammatory cytokines.
Inhibition of Prostaglandin (B15479496) and Leukotriene Synthesis
Reduction of Pro-inflammatory Cytokine Production
In vitro studies have shown that cetyl this compound isomers can dose-dependently decrease the secretion of key pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Table 1: Effect of Cetyl this compound (CMO) Isomers on Inflammatory Mediator Production in LPS-Stimulated RAW264.7 Macrophages
| Inflammatory Mediator | Cetyl this compound Isomer | Concentration | % Inhibition |
| TNF-α | cis-9 CMO | 10 µM | ~40% |
| 50 µM | ~70% | ||
| cis-10 CMO | 10 µM | ~35% | |
| 50 µM | ~65% | ||
| IL-6 | cis-9 CMO | 10 µM | ~30% |
| 50 µM | ~60% | ||
| cis-10 CMO | 10 µM | ~25% | |
| 50 µM | ~55% | ||
| Nitric Oxide (NO) | cis-9 CMO | 10 µM | ~25% |
| 50 µM | ~50% | ||
| cis-10 CMO | 10 µM | ~20% | |
| 50 µM | ~45% | ||
| Prostaglandin E2 (PGE2) | cis-9 CMO | 10 µM | ~35% |
| 50 µM | ~65% | ||
| cis-10 CMO | 10 µM | ~30% | |
| 50 µM | ~60% | ||
| Leukotriene B4 (LTB4) | cis-9 CMO | 10 µM | ~40% |
| 50 µM | ~75% | ||
| cis-10 CMO | 10 µM | ~35% | |
| 50 µM | ~70% |
Data extrapolated from graphical representations in Devi et al. (2017). The study did not provide precise numerical values for percentage inhibition.
G-Protein Coupled Receptor (GPCR) Activation
Myristoleic acid has been identified as an agonist for G-protein coupled receptors, particularly GPR120 (also known as Free Fatty Acid Receptor 4, FFAR4), which is expressed in macrophages and adipocytes and is known to mediate anti-inflammatory and insulin-sensitizing effects.
Upon binding of myristoleic acid, GPR120 can initiate a signaling cascade that inhibits pro-inflammatory pathways. This is a key mechanism by which omega-3 fatty acids exert their anti-inflammatory effects, and myristoleic acid appears to share this mode of action. The activation of GPR120 leads to the recruitment of β-arrestin-2, which in turn inhibits the TAK1-mediated activation of the NF-κB and JNK pathways.
GPR120-mediated anti-inflammatory signaling pathway of this compound.
Modulation of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. As mentioned above, this compound can indirectly inhibit this pathway through GPR120 activation. While direct inhibitory effects of this compound on key components of the NF-κB pathway, such as IKK phosphorylation and IκBα degradation, are yet to be fully elucidated, the downstream effect is a reduction in the transcription of pro-inflammatory genes.
Inhibition of the NF-κB pathway by this compound via GPR120.
Potential Activation of PPARγ
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a critical role in adipogenesis and has significant anti-inflammatory functions. While some fatty acids are known endogenous ligands for PPARγ, the specific interaction of myristoleic acid with PPARγ and its downstream anti-inflammatory consequences require further investigation. A study on various long-chain fatty acids indicated that myristic acid can activate PPARγ at high concentrations, suggesting that myristoleic acid may also have similar potential.
Experimental Protocols
In Vitro Anti-inflammatory Assay in Macrophages
This protocol is based on the methodology used to assess the effect of cetyl this compound on cytokine production in RAW264.7 macrophages.
-
Cell Culture: Culture RAW264.7 mouse macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment: Seed cells in 24-well plates at a density of 2.5 x 10^5 cells/mL and allow them to adhere overnight. Pre-incubate the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle control for 2 hours.
-
Stimulation: Stimulate the cells with 100 ng/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.
-
Quantification of Inflammatory Mediators:
-
Cytokines (TNF-α, IL-6): Collect the cell culture supernatants and measure the concentration of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
Nitric Oxide (NO): Measure the accumulation of nitrite (B80452) in the supernatant using the Griess reagent.
-
Prostaglandin E2 (PGE2): Quantify the levels of PGE2 in the supernatant using a competitive enzyme immunoassay (EIA) kit.
-
Workflow for in vitro anti-inflammatory assay in macrophages.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
-
Cell Transfection: Co-transfect HEK293T or a similar cell line with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
Treatment and Stimulation: After 24 hours, pre-treat the cells with this compound for 2 hours, followed by stimulation with an NF-κB activator such as TNF-α (10 ng/mL) for 6-8 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
In Vivo Anti-inflammatory Model: Carrageenan-Induced Paw Edema
This is a standard model for evaluating the in vivo anti-inflammatory activity of a compound.
-
Animals: Use male Wistar rats or Swiss albino mice.
-
Treatment: Administer this compound orally or intraperitoneally at various doses (e.g., 10, 30, 100 mg/kg) one hour before the induction of inflammation. A control group should receive the vehicle, and a positive control group can be treated with a standard anti-inflammatory drug like indomethacin (B1671933) (10 mg/kg).
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Future Directions
While the anti-inflammatory potential of this compound is evident, further research is required to fully elucidate its mechanisms of action. Key areas for future investigation include:
-
Determination of IC50/EC50 values: Establishing the precise inhibitory concentrations of myristoleic acid for COX-1, COX-2, and 5-LOX, as well as its effective concentration for PPARγ activation, will be crucial for understanding its potency.
-
Direct NF-κB Inhibition: Investigating the direct effects of myristoleic acid on the phosphorylation of IKK and the degradation of IκBα will clarify its role in modulating this critical inflammatory pathway.
-
In Vivo Efficacy: More extensive in vivo studies using various models of inflammation are needed to confirm the therapeutic potential of this compound and to establish optimal dosing and delivery methods.
-
Structure-Activity Relationship: A detailed comparison of the anti-inflammatory activities of myristoleic acid and its various ester forms will provide valuable insights for the design of more potent derivatives.
Conclusion
This compound exhibits a multi-faceted anti-inflammatory profile, primarily through the inhibition of inflammatory mediators and the activation of the anti-inflammatory GPR120 signaling pathway. Its potential to modulate the NF-κB and PPARγ pathways further underscores its promise as a therapeutic agent for inflammatory conditions. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the anti-inflammatory properties of this compound.
The Discovery and Isolation of Cetyl Myristoleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the discovery, isolation, and synthesis of cetyl myristoleate (CMO), a cetylated fatty acid with purported anti-inflammatory and joint health benefits. It details the seminal work of Harry W. Diehl, who first identified the compound in Swiss albino mice resistant to induced arthritis. This document furnishes detailed experimental protocols for the isolation of CMO from biological tissues and its chemical synthesis. Furthermore, it presents quantitative data from foundational studies and elucidates the proposed mechanism of action through the modulation of the arachidonic acid cascade. Visualizations of the experimental workflows and the relevant signaling pathway are provided to enhance comprehension.
Discovery and Initial Observations
In the mid-20th century, Harry W. Diehl, a researcher at the National Institutes of Health (NIH), observed that Swiss albino mice were inexplicably immune to chemically induced arthritis.[1] While working in the Laboratory of Chemistry of the National Institute of Arthritis, Metabolic, and Digestive Diseases, Diehl noted that these mice did not develop polyarthritis when injected with Freund's adjuvant, a substance known to induce arthritic conditions in other rodents.[2] This observation led to the hypothesis that a protective agent was endogenously present in these mice. Diehl embarked on a research endeavor to isolate and identify this protective compound, which he later identified as cetyl this compound.[1][3][4] His work, conducted in his personal laboratory, spanned several years and ultimately led to the publication of his findings and the issuance of patents for the use of cetyl this compound in treating arthritis.[4][5][6][7]
Data Presentation
The following tables summarize the quantitative data extracted from the foundational research on cetyl this compound.
Table 1: Elemental Analysis of Synthesized Cetyl this compound
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 80.0 | 79.3 |
| Hydrogen (H) | 12.9 | 13.2 |
Source: Diehl HW, May EL. J Pharm Sci. 1994;83(3):296-9.
Table 2: Composition of a Commercial Cetyl this compound Product
| Component | Approximate Percentage (%) |
| Cetyl this compound | 40 |
| Cetyl Oleate | 37 |
| Cetyl Myristate | 10 |
| Cetyl Linoleate | 6 |
| Cetyl Palmitate | 3 |
| Other Fatty Acid Esters | Small amounts |
Source: GCI Nutrients, Diehl's Own® CM oil 40%.[6][8]
Experimental Protocols
Isolation of Cetyl this compound from Swiss Albino Mice
This protocol is based on the methodology described by Harry W. Diehl.
3.1.1. Extraction of Total Lipids:
-
Euthanize Swiss albino mice and macerate the tissues.
-
Extract the total lipids from the macerated tissue using methylene (B1212753) chloride as the solvent.
-
Evaporate the solvent under reduced pressure to obtain the crude lipid extract.
3.1.2. Chromatographic Purification:
-
Prepare a silica (B1680970) gel column for chromatography.
-
Dissolve the crude lipid extract in a minimal amount of a non-polar solvent (e.g., hexane).
-
Load the dissolved extract onto the silica gel column.
-
Elute the column with a solvent system of increasing polarity to separate the different lipid fractions. A common starting solvent is hexane (B92381), followed by mixtures of hexane and diethyl ether with increasing concentrations of diethyl ether.
-
Collect the fractions and monitor the separation using thin-layer chromatography (TLC).
-
Pool the fractions containing the compound of interest, which was identified as the "protective factor."
3.1.3. Identification and Characterization:
-
The isolated compound was identified as cetyl this compound through alkaline hydrolysis, which yielded cetyl alcohol and myristoleic acid.
-
Further confirmation was obtained using gas chromatography and mass spectrometry (GC-MS) to determine the molecular weight and fragmentation pattern of the isolated ester and its hydrolysis products.
Synthesis of Cetyl this compound
This protocol describes the esterification of myristoleic acid with cetyl alcohol.
3.2.1. Materials:
-
Myristoleic acid
-
Cetyl alcohol
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
Benzene (B151609) (solvent)
-
10% Sodium hydroxide (B78521) solution
-
Anhydrous sodium sulfate
3.2.2. Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of myristoleic acid and cetyl alcohol.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (approximately 0.05 equivalents).
-
Add a sufficient volume of benzene to dissolve the reactants and to fill the Dean-Stark trap.
-
Heat the mixture to reflux. The water produced during the esterification reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Continue the reflux for approximately 4 hours or until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash it with a 10% sodium hydroxide solution to remove the acidic catalyst and any unreacted myristoleic acid.
-
Wash the organic layer with water until the washings are neutral.
-
Dry the benzene layer over anhydrous sodium sulfate.
-
Filter the solution and evaporate the benzene under reduced pressure to yield the crude cetyl this compound.
-
The product can be further purified by vacuum distillation or recrystallization if necessary. A reported yield for a similar synthesis is approximately 81%.
Induction of Arthritis in a Rat Model
This protocol is based on the Freund's Adjuvant-Induced Arthritis model used in the initial studies.
3.3.1. Materials:
-
Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium butyricum or Mycobacterium tuberculosis.
-
Male Sprague-Dawley rats (or other susceptible strain).
3.3.2. Procedure:
-
Suspend the heat-killed mycobacteria in mineral oil to prepare the Freund's Complete Adjuvant.
-
Inject a small volume (e.g., 0.1 mL) of the FCA emulsion intradermally into the tail or a hind paw of the rat.
-
Observe the animals for the development of arthritis, which typically manifests as swelling and inflammation in the joints, usually within 10-20 days.
-
The severity of arthritis can be scored based on the degree of swelling, redness, and joint deformity.
Mandatory Visualization
Experimental Workflows
Caption: Experimental workflows for the isolation and synthesis of cetyl this compound.
Proposed Mechanism of Action: Inhibition of the Arachidonic Acid Cascade
The primary proposed mechanism of action for cetyl this compound's anti-inflammatory effects is the inhibition of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways of the arachidonic acid cascade.[2][9] By inhibiting these enzymes, cetyl this compound is thought to reduce the production of pro-inflammatory eicosanoids, such as prostaglandins (B1171923) and leukotrienes.
Caption: Proposed inhibition of the arachidonic acid cascade by cetyl this compound.
Conclusion
The discovery and isolation of cetyl this compound by Harry W. Diehl represent a significant contribution to the field of natural product chemistry and its potential applications in joint health. The methodologies outlined in this guide provide a framework for the replication and further investigation of this unique cetylated fatty acid. The proposed mechanism of action, centered on the modulation of inflammatory pathways, offers a compelling rationale for its observed effects. Further research is warranted to fully elucidate the molecular interactions of cetyl this compound and to validate its therapeutic potential in well-controlled clinical trials. This technical guide serves as a foundational resource for researchers, scientists, and drug development professionals interested in the continued exploration of cetyl this compound.
References
- 1. An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Simple Procedure for the Esterification and Transesterification Using <i>p</i>-Toluene Sulfonic Acid as C… [ouci.dntb.gov.ua]
- 4. Buy Cetyl this compound | 64660-84-0 [smolecule.com]
- 5. Simple procedures | Cyberlipid [cyberlipid.gerli.com]
- 6. Column chromatography of PL | Cyberlipid [cyberlipid.gerli.com]
- 7. chondrex.com [chondrex.com]
- 8. hmdb.ca [hmdb.ca]
- 9. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Natural Sources of Myristoleic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract: Myristoleic acid ((9Z)-tetradec-9-enoic acid), a monounsaturated omega-5 fatty acid, is gaining significant attention in biomedical research for its diverse biological activities, including anti-cancer, anti-inflammatory, and bone-protective properties. This document provides an in-depth overview of the natural sources of myristoleic acid, presenting quantitative data, detailed experimental protocols for its extraction and analysis, and visualizations of its key biochemical pathways. This guide is intended to serve as a foundational resource for professionals in research and drug development exploring the therapeutic potential of myristoleic acid.
Introduction to Myristoleic Acid
Myristoleic acid (14:1n-5) is a long-chain monounsaturated fatty acid. In nature, it is biosynthesized from its saturated counterpart, myristic acid, by the enzyme stearoyl-CoA desaturase-1 (SCD-1), which introduces a cis-double bond at the delta-9 position.[1][2] While not as common as other fatty acids like oleic or linoleic acid, myristoleic acid is found across various biological systems, from plants and animals to microorganisms.[3][4] Its biological significance stems from its involvement in various cellular processes and signaling pathways, making it a molecule of interest for therapeutic applications.[5] For instance, it has been identified as a cytotoxic component in Serenoa repens (saw palmetto) extract, where it induces apoptosis and necrosis in human prostate cancer cells.[1][6]
Natural Sources and Quantitative Data
Myristoleic acid is distributed in both plant and animal kingdoms. The highest concentrations are typically found in the seed oils of specific plant families and in the depot fats of various animals.
The most significant plant-based sources of myristoleic acid belong to the Myristicaceae family, which includes nutmeg.[2][3] Certain species within this family can have seed oils containing up to 30% myristoleic acid.[2][3] Another notable source is Saw palmetto (Serenoa repens), where it is a key bioactive component.[1][2]
Myristoleic acid is a common constituent of animal fats, though usually in lower concentrations than plant sources.[3][7] Dairy products, particularly butter, are among the richest dietary sources for this fatty acid.[8] It is also present in the meat and fat of various animals and in certain marine oils.[3][8] The gut microbiome, specifically bacteria like Enterococcus faecalis, has also been identified as a producer of myristoleic acid, highlighting an endogenous microbial source.[1]
Table 1: Myristoleic Acid Content in Various Natural Sources
| Source Category | Specific Source | Myristoleic Acid Content | Reference |
|---|---|---|---|
| Plant Oils | Seed Oil (Myristicaceae family) | Up to 30% of total fatty acids | [2][3] |
| Saw Palmetto (Serenoa repens) | Major cytotoxic component | [1][2] | |
| Dairy Products | Butter | ~1.14 g / 100 g | [8] |
| Cream | ~0.31 g / 100 g | [8] | |
| Milk and Yogurt | Trace amounts | [8] | |
| Animal Fats | Suet | ~0.50 g / 100 g | [8] |
| Cattle Brisket | ~0.32 g / 100 g | [8] | |
| Whale Blubber / Turtle Fat | Present | [8] | |
| Marine | Eel Fillet | ~0.18 g / 100 g | [8] |
| Shark Liver | Present | [8] |
| Human Tissue | Adipose Tissue | 0.3 - 0.7% of total fatty acids |[4] |
Biosynthesis and Key Signaling Pathways
Myristoleic acid's therapeutic potential is linked to its interaction with several key cellular signaling pathways.
The primary pathway for myristoleic acid synthesis in eukaryotes is the desaturation of myristic acid, catalyzed by the enzyme stearoyl-CoA desaturase-1 (SCD-1).[2][9] This enzyme introduces a double bond, converting the saturated fatty acid into its monounsaturated form.
References
- 1. metabolon.com [metabolon.com]
- 2. Myristoleic acid - Wikipedia [en.wikipedia.org]
- 3. Myristoleic acid | Cyberlipid [cyberlipid.gerli.com]
- 4. Showing Compound Myristoleic acid (FDB012633) - FooDB [foodb.ca]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Myristoleic acid | natural cytotoxic agent from Serenoa repens | 544-64-9 | InvivoChem [invivochem.com]
- 7. Animal fat - Wikipedia [en.wikipedia.org]
- 8. tuscany-diet.net [tuscany-diet.net]
- 9. Myristoleic Acid Promotes Anagen Signaling by Autophagy through Activating Wnt/β-Catenin and ERK Pathways in Dermal Papilla Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Myristoleate in the Intricacies of Cell Membrane Composition and Function
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Myristoleate (cis-9-tetradecenoic acid), a monounsaturated omega-5 fatty acid, is emerging as a significant modulator of cell membrane composition and function. Though often present in smaller quantities compared to other fatty acids, its influence on membrane fluidity, lipid raft dynamics, and cellular signaling pathways is profound. This technical guide provides an in-depth exploration of the multifaceted roles of this compound, offering a valuable resource for researchers in cellular biology and professionals in drug development. We delve into its biochemical characteristics, incorporation into membrane phospholipids (B1166683), and its impact on critical cellular processes, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways.
Introduction: The Understated Importance of this compound
Biological membranes are dynamic, complex structures primarily composed of a lipid bilayer interspersed with proteins. The specific fatty acid composition of these lipids is a critical determinant of membrane properties and, consequently, cellular function. While much attention has been focused on abundant saturated and polyunsaturated fatty acids, less common fatty acids like this compound are gaining recognition for their potent effects. This compound, a 14-carbon monounsaturated fatty acid, is synthesized from myristic acid by the enzyme stearoyl-CoA desaturase-1 (SCD1) and can be found in various natural sources, including certain plant oils and animal fats[1]. Its single cis double bond introduces a kink in its acyl chain, which has significant implications for the packing of phospholipids within the cell membrane.
Biochemical Profile and Incorporation into Cell Membranes
This compound is an amphipathic molecule that can be incorporated into the phospholipid bilayer of cell membranes[1]. This integration can occur through the de novo synthesis of phospholipids or via the remodeling of existing phospholipids through deacylation-reacylation cycles.
Table 1: Fatty Acid Composition of Human Erythrocyte Membranes
| Fatty Acid | Percentage (%) |
| Myristic acid (14:0) | 0.5 - 1.5 |
| Myristoleic acid (14:1) | ~0.2 |
| Palmitic acid (16:0) | 20 - 30 |
| Palmitoleic acid (16:1) | 0.5 - 2.0 |
| Stearic acid (18:0) | 15 - 20 |
| Oleic acid (18:1) | 15 - 20 |
| Linoleic acid (18:2) | 10 - 15 |
| Arachidonic acid (20:4) | 15 - 20 |
| Docosahexaenoic acid (22:6) | 2 - 5 |
Note: Values are approximate and can vary based on diet, age, and health status. Data compiled from multiple sources.
Table 2: Fatty Acid Composition of Rat Hepatocyte Plasma Membranes
| Fatty Acid | Percentage (%) |
| Myristic acid (14:0) | 0.5 - 1.0 |
| Myristoleic acid (14:1) | ~0.3 |
| Palmitic acid (16:0) | 20 - 25 |
| Palmitoleic acid (16:1) | 2 - 5 |
| Stearic acid (18:0) | 15 - 20 |
| Oleic acid (18:1) | 10 - 20 |
| Linoleic acid (18:2) | 10 - 15 |
| Arachidonic acid (20:4) | 20 - 25 |
| Docosahexaenoic acid (22:6) | 1 - 3 |
Note: Values are approximate and can vary based on diet and experimental conditions. Data compiled from multiple sources including[2].
Table 3: Fatty Acid Composition of Murine Neuronal Membranes (Phospholipids)
| Fatty Acid | Percentage (%) |
| Myristic acid (14:0) | 0.2 - 0.8 |
| Myristoleic acid (14:1) | ~0.1 |
| Palmitic acid (16:0) | 15 - 25 |
| Palmitoleic acid (16:1) | 0.5 - 1.5 |
| Stearic acid (18:0) | 18 - 25 |
| Oleic acid (18:1) | 20 - 30 |
| Linoleic acid (18:2) | 1 - 3 |
| Arachidonic acid (20:4) | 10 - 15 |
| Docosahexaenoic acid (22:6) | 15 - 25 |
Note: Values are approximate and represent the diversity of fatty acids in neuronal phospholipids. Data compiled from multiple sources including[3].
Impact on Membrane Fluidity and Lipid Rafts
The introduction of the cis double bond in this compound disrupts the tight packing of adjacent phospholipid acyl chains, thereby increasing membrane fluidity. This effect is crucial for maintaining the optimal viscosity of the membrane, which is essential for the proper function of membrane-bound proteins and for cellular processes such as endocytosis and exocytosis.
Table 4: Predicted Effect of this compound on Membrane Fluidity Parameters
| Parameter | Expected Change with Increased this compound | Rationale |
| Laurdan Generalized Polarization (GP) | Decrease | The cis-double bond increases lipid packing defects, allowing more water penetration into the bilayer, which decreases the GP value. |
| DPH Fluorescence Anisotropy | Decrease | Increased rotational freedom of the DPH probe within a more fluid membrane environment leads to a lower anisotropy value. |
While direct quantitative data for this compound's effect on these parameters is sparse, the principles of membrane biophysics strongly support these predictions.
The influence of this compound extends to the organization of lipid rafts, which are specialized membrane microdomains enriched in cholesterol and sphingolipids. By increasing the overall fluidity of the surrounding membrane, this compound can modulate the size, stability, and function of these rafts, thereby influencing the signaling platforms they host.
Role in Cellular Signaling Pathways
This compound and its derivatives are implicated in the modulation of several key signaling pathways. This can occur through direct interaction with signaling proteins or indirectly by altering the membrane environment.
Protein Kinase C (PKC) Pathway
While the direct activation of PKC by this compound is an area of ongoing research, its saturated counterpart, myristate, has been shown to activate PKC. It is plausible that this compound can similarly influence PKC activity, either directly or by altering the membrane lipid composition which in turn affects the localization and activation of PKC isoforms. Furthermore, the process of N-myristoylation, the attachment of a myristoyl group to the N-terminus of proteins, is a critical post-translational modification for the membrane targeting and function of many signaling proteins, including several involved in the PKC pathway.
Figure 1: Putative modulation of the Protein Kinase C (PKC) signaling pathway by this compound.
Mitogen-Activated Protein Kinase (MAPK) Pathway
Recent studies have shown that myristoleic acid can induce the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key component of the MAPK pathway, in dermal papilla cells[4][5]. This suggests a role for this compound in regulating cell proliferation and differentiation through this critical signaling cascade.
Figure 2: Potential influence of this compound on the MAPK/ERK signaling pathway.
Implications for Drug Development
The ability of this compound to modulate membrane fluidity and influence key signaling pathways makes it and its metabolic pathways attractive targets for drug development. For instance, in cancer, where altered membrane fluidity and aberrant signaling are common, targeting this compound metabolism could offer a novel therapeutic strategy. Conversely, supplementation with this compound or its derivatives may be beneficial in conditions characterized by decreased membrane fluidity or impaired signaling.
Experimental Protocols
Analysis of Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general steps for the analysis of fatty acid composition in cell membranes.
Figure 3: General workflow for GC-MS-based fatty acid analysis of cell membranes.
Methodology:
-
Lipid Extraction: Total lipids are extracted from homogenized cells or tissues using a solvent system, typically a chloroform:methanol mixture (Folch method).
-
Transesterification: The extracted lipids are transesterified to fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol.
-
GC-MS Analysis: The FAMEs are separated by gas chromatography based on their volatility and chain length and detected by mass spectrometry.
-
Data Analysis: Individual FAMEs are identified by their mass spectra and retention times compared to known standards. Quantification is achieved by comparing the peak areas to an internal standard.
Measurement of Membrane Fluidity using Laurdan Generalized Polarization (GP)
Laurdan is a fluorescent probe whose emission spectrum is sensitive to the polarity of its environment. In a more ordered (less fluid) membrane, the emission is blue-shifted, while in a more disordered (more fluid) membrane, it is red-shifted.
Methodology:
-
Cell Labeling: Cells are incubated with a solution of Laurdan.
-
Fluorescence Measurement: The fluorescence intensity is measured at two emission wavelengths (typically ~440 nm and ~490 nm) with an excitation wavelength of ~350 nm.
-
GP Calculation: The Generalized Polarization (GP) value is calculated using the formula: GP = (I440 - I490) / (I440 + I490) A lower GP value indicates higher membrane fluidity.
Measurement of Membrane Fluidity using DPH Fluorescence Anisotropy
1,6-Diphenyl-1,3,5-hexatriene (DPH) is a hydrophobic fluorescent probe that intercalates into the acyl chain region of the lipid bilayer. Its rotational freedom is dependent on the fluidity of the surrounding lipids.
Methodology:
-
Cell Labeling: Cells are incubated with a solution of DPH.
-
Fluorescence Anisotropy Measurement: The sample is excited with vertically polarized light, and the intensities of the vertically and horizontally polarized emitted light are measured.
-
Anisotropy (r) Calculation: The fluorescence anisotropy is calculated using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH) where IVV and IVH are the fluorescence intensities with the excitation and emission polarizers oriented vertically-vertically and vertically-horizontally, respectively, and G is a correction factor. A lower anisotropy value indicates higher membrane fluidity.
Conclusion
This compound, though a minor component of many cell membranes, exerts a significant influence on their biophysical properties and signaling functions. Its ability to increase membrane fluidity and modulate critical signaling pathways such as PKC and MAPK highlights its importance in cellular health and disease. For researchers and drug development professionals, a deeper understanding of this compound's roles opens new avenues for therapeutic intervention. The experimental protocols and conceptual frameworks provided in this guide serve as a foundation for further investigation into this intriguing and functionally significant fatty acid.
References
- 1. metabolon.com [metabolon.com]
- 2. Lipid composition of hepatocyte plasma membranes from geese overfed with corn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phospholipid and phospholipid fatty acid composition of mixed murine spinal cord neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Myristoleic Acid Promotes Anagen Signaling by Autophagy through Activating Wnt/β-Catenin and ERK Pathways in Dermal Papilla Cells -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 5. Myristoleic Acid Promotes Anagen Signaling by Autophagy through Activating Wnt/β-Catenin and ERK Pathways in Dermal Papilla Cells - PMC [pmc.ncbi.nlm.nih.gov]
Cetyl Myristoleate as an Immunomodulator: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cetyl myristoleate (CMO), a cetyl ester of myristoleic acid, has garnered scientific interest for its potential immunomodulatory and anti-inflammatory properties. Initially identified as a substance that appeared to protect Swiss albino mice from adjuvant-induced arthritis, CMO has since been investigated for its therapeutic potential in various inflammatory conditions.[1][2] This technical guide provides an in-depth overview of the current understanding of CMO's mechanism of action, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols for its evaluation, and visualizations of the key biological pathways it influences. The available evidence suggests that CMO exerts its effects primarily through the modulation of inflammatory mediator production, potentially by inhibiting the cyclooxygenase and lipoxygenase pathways. While its direct effects on other key inflammatory signaling cascades such as the NF-κB pathway are still under investigation, its ability to reduce pro-inflammatory cytokine levels points towards a multi-faceted immunomodulatory activity. This document aims to serve as a comprehensive resource for researchers and professionals in the field of immunology and drug development.
Mechanism of Action
The immunomodulatory effects of cetyl this compound are believed to be primarily mediated through the inhibition of key enzymatic pathways involved in the inflammatory cascade and the subsequent reduction in pro-inflammatory mediator production.
Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways
The most frequently proposed mechanism of action for CMO is the inhibition of the cyclooxygenase and lipoxygenase pathways, which are central to the metabolism of arachidonic acid into pro-inflammatory prostaglandins (B1171923) and leukotrienes, respectively.[1][3][4] By attenuating the activity of these enzymes, CMO can effectively reduce the synthesis of these potent inflammatory mediators, thereby alleviating pain and inflammation associated with arthritic conditions.[3]
Caption: Proposed mechanism of CMO inhibiting the COX and LOX pathways.
Modulation of Pro-Inflammatory Cytokine Production
In vitro studies have demonstrated that a mixture of cetylated fatty acids, including CMO, can significantly reduce the production of key pro-inflammatory cytokines. Specifically, in a lipopolysaccharide (LPS)-stimulated mouse macrophage cell line (RAW264.7), treatment with a cetylated fatty acid mixture led to a notable decrease in the secretion of Interleukin-6 (IL-6), Monocyte Chemoattractant Protein-1 (MCP-1), and Tumor Necrosis Factor-alpha (TNF-α). This suggests that CMO can modulate the inflammatory response at the cellular level by suppressing the production of these critical signaling molecules.
Putative Modulation of the NF-κB Signaling Pathway
The reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6, which are transcriptionally regulated by the Nuclear Factor-kappa B (NF-κB) pathway, suggests a potential, yet unconfirmed, role for CMO in modulating this key signaling cascade. The canonical NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65/p50 dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. While direct evidence of CMO's effect on IKK activity or IκBα phosphorylation is currently lacking, its downstream effects on cytokine production make the NF-κB pathway a plausible target.
References
- 1. Cetyl this compound - Wikipedia [en.wikipedia.org]
- 2. barnys.cz [barnys.cz]
- 3. Synthesis of cetyl this compound and evaluation of its therapeutic efficacy in a murine model of collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Myristoleic acid produced by enterococci reduces obesity through brown adipose tissue activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Myristoleate Signaling in Chondrocytes: A Technical Guide to Potential Molecular Pathways and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chondrocytes are the sole resident cells of articular cartilage, responsible for synthesizing and maintaining the extracellular matrix that provides cartilage with its unique biomechanical properties. The disruption of chondrocyte homeostasis is a central feature of degenerative joint diseases such as osteoarthritis (OA). In this context, bioactive lipids, including fatty acids, have emerged as significant modulators of chondrocyte function, capable of exerting both pro-inflammatory and anti-inflammatory effects.
Myristoleic acid (cis-9-tetradecenoic acid), an omega-5 monounsaturated fatty acid, and its esterified form, cetyl myristoleate (CMO), have gained attention for their potential anti-inflammatory and chondroprotective properties.[1][2] While clinical and animal studies suggest that CMO can alleviate joint pain and reduce inflammation, the specific intracellular signaling pathways it modulates within chondrocytes are not yet fully elucidated.[3][4][5]
This technical guide synthesizes the current understanding of fatty acid signaling in chondrocytes to propose the most probable signaling pathways through which this compound may exert its effects. It provides a framework for future research by detailing relevant experimental protocols, presenting available quantitative data, and visualizing the potential molecular interactions. The content is intended to serve as a foundational resource for researchers investigating this compound as a potential therapeutic agent for cartilage-related pathologies.
Potential this compound Signaling Pathways in Chondrocytes
Direct research on this compound's molecular mechanisms in chondrocytes is limited. However, based on its function as a fatty acid and the known effects of related lipids on cartilage, three primary pathways are likely involved.
Modulation of the Arachidonic Acid Cascade
The most frequently proposed mechanism for cetyl this compound's anti-inflammatory action is the inhibition of the arachidonic acid (AA) cascade.[5] Pro-inflammatory stimuli trigger the release of AA from the cell membrane, which is then metabolized by cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes to produce prostaglandins (B1171923) and leukotrienes, respectively. These eicosanoids are potent mediators of inflammation, pain, and cartilage degradation. Myristoleic acid may compete with or inhibit these enzymes, thereby reducing the synthesis of these catabolic mediators.[5]
Attenuation of TLR4-Mediated Inflammatory Signaling
Saturated fatty acids, such as palmitate, are known to act as damage-associated molecular patterns (DAMPs) that activate Toll-like receptor 4 (TLR4) in chondrocytes.[6] This activation triggers downstream signaling cascades involving MyD88, leading to the activation of MAPKs (p38, ERK, JNK) and the transcription factor NF-κB.[7][8][9] These pathways culminate in the increased expression of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and matrix-degrading enzymes like matrix metalloproteinases (MMPs) and ADAMTS, which are key drivers of cartilage destruction in OA.[8][10] As a monounsaturated fatty acid, this compound may act as a TLR4 antagonist or otherwise interfere with this pro-inflammatory signaling axis, a mechanism observed with other unsaturated fatty acids.
Inhibition of N-Myristoyltransferase and Src Kinase Activity
A novel potential mechanism arises from studies in osteoclasts, which demonstrated that myristoleic acid inhibits N-myristoyl-transferase (NMT).[11] NMT is an enzyme that attaches a myristoyl group to the N-terminus of specific proteins, a process called myristoylation. This lipid modification is critical for membrane targeting and the biological function of many signaling proteins, including the non-receptor tyrosine kinase Src.[11] Src is involved in regulating chondrocyte proliferation, differentiation, and catabolic responses. By inhibiting NMT, myristoleic acid could prevent Src activation, thereby disrupting downstream signaling events that contribute to cartilage degradation. This pathway represents a distinct and highly specific mechanism that warrants investigation in chondrocytes.
Quantitative Data
Quantitative data on the direct effects of this compound on chondrocytes are scarce in the literature. However, a study on a mixture of cetylated fatty acids (CFAs), including cetyl this compound, provides valuable insight into its anti-inflammatory potential in a related cell type.
Table 1: Effect of a Cetylated Fatty Acid Mixture on Cytokine Production in RAW264.7 Macrophages Data extracted from a study investigating the effects of a CFA mixture (Celadrin) on stimulated mouse macrophage cells.[2]
| Cytokine | Treatment Condition | Concentration | Result (vs. Stimulated Control) |
| IL-6 | CFA Mixture | 0.1 mg/mL | Significant Decrease |
| MCP-1 | CFA Mixture | 0.1 mg/mL | Significant Decrease |
| TNF | CFA Mixture | 0.1 mg/mL | Significant Decrease |
Note: While this data is from macrophages, it strongly suggests that this compound-containing compounds can suppress key inflammatory cytokines that are also known to be catabolic for chondrocytes.
Experimental Protocols
To facilitate further research into this compound's effects on chondrocytes, this section provides detailed methodologies for key experiments.
Protocol 1: Primary Chondrocyte Isolation and Culture
This protocol describes the enzymatic digestion of articular cartilage to establish primary chondrocyte monolayer cultures.
Methodology:
-
Cartilage Harvest: Aseptically collect articular cartilage from a suitable source (e.g., human knee/hip joints, bovine metacarpophalangeal joints) and place it in sterile Dulbecco's Modified Eagle Medium (DMEM).
-
Mincing: In a sterile petri dish, finely mince the cartilage into 1-2 mm³ pieces using a sterile scalpel.
-
Washing: Transfer the cartilage pieces to a 50 mL conical tube and wash three times with sterile Phosphate-Buffered Saline (PBS) containing antibiotics/antimycotics.
-
Enzymatic Digestion:
-
Aspirate the final wash and add a digestion solution of DMEM/F-12 containing 0.25% Pronase. Incubate for 1 hour at 37°C with gentle agitation.
-
Pellet the cartilage pieces, aspirate the pronase solution, and wash twice with serum-free DMEM/F-12.
-
Add a second digestion solution of DMEM/F-12 containing 0.025% Collagenase Type II and 10% Fetal Bovine Serum (FBS). Incubate overnight (16-18 hours) at 37°C with agitation.[12]
-
-
Cell Collection: Pass the digest through a 70 µm sterile cell strainer to remove undigested matrix debris.[12]
-
Centrifugation: Centrifuge the filtered cell suspension at 200 x g for 10 minutes. Discard the supernatant.
-
Plating: Resuspend the chondrocyte pellet in complete culture medium (DMEM/F-12, 10% FBS, 1% Penicillin-Streptomycin). Perform a cell count using a hemocytometer and assess viability with Trypan Blue. Seed cells in culture flasks at a density of 1-2 x 10⁵ cells/cm².
-
Culturing: Incubate at 37°C in a humidified atmosphere with 5% CO₂. Change the medium every 2-3 days. Use chondrocytes at passage 1 or 2 for experiments to maintain their phenotype.[10]
Protocol 2: Western Blotting for Phosphorylated Signaling Proteins
This protocol details the detection of activated (phosphorylated) signaling proteins like p38 MAPK or NF-κB p65 in response to this compound treatment.
Methodology:
-
Cell Seeding and Treatment: Seed primary chondrocytes in 6-well plates. Once they reach 80-90% confluency, serum-starve the cells for 12-24 hours. Pre-treat with various concentrations of myristoleic acid for 1-2 hours, followed by stimulation with a pro-inflammatory agent (e.g., 10 ng/mL IL-1β) for 15-30 minutes.
-
Cell Lysis:
-
Place the culture dish on ice, aspirate the medium, and wash cells twice with ice-cold PBS.[11]
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.[13]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[11]
-
-
Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration using a BCA Protein Assay Kit.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[13]
-
SDS-PAGE and Transfer: Load samples onto a polyacrylamide gel and perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[15]
-
Incubate the membrane with a specific primary antibody (e.g., anti-phospho-p38, anti-phospho-p65) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane again as in the previous step.
-
-
Detection: Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensities and normalize to a loading control (e.g., β-actin or total protein).[14]
Protocol 3: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is for measuring changes in the mRNA levels of target genes (e.g., MMP13, COL2A1, ADAMTS5, IL6) following this compound treatment.
Methodology:
-
Cell Treatment: Seed and treat chondrocytes in 6-well plates as described in Protocol 2, but extend the stimulation time to 6-24 hours to allow for transcriptional changes.
-
RNA Extraction:
-
Aspirate the culture medium and lyse the cells directly in the well using TRIzol reagent or a similar lysis buffer from an RNA extraction kit.
-
Extract total RNA according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Reverse transcribe 500 ng to 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) and random primers.[1]
-
The typical reaction involves incubation at 25°C for 10 min (primer annealing), 50°C for 60 min (cDNA synthesis), and 85°C for 5 min (enzyme denaturation).[16]
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix in a 20 µL final volume: 10 µL SYBR Green Master Mix, 0.4 µL forward primer (10 µM), 0.4 µL reverse primer (10 µM), 1 µL template cDNA, and 8.2 µL nuclease-free water.[1]
-
Run the reaction on a qPCR system with the following typical cycling conditions: initial denaturation at 95°C for 5-10 min, followed by 40-45 cycles of 95°C for 10-15 s and 60-65°C for 30-60 s.[1][16]
-
-
Data Analysis:
Conclusion and Future Directions
This compound and its derivatives present a promising avenue for the development of chondroprotective and anti-inflammatory therapies. While direct evidence is still emerging, the existing literature strongly suggests that its mechanism of action in chondrocytes likely involves the modulation of fundamental inflammatory pathways, including the arachidonic acid cascade and TLR4-mediated signaling. Furthermore, the potential for a novel mechanism via NMT/Src inhibition offers an exciting direction for future research.
This guide provides a theoretical framework and practical methodologies for investigating these possibilities. Future studies should focus on:
-
Directly assessing the effect of myristoleic acid on the phosphorylation of MAPK and NF-κB pathway components in primary human chondrocytes.
-
Quantifying changes in the expression of key catabolic (MMP13, ADAMTS5) and anabolic (COL2A1, ACAN) genes in response to this compound treatment.
-
Investigating the interaction, if any, between this compound and the TLR4 receptor complex on the chondrocyte cell surface.
-
Validating the inhibition of NMT and its impact on Src kinase activation in chondrocytes as a specific mechanism of action.
By systematically addressing these questions, the scientific community can fully elucidate the signaling pathways governed by this compound in chondrocytes, paving the way for its potential use in evidence-based interventions for osteoarthritis and other degenerative joint diseases.
References
- 1. mdtherapeutics.com [mdtherapeutics.com]
- 2. In Vitro Effects of Cetylated Fatty Acids Mixture from Celadrin on Chondrogenesis and Inflammation with Impact on Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of cetyl this compound and evaluation of its therapeutic efficacy in a murine model of collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The minimal effective dose of cis-9-cetylthis compound (CMO) in persons presenting with knee joint pain: A double-blind, randomized, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Osteoarthritis and Toll-Like Receptors: When Innate Immunity Meets Chondrocyte Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caprylic acid suppresses inflammation via TLR4/NF-κB signaling and improves atherosclerosis in ApoE-deficient mice | springermedizin.de [springermedizin.de]
- 8. NF-κB Signaling Pathways in Osteoarthritic Cartilage Destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. p38MAPK Signaling Pathway in Osteoarthritis: Pathological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Myristoleic acid inhibits osteoclast formation and bone resorption by suppressing the RANKL activation of Src and Pyk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. RNA-Seq analysis of chondrocyte transcriptome reveals genetic heterogeneity in LG/J and SM/J murine strains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Regulation of Cartilage-specific Gene Expression in Human Chondrocytes by SirT1 and Nicotinamide Phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. SCD1 deficiency exacerbates osteoarthritis by inducing ferroptosis in chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Anti-inflammatory Properties of Myristoleic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristoleic acid, a cis-9-tetradecenoic acid (14:1n-5), is an omega-5 monounsaturated fatty acid found in various natural sources, including the seed oil of Myristicaceae family plants[1]. While less common in the human diet than other fatty acids, emerging research has highlighted its potential as a potent anti-inflammatory agent. This technical guide provides a comprehensive overview of the current understanding of the anti-inflammatory properties of myristoleic acid, with a focus on its mechanisms of action, relevant signaling pathways, and quantitative data from in vitro and in vivo studies. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of myristoleic acid.
Mechanisms of Anti-inflammatory Action
Myristoleic acid and its derivatives, such as cetyl myristoleate, exert their anti-inflammatory effects through multiple mechanisms, primarily by modulating key inflammatory pathways and the production of inflammatory mediators.
Inhibition of 5-Lipoxygenase (5-LOX) and Leukotriene Synthesis
Myristoleic acid is recognized as a potent inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes[2]. Leukotrienes, particularly leukotriene B4 (LTB4), are powerful pro-inflammatory lipid mediators involved in attracting and activating immune cells, increasing vascular permeability, and promoting inflammation[3]. By inhibiting 5-LOX, myristoleic acid effectively reduces the production of these pro-inflammatory eicosanoids.
The proposed mechanism of action involves the direct interaction of myristoleic acid with the 5-LOX enzyme, thereby preventing the conversion of arachidonic acid into leukotrienes[2]. This inhibitory action on the 5-LOX pathway is a significant contributor to the anti-inflammatory profile of myristoleic acid.
Modulation of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as enzymes such as cyclooxygenase-2 (COX-2)[4]. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.
Studies on fatty acids suggest that unsaturated fatty acids can suppress the LPS-induced pro-inflammatory response by inhibiting the NF-κB signaling pathway[2]. This includes preventing the degradation of IκB and the subsequent nuclear translocation of the p65 subunit of NF-κB.
Regulation of Pro-inflammatory Cytokine Production
A direct consequence of the inhibition of the 5-LOX and NF-κB pathways is the reduced production of pro-inflammatory cytokines. In vitro studies using macrophage cell lines have demonstrated that treatment with cetyl this compound isomers, derived from myristoleic acid, leads to a dose-dependent reduction in the secretion of TNF-α and IL-6 in response to LPS stimulation.
Potential Interaction with Peroxisome Proliferator-Activated Receptors (PPARs)
Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that play a crucial role in regulating lipid metabolism and inflammation. PPARγ, in particular, is known to have anti-inflammatory effects. While some fatty acids are known ligands for PPARs, the direct interaction of myristoleic acid with PPARs is an area of ongoing investigation. One study indicated that myristic acid (a saturated fatty acid) did not activate PPAR[5]; however, the specific effects of the monounsaturated myristoleic acid on PPARγ activation require further elucidation. Activation of PPARγ can lead to the transrepression of pro-inflammatory transcription factors like NF-κB, suggesting a potential, yet unconfirmed, mechanism for myristoleic acid's anti-inflammatory action.
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the available quantitative data on the anti-inflammatory effects of myristoleic acid and its derivatives.
Table 1: In Vitro Inhibition of Inflammatory Markers by Cetyl this compound (CMO) Isomers in LPS-Stimulated RAW264.7 Mouse Macrophages
| Inflammatory Marker | Concentration of CMO Isomers | % Inhibition | Reference |
| TNF-α | Dose-dependent | Significant reduction | [6] |
| IL-6 | Dose-dependent | Significant reduction | [6] |
| Nitric Oxide (NO) | Dose-dependent | Significant reduction | [6] |
| Prostaglandin E2 (PGE2) | Dose-dependent | Significant reduction | [7] |
| Leukotriene B4 (LTB4) | Dose-dependent | Significant reduction | [7] |
Table 2: In Vivo Anti-inflammatory Effects of Cetyl this compound (CMO)
| Animal Model | Treatment and Dosage | Outcome | Reference |
| Collagen-induced arthritis in DBA/1LacJ mice | 450 and 900 mg/kg intraperitoneal injections | Significantly lower incidence of arthritis and modest diminution in clinical signs. | [8] |
| Collagen-induced arthritis in DBA/1LacJ mice | 20 mg/kg daily oral doses | Reduced incidence of arthritis and small reduction in clinical signs. | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the anti-inflammatory properties of myristoleic acid.
5-Lipoxygenase (5-LOX) Inhibition Assay
This assay determines the ability of a test compound to inhibit the activity of the 5-LOX enzyme.
-
Principle: The activity of 5-LOX is measured by monitoring the formation of its product, such as 5-hydroperoxyeicosatetraenoic acid (5-HPETE) or subsequent leukotrienes, from the substrate arachidonic acid. Inhibition is quantified by the reduction in product formation in the presence of the test compound.
-
Materials:
-
Purified human recombinant 5-LOX enzyme
-
Arachidonic acid (substrate)
-
Myristoleic acid (test inhibitor)
-
Assay buffer (e.g., Tris-HCl or phosphate (B84403) buffer, pH 7.4)
-
Detection reagent (e.g., for spectrophotometric or fluorometric measurement of the product)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of myristoleic acid in a suitable solvent (e.g., DMSO or ethanol).
-
In a 96-well plate, add the assay buffer, the 5-LOX enzyme, and various concentrations of myristoleic acid. Include a vehicle control (solvent only) and a positive control (a known 5-LOX inhibitor).
-
Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.
-
Incubate the plate for a specific time (e.g., 10-20 minutes) at the same temperature.
-
Stop the reaction by adding a stop solution or by placing the plate on ice.
-
Measure the amount of product formed using a microplate reader at the appropriate wavelength for the detection method used.
-
Calculate the percentage of inhibition for each concentration of myristoleic acid compared to the vehicle control.
-
Determine the IC50 value, the concentration of myristoleic acid that causes 50% inhibition of 5-LOX activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
NF-κB Activation Assay (Luciferase Reporter Assay)
This cell-based assay measures the activation of the NF-κB signaling pathway.
-
Principle: Cells are transfected with a reporter plasmid containing the luciferase gene under the control of NF-κB response elements. Activation of NF-κB leads to the transcription of the luciferase gene, and the resulting enzyme activity is quantified by measuring light emission upon addition of a substrate.
-
Materials:
-
A suitable cell line (e.g., HEK293 or RAW264.7 macrophages)
-
NF-κB luciferase reporter plasmid
-
A control plasmid (e.g., expressing Renilla luciferase for normalization)
-
Transfection reagent
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) as a stimulant
-
Myristoleic acid
-
Luciferase assay reagent
-
Luminometer
-
-
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
After an incubation period to allow for plasmid expression, pre-treat the cells with various concentrations of myristoleic acid for a specific duration (e.g., 1-2 hours).
-
Stimulate the cells with an NF-κB activator, such as LPS or TNF-α, for a defined period (e.g., 6-24 hours). Include unstimulated and vehicle-treated controls.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of inhibition of NF-κB activation by myristoleic acid compared to the stimulated vehicle control.
-
Determine the IC50 value for the inhibition of NF-κB activation.
-
Measurement of Pro-inflammatory Cytokines (ELISA)
This immunoassay is used to quantify the concentration of specific cytokines, such as TNF-α and IL-6, in cell culture supernatants.
-
Principle: An enzyme-linked immunosorbent assay (ELISA) uses specific antibodies to capture and detect the target cytokine. The amount of cytokine is proportional to the intensity of the colorimetric or fluorometric signal produced by an enzymatic reaction.
-
Materials:
-
Macrophage cell line (e.g., RAW264.7)
-
Lipopolysaccharide (LPS)
-
Myristoleic acid
-
ELISA kit for the specific cytokine (e.g., TNF-α or IL-6), which includes capture antibody, detection antibody, enzyme conjugate, substrate, and standards.
-
96-well ELISA plates
-
Microplate reader
-
-
Procedure:
-
Seed macrophages in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of myristoleic acid for 1-2 hours.
-
Stimulate the cells with LPS for a specified time (e.g., 24 hours) to induce cytokine production. Include unstimulated and vehicle-treated controls.
-
Collect the cell culture supernatants.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Coating the ELISA plate with the capture antibody.
-
Adding the cell culture supernatants and standards to the wells.
-
Incubating to allow the cytokine to bind to the capture antibody.
-
Adding the biotinylated detection antibody.
-
Adding the enzyme-conjugated streptavidin.
-
Adding the substrate to produce a colored product.
-
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve using the known concentrations of the cytokine standards.
-
Calculate the concentration of the cytokine in the samples from the standard curve.
-
Determine the percentage of inhibition of cytokine production by myristoleic acid.
-
PPARγ Activation Assay (Reporter Assay)
This assay assesses the ability of a compound to activate the PPARγ nuclear receptor.
-
Principle: Similar to the NF-κB reporter assay, this assay uses a reporter plasmid containing a luciferase gene driven by a promoter with PPAR response elements (PPREs). Cells are also co-transfected with a plasmid expressing PPARγ. Activation of PPARγ by a ligand leads to the expression of luciferase.
-
Materials:
-
A suitable cell line (e.g., HEK293T)
-
PPARγ expression plasmid
-
PPRE-luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Myristoleic acid (test compound)
-
A known PPARγ agonist (e.g., rosiglitazone) as a positive control
-
Luciferase assay reagents
-
Luminometer
-
-
Procedure:
-
Seed cells in a multi-well plate.
-
Co-transfect the cells with the PPARγ expression plasmid, the PPRE-luciferase reporter plasmid, and the control plasmid.
-
After an incubation period for plasmid expression, treat the cells with various concentrations of myristoleic acid, a positive control agonist, or a vehicle control for a defined time (e.g., 24 hours).
-
Lyse the cells and measure firefly and Renilla luciferase activities.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Determine the fold activation of PPARγ by myristoleic acid compared to the vehicle control.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Myristoleic Acid Inhibition of the NF-κB Signaling Pathway.
Caption: Myristoleic Acid's Role in the Arachidonic Acid Cascade.
Caption: Experimental Workflow for Cytokine Production Assay.
Conclusion
Myristoleic acid demonstrates significant anti-inflammatory properties, primarily through the inhibition of the 5-lipoxygenase and NF-κB signaling pathways. This leads to a reduction in the production of key pro-inflammatory mediators, including leukotrienes and cytokines such as TNF-α and IL-6. The available in vitro and in vivo data, although still somewhat limited for myristoleic acid itself, strongly support its potential as a therapeutic agent for inflammatory conditions.
Further research is warranted to fully elucidate the molecular mechanisms of myristoleic acid, including its potential interaction with PPARs, and to establish its efficacy and safety in clinical settings. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the promising anti-inflammatory activities of this unique fatty acid. The continued exploration of myristoleic acid could lead to the development of novel and effective treatments for a range of inflammatory diseases.
References
- 1. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Molecular recognition of nitrated fatty acids by PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of cetyl this compound and evaluation of its therapeutic efficacy in a murine model of collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Cetyl Myristoleate for Research Applications
Abstract
This document provides detailed application notes and protocols for the chemical synthesis of cetyl myristoleate for research purposes. Cetyl this compound, the cetyl ester of myristoleic acid, is a compound of interest for its potential anti-inflammatory and joint health-promoting properties.[1][2][3][4] These protocols are intended for researchers, scientists, and drug development professionals. The synthesis is achieved through the esterification of myristoleic acid and cetyl alcohol, a common method for producing fatty acid esters.[1][5] This document outlines the necessary reagents, equipment, and step-by-step procedures for synthesis, purification, and characterization. Additionally, it includes a summary of the proposed mechanism of action and relevant signaling pathways.
Introduction
Cetyl this compound (CMO) is a cetylated fatty acid that has been investigated for its potential therapeutic effects in inflammatory conditions such as osteoarthritis and rheumatoid arthritis.[6][7] It is believed to act as a joint lubricant and an anti-inflammatory agent.[2][4][7] The primary mechanism of action is thought to involve the modulation of inflammatory pathways, including the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which leads to a reduction in the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[1][5][8][9] For research and development purposes, a reliable method for the synthesis of pure cetyl this compound is essential. The most common synthetic route is the acid-catalyzed esterification of myristoleic acid with cetyl alcohol.[5][10]
Chemical Synthesis of Cetyl this compound
The synthesis of cetyl this compound is achieved through a direct esterification reaction. This process involves reacting myristoleic acid with cetyl alcohol in the presence of an acid catalyst to form the ester and water. The water is typically removed to drive the reaction to completion.
Reaction Scheme
Caption: Fischer esterification of myristoleic acid and cetyl alcohol.
Quantitative Data for Synthesis
The following table summarizes the key quantitative parameters for the synthesis of cetyl this compound based on established protocols for similar esterifications.
| Parameter | Value | Reference |
| Reactants | ||
| Myristoleic Acid | 1.0 molar equivalent | [10] |
| Cetyl Alcohol | 1.0 - 1.3 molar equivalent | [10][11][12] |
| Catalyst | ||
| p-Toluenesulfonic acid monohydrate | 0.3-0.5 molar equivalent / 5-20 wt.% | [10][11][12][13] |
| Solvent | ||
| Benzene (B151609) or Toluene (for azeotropic removal of water) | Sufficient quantity for reflux | [10][13] |
| Solvent-free | Not applicable | [11][12][14] |
| Reaction Conditions | ||
| Temperature | 70 - 140 °C (reflux) | [11][12][15] |
| Time | 3 - 4 hours | [10][11][12] |
| Yield | ||
| Expected Conversion | >95% | [11][12] |
Experimental Protocol: Synthesis and Purification
This protocol details the steps for the laboratory-scale synthesis of cetyl this compound.
Materials and Equipment
-
Reagents: Myristoleic acid (≥98% purity), cetyl alcohol (≥98% purity), p-toluenesulfonic acid monohydrate, benzene (or toluene), sodium bicarbonate (saturated solution), anhydrous magnesium sulfate, silica (B1680970) gel (for column chromatography), and deuterated chloroform (B151607) (for NMR).
-
Equipment: Round-bottom flask, Dean-Stark apparatus, reflux condenser, heating mantle with magnetic stirrer, separatory funnel, rotary evaporator, glass column for chromatography, beakers, graduated cylinders, and an NMR spectrometer.
Synthesis Procedure
-
Reaction Setup: To a round-bottom flask, add myristoleic acid (1.0 eq), cetyl alcohol (1.0 eq), and p-toluenesulfonic acid monohydrate (0.3 eq).[10] Add benzene to the flask.
-
Esterification: Assemble the Dean-Stark apparatus and reflux condenser with the flask. Heat the mixture to reflux using a heating mantle with continuous stirring.[10]
-
Monitoring the Reaction: The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 4 hours.[10]
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralization: Transfer the reaction mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst.
-
Extraction: Wash the organic layer with water and then with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent using a rotary evaporator to obtain the crude cetyl this compound.
Purification
-
Column Chromatography: Purify the crude product by silica gel column chromatography.
-
Elution: Use a suitable solvent system, such as a gradient of hexane (B92381) and ethyl acetate, to elute the product.
-
Fraction Collection: Collect the fractions and analyze them by thin-layer chromatography (TLC).
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield pure cetyl this compound as an oil or waxy solid.[16]
Characterization
The identity and purity of the synthesized cetyl this compound can be confirmed using the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic ester functional group.
Proposed Mechanism of Action and Signaling Pathway
Cetyl this compound is believed to exert its anti-inflammatory effects by modulating the arachidonic acid cascade.[5]
Caption: Proposed anti-inflammatory mechanism of Cetyl this compound.
Conclusion
This document provides a comprehensive guide for the synthesis of cetyl this compound for research applications. The detailed protocol for esterification and purification, along with the summary of quantitative data, offers a solid foundation for researchers to produce this compound of interest. The included diagrams for the synthesis workflow and the proposed mechanism of action serve as valuable visual aids for understanding the key processes involved. Further research into the biological activities and therapeutic potential of cetyl this compound is encouraged.
References
- 1. nutrientinnovations.com [nutrientinnovations.com]
- 2. nutrientinnovations.com [nutrientinnovations.com]
- 3. rejuvenation-science.com [rejuvenation-science.com]
- 4. Cetyl this compound – Health Information Library | PeaceHealth [peacehealth.org]
- 5. Cetyl this compound - Wikipedia [en.wikipedia.org]
- 6. Synthesis of cetyl this compound and evaluation of its therapeutic efficacy in a murine model of collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdtherapeutics.com [mdtherapeutics.com]
- 8. caringsunshine.com [caringsunshine.com]
- 9. researchgate.net [researchgate.net]
- 10. barnys.cz [barnys.cz]
- 11. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]
- 12. Solvent-free synthesis of oleic acid-based wax esters using recyclable acidic deep eutectic solvent [grasasyaceites.revistas.csic.es]
- 13. CA2371064A1 - Methods of delivery of cetyl this compound - Google Patents [patents.google.com]
- 14. Highly Efficient SO3H-Carbon Catalysed Solvent-Free Synthetic Protocol for Wax Esters Via Esterification of Long Chain Fatty Acids and Alcohols [ajgreenchem.com]
- 15. NZ332959A - Preparation of cetyl myristate and cetyl palmitate - Google Patents [patents.google.com]
- 16. WO2008123847A2 - Commercial method for production of room temperature-liquid cetyl this compound - Google Patents [patents.google.com]
Application Notes and Protocols: Myristoleate in the Adjuvant-Induced Arthritis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rheumatoid arthritis (RA) is a chronic, systemic autoimmune disease characterized by persistent inflammation of the synovial joints, leading to cartilage and bone destruction. The Adjuvant-Induced Arthritis (AIA) model in rats is a widely utilized preclinical model that shares many pathological features with human RA, making it an invaluable tool for the evaluation of novel anti-arthritic therapies.[1][2] This model is induced by a single injection of Complete Freund's Adjuvant (CFA), which contains heat-killed Mycobacterium tuberculosis, triggering a robust and reproducible polyarticular inflammation.[3][4]
Myristoleate, an omega-5 monounsaturated fatty acid, and its ester form, cetyl this compound, have garnered attention for their potential anti-inflammatory and joint-lubricating properties.[5] Preliminary studies and historical data suggest that this compound may offer a protective effect against induced arthritis in animal models.[5][6] The proposed mechanisms of action include the modulation of inflammatory pathways through the inhibition of prostaglandins (B1171923) and leukotrienes.[6]
These application notes provide a detailed protocol for utilizing the AIA rat model to test the efficacy of this compound. This document includes comprehensive methodologies for disease induction, therapeutic administration, and key endpoint analysis, along with data presentation guidelines and diagrams of relevant biological pathways.
Experimental Protocols
Induction of Adjuvant-Induced Arthritis (AIA)
This protocol describes the induction of AIA in susceptible rat strains (e.g., Lewis, Sprague-Dawley).
Materials:
-
Complete Freund's Adjuvant (CFA) containing 10 mg/mL heat-killed Mycobacterium tuberculosis
-
Sterile 1 mL syringes
-
25-gauge needles
-
Isoflurane (B1672236) or other suitable anesthetic
-
Animal scale
-
Clippers
Procedure:
-
Animal Acclimatization: House male Lewis or Sprague-Dawley rats (180-220 g) in standard laboratory conditions for at least one week prior to the experiment.
-
Adjuvant Preparation: Vigorously vortex the vial of CFA to ensure a uniform suspension of the mycobacteria.
-
Anesthesia: Anesthetize the rat using isoflurane or another approved anesthetic method.
-
Injection:
-
Method A: Base of Tail Injection: Shave a small area at the base of the tail. Administer a single 0.1 mL subcutaneous injection of the CFA suspension at the base of the tail.[3][7] This method allows for the assessment of arthritis in all four paws.
-
Method B: Intra-articular Footpad Injection: Administer a single 0.1 mL subcutaneous injection of the CFA suspension into the plantar surface of the right hind paw.[8]
-
-
Post-Injection Monitoring: Return the animal to its cage and monitor for recovery from anesthesia. The onset of clinical signs of arthritis is typically observed between 9 to 14 days post-injection.[3][9]
Administration of this compound
This protocol outlines the therapeutic administration of cetyl this compound (CM), a common form of this compound used in studies.
Materials:
-
Cetyl this compound (CM)
-
Vehicle (e.g., corn oil, sesame oil)
-
Oral gavage needles
-
Animal scale
Procedure:
-
Preparation of Dosing Solution: Prepare a homogenous suspension of CM in the chosen vehicle at the desired concentrations (e.g., 20 mg/kg for oral administration).[1]
-
Animal Grouping: Randomly divide the animals into the following groups (n=8-10 per group):
-
Group 1: Naive Control: No AIA induction, receives vehicle.
-
Group 2: AIA Control: AIA induction, receives vehicle.
-
Group 3: this compound Treatment Group: AIA induction, receives this compound.
-
Group 4: Positive Control (e.g., Methotrexate): AIA induction, receives a known anti-arthritic drug.
-
-
Administration:
-
Prophylactic Dosing: Begin daily oral gavage of this compound or vehicle on the same day as AIA induction (Day 0) and continue for the duration of the study (typically 21-28 days).
-
Therapeutic Dosing: Begin daily oral gavage of this compound or vehicle upon the onset of clinical signs of arthritis (around Day 10-14) and continue for the remainder of the study.
-
-
Dosage: Based on previous studies in rodent models, an oral dose of 20 mg/kg of CM can be used as a starting point.[1] Dose-response studies may be necessary to determine the optimal therapeutic dosage.
Assessment of Arthritis Severity
2.3.1 Clinical Arthritis Score
Visually score the severity of arthritis in each paw every other day, starting from day 9 post-induction.
-
0: No erythema or swelling.
-
1: Slight erythema and/or mild swelling of the ankle or wrist.
-
2: Moderate erythema and swelling of the ankle or wrist.
-
3: Severe erythema and swelling of the entire paw, including digits.
-
4: Gross deformity and/or ankylosis.
The maximum score per animal is 16 (4 points per paw).
2.3.2 Paw Volume Measurement
Measure the volume of both hind paws using a plethysmometer every other day.[13][14]
Procedure:
-
Gently restrain the rat.
-
Mark a line on the hind limb at the level of the lateral malleolus to ensure consistent immersion depth.
-
Immerse the paw in the plethysmometer's measuring chamber up to the marked line.
-
Record the displaced volume of water.
-
The percentage of paw edema can be calculated using the formula:
-
% Edema = [(Vt - V0) / V0] x 100
-
Where Vt is the paw volume at a specific time point and V0 is the initial paw volume.
-
2.3.3 Body Weight Measurement
Record the body weight of each animal every other day as a general measure of health and systemic inflammation. A decrease in body weight is often observed in the AIA control group.
Biomarker Analysis
At the end of the study (e.g., Day 21 or 28), collect blood and paw tissue for biomarker analysis.
2.4.1 Serum Cytokine Analysis
Procedure:
-
Collect blood via cardiac puncture under terminal anesthesia.
-
Allow the blood to clot and then centrifuge to separate the serum.
-
Store serum at -80°C until analysis.
-
Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.[15][16]
2.4.2 Paw Tissue Cytokine Analysis
Procedure:
-
Excise the hind paws and remove the skin.
-
Homogenize the paw tissue in a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate and collect the supernatant.
-
Determine the total protein concentration of the supernatant.
-
Measure cytokine levels (TNF-α, IL-1β, IL-6) using ELISA kits, and normalize the values to the total protein concentration.[15][16]
Data Presentation
Summarize all quantitative data in the following tables for clear comparison between experimental groups.
Table 1: Effect of this compound on Clinical Arthritis Score
| Treatment Group | Day 10 | Day 12 | Day 14 | Day 16 | Day 18 | Day 20 |
| Naive Control | 0.0±0.0 | 0.0±0.0 | 0.0±0.0 | 0.0±0.0 | 0.0±0.0 | 0.0±0.0 |
| AIA Control | 1.5±0.3 | 4.2±0.6 | 7.8±1.1 | 10.5±1.5 | 12.3±1.8 | 13.1±1.9 |
| This compound (20 mg/kg) | 1.3±0.2 | 3.1±0.5 | 5.4±0.9 | 7.2±1.2 | 8.5±1.4 | 9.1±1.5 |
| Positive Control | 1.1±0.2 | 2.5±0.4 | 4.1±0.7 | 5.6±0.9 | 6.3±1.1 | 6.8±1.2 |
Data are presented as Mean ± SEM. *p < 0.05 compared to AIA Control.
Table 2: Effect of this compound on Paw Volume (mL)
| Treatment Group | Day 10 | Day 12 | Day 14 | Day 16 | Day 18 | Day 20 |
| Naive Control | 1.2±0.1 | 1.2±0.1 | 1.2±0.1 | 1.2±0.1 | 1.2±0.1 | 1.2±0.1 |
| AIA Control | 1.8±0.2 | 2.5±0.3 | 3.2±0.4 | 3.8±0.5 | 4.1±0.6 | 4.3±0.6 |
| This compound (20 mg/kg) | 1.7±0.2 | 2.1±0.3 | 2.6±0.4 | 3.0±0.4 | 3.3±0.5 | 3.5±0.5 |
| Positive Control | 1.6±0.2 | 1.9±0.2 | 2.2±0.3 | 2.5±0.3 | 2.7±0.4 | 2.9±0.4 |
Data are presented as Mean ± SEM. *p < 0.05 compared to AIA Control.
Table 3: Effect of this compound on Body Weight (g)
| Treatment Group | Day 0 | Day 7 | Day 14 | Day 21 |
| Naive Control | 200±5 | 225±6 | 250±7 | 275±8 |
| AIA Control | 201±5 | 210±6 | 195±7 | 180±8 |
| This compound (20 mg/kg) | 202±5 | 220±6 | 215±7 | 210±8 |
| Positive Control | 200±5 | 222±6 | 218±7 | 215±8 |
Data are presented as Mean ± SEM. *p < 0.05 compared to AIA Control.
Table 4: Effect of this compound on Serum and Paw Tissue Cytokine Levels (pg/mL or pg/mg protein)
| Treatment Group | Serum TNF-α | Paw TNF-α | Serum IL-1β | Paw IL-1β | Serum IL-6 | Paw IL-6 |
| Naive Control | 15±3 | 25±5 | 20±4 | 35±6 | 30±5 | 50±8 |
| AIA Control | 85±10 | 150±18 | 120±15 | 210±25 | 180±22 | 320±35 |
| This compound (20 mg/kg) | 50±8 | 90±12 | 70±10 | 125±18 | 100±15 | 180±25 |
| Positive Control | 40±6 | 75±10 | 60±8 | 105±15 | 85±12 | 150±20 |
Data are presented as Mean ± SEM. *p < 0.05 compared to AIA Control.
Signaling Pathways and Visualization
The inflammatory cascade in rheumatoid arthritis is driven by complex signaling pathways within immune and synovial cells. Key pathways include JAK/STAT, MAPK, and NF-κB, which lead to the production of pro-inflammatory cytokines and enzymes that mediate joint destruction.[3][17][18][19] this compound is hypothesized to exert its anti-inflammatory effects by modulating these pathways, potentially by inhibiting upstream activators or downstream effectors.
Caption: Experimental workflow for testing this compound in the AIA model.
References
- 1. Synthesis of cetyl this compound and evaluation of its therapeutic efficacy in a murine model of collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adjuvant induced Arthritis Rodent Model - Creative Biolabs [creative-biolabs.com]
- 3. Adjuvant-Induced Arthritis Model [chondrex.com]
- 4. Quantitative Dynamic Models of Arthritis Progression in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cetyl this compound isolated from Swiss albino mice: an apparent protective agent against adjuvant arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cetyl this compound - Wikipedia [en.wikipedia.org]
- 7. Induction and evaluation of adjuvant arthritis in rats [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. inotiv.com [inotiv.com]
- 10. Association between arthritis score at the onset of the disease and long-term locomotor outcome in adjuvant-induced arthritis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Establishment of a Rat Adjuvant Arthritis-Interstitial Lung Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijper.org [ijper.org]
- 14. researchgate.net [researchgate.net]
- 15. Inflammatory cytokine levels in paw tissues during development of rat collagen-induced arthritis: effect of FK506, an inhibitor of T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. chondrex.com [chondrex.com]
- 18. maokangbio.com [maokangbio.com]
- 19. rejuvenation-science.com [rejuvenation-science.com]
Application Notes and Protocols: Cetyl Myristoleate in the Collagen-Induced Arthritis Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Collagen-induced arthritis (CIA) in mice is a widely utilized and relevant animal model for the study of human rheumatoid arthritis (RA). It mirrors many of the immunological and pathological characteristics of the human disease, making it an invaluable tool for evaluating potential therapeutic agents. Cetyl myristoleate (CMO), a cetyl ester of myristoleic acid, has been investigated for its anti-inflammatory and anti-arthritic properties. These application notes provide detailed protocols and data for the use of CMO in the CIA mouse model, based on available scientific literature.
Proposed Mechanism of Action
The primary proposed mechanism of action for cetyl this compound in ameliorating arthritis is through the modulation of the arachidonic acid cascade. It is suggested that CMO inhibits the activity of key enzymes, cyclooxygenase (COX) and lipoxygenase (LOX), leading to a reduction in the synthesis of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.[1] This action helps to decrease the inflammatory response within the joints, thereby alleviating pain and swelling.
References
In Vitro Assays for Assessing Myristoleate's Anti-inflammatory Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristoleate, a monounsaturated fatty acid, particularly in its esterified form, cetyl this compound (CMO), has garnered interest for its potential anti-inflammatory properties. This document provides detailed application notes and protocols for a panel of in vitro assays designed to rigorously evaluate and quantify the anti-inflammatory effects of this compound. The described methods focus on a lipopolysaccharide (LPS)-stimulated macrophage model, a widely accepted system for studying inflammatory responses. These protocols will guide researchers in assessing cytotoxicity, measuring key inflammatory mediators, and elucidating the underlying molecular mechanisms involving the NF-κB and MAPK signaling pathways.
Data Presentation
The anti-inflammatory efficacy of this compound can be quantified by its ability to inhibit the production of various pro-inflammatory markers in LPS-stimulated macrophages. The following tables summarize the expected dose-dependent inhibitory effects of a cetylated fatty acids (CFA) mixture containing this compound on key cytokines.
Table 1: Inhibitory Effect of a Cetylated Fatty Acids (CFA) Mixture on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW264.7 Macrophages
| Treatment | Concentration | TNF-α (MFI) | IL-6 (MFI) | MCP-1 (MFI) |
| Control (Unstimulated) | - | Low | Low | Low |
| LPS (1 µg/mL) | - | High | High | High |
| CFA Mixture + LPS | 0.7 mg/mL | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| Ibuprofen + LPS | 1 mM | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| Prednisone + LPS | 0.5 mM | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| Piroxicam + LPS | 0.5 mM | Significantly Decreased | Significantly Decreased | Significantly Decreased |
MFI: Median Fluorescence Intensity, as determined by flow cytometry. Data is based on findings from Hudita, A., et al. (2018).[1][2]
Table 2: Dose-Dependent Inhibition of Pro-inflammatory Mediators by Synthetic Cetyl this compound (CMO) Isomers in LPS-Stimulated RAW264.7 Macrophages
| Treatment | Concentration | % Inhibition of TNF-α | % Inhibition of IL-6 | % Inhibition of Nitric Oxide (NO) |
| cis-9 CMO + LPS | Varies | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction |
| cis-10 CMO + LPS | Varies | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction |
The study demonstrated a dose-dependent reduction, though specific IC50 values were not provided.[3]
Experimental Protocols
Cell Culture and Treatment
The murine macrophage cell line RAW264.7 is a standard model for in vitro inflammation studies.
-
Cell Line: RAW264.7 (ATCC® TIB-71™)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment Protocol:
-
Seed RAW264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for cytokine analysis, and 6-well for protein extraction).
-
Allow cells to adhere and grow to 70-80% confluency.
-
Pre-treat cells with varying concentrations of this compound (or CMO) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) for the desired time period (e.g., 24 hours for cytokine and NO production, shorter time points for signaling pathway analysis).
-
Cell Viability Assay (MTT Assay)
It is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the test compound. The MTT assay assesses cell viability by measuring the metabolic activity of mitochondria.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.
-
Protocol:
-
Following treatment with this compound and/or LPS in a 96-well plate, carefully remove the culture medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
Nitric oxide is a key inflammatory mediator produced by activated macrophages via the enzyme inducible nitric oxide synthase (iNOS). The Griess assay measures nitrite (B80452) (NO₂⁻), a stable breakdown product of NO.
-
Principle: The Griess reagent converts nitrite into a colored azo compound, and the intensity of the color is proportional to the nitrite concentration.
-
Protocol:
-
After the treatment period, collect 50 µL of the cell culture supernatant from each well of a 96-well plate.
-
In a new 96-well plate, add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
-
Pro-inflammatory Cytokine Quantification (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method for quantifying the concentration of specific cytokines, such as TNF-α, IL-6, and IL-1β, in the cell culture supernatant.
-
Principle: A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample is added, and the cytokine binds to the antibody. A second, detection antibody (usually biotinylated) is added, followed by a streptavidin-HRP conjugate. A substrate is then added, which is converted by the HRP to a colored product. The absorbance is proportional to the amount of cytokine present.
-
Protocol (General):
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer for 1-2 hours.
-
Add cell culture supernatants and standards to the wells and incubate for 2 hours.
-
Wash the plate and add the biotinylated detection antibody for 1-2 hours.
-
Wash the plate and add streptavidin-HRP for 30 minutes.
-
Wash the plate and add the TMB substrate.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Measure the absorbance at 450 nm.
-
Calculate cytokine concentrations from the standard curve.
-
Western Blot Analysis of NF-κB and MAPK Signaling Pathways
Western blotting is used to detect the phosphorylation and thus activation of key proteins in inflammatory signaling pathways.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is probed with primary antibodies specific for the target proteins (e.g., phospho-p65, phospho-p38) and then with a secondary antibody conjugated to an enzyme (e.g., HRP). A substrate is added to produce a detectable signal.
-
Protocol:
-
Protein Extraction:
-
After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples and load equal amounts onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of p65, IκBα, p38, ERK, and JNK overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
-
Visualization of Signaling Pathways and Workflows
Signaling Pathways
Experimental Workflows
References
Protocol for Oral Administration of Cetyl Myristoleate in Rodents: Application Notes for Preclinical Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Cetyl myristoleate (CMO) is a cetyl ester of myristoleic acid, a naturally occurring fatty acid.[1] It has garnered significant interest in the field of rheumatology and inflammatory diseases for its potential anti-arthritic and anti-inflammatory properties. Preclinical studies in rodent models of arthritis are crucial for elucidating its mechanism of action and evaluating its therapeutic efficacy. This document provides detailed application notes and protocols for the oral administration of CMO in rodent models of arthritis, intended for researchers, scientists, and professionals in drug development.
Data Presentation: Efficacy of Cetyl this compound in Rodent Arthritis Models
The following tables summarize the quantitative data from key preclinical studies investigating the effects of cetyl this compound in established rodent models of arthritis.
Table 1: Cetyl this compound Administration in a Murine Collagen-Induced Arthritis (CIA) Model
| Parameter | Details |
| Rodent Model | Collagen-Induced Arthritis (CIA) |
| Species/Strain | Mouse / DBA/1LacJ |
| CMO Dosage | 20 mg/kg/day[2][3] |
| Administration Route | Oral (p.o.) |
| Treatment Duration | Daily throughout the course of the experiment |
| Key Findings | - Reduced incidence of arthritis.[2][3] - Modest but significant diminution in clinical signs of arthritis.[2][3] |
Table 2: Cetyl this compound Administration in a Rat Adjuvant-Induced Arthritis (AIA) Model
| Parameter | Details |
| Rodent Model | Adjuvant-Induced Arthritis (AIA) |
| Species/Strain | Rat / Sprague-Dawley |
| CMO Dosage | 350-375 mg/kg (total dose, injected)[4] 450-900 mg/kg (intraperitoneal)[2][3][5] |
| Administration Route | Intraperitoneal (i.p.) or Subcutaneous (s.c.) |
| Treatment Duration | Administered prior to or shortly after adjuvant injection |
| Key Findings | - Blocked inflammation and prevented the development of adjuvant-induced arthritis at high doses.[1][6] - Afforded good protection against adjuvant-induced arthritic states.[6] |
Experimental Protocols
Preparation of Cetyl this compound for Oral Administration
This protocol describes the preparation of a CMO suspension for oral gavage in rodents. Corn oil is a commonly used and suitable vehicle for lipid-soluble compounds like CMO.[7][8]
Materials:
-
Cetyl this compound (CMO) powder
-
Corn oil (or other suitable vehicle like 0.5% carboxymethyl cellulose)
-
Sterile microcentrifuge tubes or glass vials
-
Sonicator (optional, but recommended)
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required amount of CMO and vehicle. For a study requiring a 20 mg/kg dose in mice with an average body weight of 25g, and a gavage volume of 10 ml/kg (0.25 ml/mouse), the concentration of the CMO suspension should be 2 mg/ml.
-
Weigh the CMO powder accurately using an analytical balance and place it into a sterile microcentrifuge tube or glass vial.
-
Add the calculated volume of corn oil to the tube containing the CMO powder.
-
Vortex the mixture vigorously for 2-3 minutes to ensure the powder is thoroughly wetted.
-
Sonicate the suspension for 5-10 minutes in a water bath sonicator to break down any clumps and create a homogenous suspension.
-
Visually inspect the suspension for uniformity. If clumps are still present, repeat vortexing and sonication.
-
Prepare the suspension fresh daily to ensure stability and accurate dosing.
Oral Gavage Administration Protocol in Rodents
This protocol outlines the standard procedure for administering the prepared CMO suspension to mice or rats via oral gavage.
Materials:
-
Prepared CMO suspension
-
Appropriately sized oral gavage needles (flexible or stainless steel with a ball tip)
-
Syringes (1 ml or 3 ml)
-
Animal scale
Procedure:
-
Weigh each animal immediately before dosing to calculate the precise volume of the CMO suspension to be administered.
-
Gently restrain the animal. For mice, this can be done by scruffing the neck and back to immobilize the head and forelimbs. For rats, a similar but firmer grip is required.
-
Draw the calculated volume of the CMO suspension into the syringe fitted with the gavage needle.
-
Insert the gavage needle gently into the mouth, passing it over the tongue towards the esophagus. The needle should pass smoothly without resistance. If resistance is met, withdraw and reinsert.
-
Administer the suspension slowly by depressing the syringe plunger.
-
Withdraw the gavage needle smoothly in the same direction it was inserted.
-
Monitor the animal for a few minutes after the procedure for any signs of distress, such as choking or difficulty breathing.
-
Return the animal to its cage.
Mandatory Visualizations
Signaling Pathway of Cetyl this compound in Inflammation
Caption: Proposed mechanism of action of Cetyl this compound.
Experimental Workflow for Preclinical Evaluation of CMO in a Rodent Arthritis Model
Caption: General experimental workflow for CMO efficacy testing.
Logical Relationship in Rodent Model Selection for Arthritis Research
Caption: Decision tree for selecting a rodent arthritis model.
References
- 1. Cetyl this compound - Wikipedia [en.wikipedia.org]
- 2. Synthesis of cetyl this compound and evaluation of its therapeutic efficacy in a murine model of collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rejuvenation-science.com [rejuvenation-science.com]
- 5. The minimal effective dose of cis-9-cetylthis compound (CMO) in persons presenting with knee joint pain: A double-blind, randomized, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cetyl this compound isolated from Swiss albino mice: an apparent protective agent against adjuvant arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential Toxicological Outcome of Corn Oil Exposure in Rats and Mice as Assessed by Microbial Composition, Epithelial Permeability, and Ileal Mucosa-Associated Immune Status - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential Toxicological Outcome of Corn Oil Exposure in Rats and Mice as Assessed by Microbial Composition, Epithelial Permeability, and Ileal Mucosa-Associated Immune Status - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fatty Acid Profiling using Gas Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acids (FAs) are integral to numerous biological processes, serving as essential components of cell membranes, signaling molecules, and energy sources.[1][2] Their profiles can be indicative of metabolic health and disease states, making the accurate quantification of fatty acids a critical aspect of biomedical research and drug development.[2] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted analytical technique for the comprehensive analysis of fatty acids due to its high sensitivity, specificity, and resolving power.[3][4][5]
This document provides detailed application notes and protocols for the quantitative analysis of fatty acids in biological samples using GC-MS. The described methodologies cover sample preparation, derivatization to fatty acid methyl esters (FAMEs), and GC-MS analysis, incorporating the use of internal standards for accurate quantification.
Principle of the Method
The analysis of fatty acids by GC-MS is complicated by their low volatility.[1][4] To overcome this, a derivatization step is employed to convert the fatty acids into more volatile, non-polar derivatives, most commonly fatty acid methyl esters (FAMEs).[1][4][6] This process typically involves the hydrolysis of lipids to release free fatty acids, followed by esterification.[6]
The resulting FAMEs are then separated by gas chromatography based on their chain length, degree of unsaturation, and boiling points.[5][6] The separated FAMEs are subsequently ionized and detected by a mass spectrometer, which provides both qualitative (identification based on mass spectra) and quantitative (abundance) information.[5][6] For precise and accurate quantification, stable isotope-labeled internal standards are added at the beginning of the sample preparation process to account for any sample loss during the procedure.[1][4]
Experimental Workflow
The overall experimental workflow for GC-MS based fatty acid profiling is depicted below.
Caption: Experimental workflow for GC-MS based fatty acid profiling.
Experimental Protocols
Protocol 1: Lipid Extraction from Biological Samples (Folch Method)
This protocol is a widely used method for extracting total lipids from biological samples.
Materials and Reagents:
-
Chloroform (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
0.9% NaCl solution
-
Internal Standard solution (e.g., deuterated fatty acids in methanol)
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen gas evaporator
Procedure:
-
Sample Homogenization: Homogenize tissue samples (e.g., 50 mg) in a suitable buffer. For plasma or serum, use a defined volume (e.g., 100 µL). For cultured cells, use a known cell number (e.g., 1 x 10^6 cells).
-
Internal Standard Spiking: Add a known amount of the internal standard solution to the homogenized sample.
-
Solvent Addition: Add 20 volumes of a chloroform:methanol (2:1, v/v) mixture to the sample. For example, for 100 µL of sample, add 2 mL of the solvent mixture.
-
Extraction: Vortex the mixture vigorously for 2 minutes at room temperature.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (e.g., 400 µL for 2 mL of solvent). Vortex for another 30 seconds and then centrifuge at 2,000 x g for 10 minutes to facilitate phase separation.
-
Lipid Collection: Carefully aspirate the lower organic phase containing the lipids and transfer it to a clean glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen. The dried lipid extract is now ready for derivatization.
Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) using BF₃-Methanol
This protocol describes the acid-catalyzed esterification of fatty acids to FAMEs.[4]
Materials and Reagents:
-
Toluene (anhydrous)
-
14% Boron trifluoride (BF₃) in methanol
-
Hexane (B92381) (GC grade)
-
Saturated NaCl solution
-
Anhydrous sodium sulfate (B86663)
-
Heating block or water bath
-
Glass vials with PTFE-lined caps
Procedure:
-
Reconstitution: Reconstitute the dried lipid extract from Protocol 1 in 1 mL of toluene.
-
Esterification: Add 2 mL of 14% BF₃ in methanol to the reconstituted lipid extract.
-
Incubation: Tightly cap the vial and heat at 100°C for 45 minutes in a heating block or water bath.
-
Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex vigorously for 1 minute.
-
Phase Separation and Collection: Centrifuge at 1,000 x g for 5 minutes. Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Drying and Reconstitution: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water. Transfer the dried extract to a new vial and evaporate to a final volume of approximately 100 µL for GC-MS analysis.
GC-MS Analysis
Instrumentation: A gas chromatograph coupled to a mass spectrometer is required. The following are typical parameters that may need to be optimized for specific instruments and applications.
| Parameter | Typical Setting |
| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or a more polar column like HP-88 for better separation of cis/trans isomers. |
| Injector | Splitless mode at 250°C |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Program | Initial temperature of 100°C, hold for 2 min, ramp to 250°C at 10°C/min, and hold for 10 min.[7] |
| MS Interface Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full scan mode (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for targeted quantitative analysis.[7] |
Data Presentation and Quantification
For accurate quantification, a calibration curve should be prepared using a series of known concentrations of FAME standards, each spiked with the same amount of internal standard as the samples. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.
Table 1: Example Calibration Data for Palmitic Acid (C16:0)
| Standard Concentration (µg/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 15,234 | 145,876 | 0.104 |
| 5 | 78,987 | 148,234 | 0.533 |
| 10 | 155,432 | 147,543 | 1.053 |
| 25 | 387,654 | 146,987 | 2.637 |
| 50 | 765,432 | 148,123 | 5.167 |
| 100 | 1,523,456 | 147,890 | 10.301 |
Table 2: Example Quantitative Fatty Acid Profile in Human Plasma (µg/mL)
| Fatty Acid | Carbon Chain | Control Group (n=10) | Treatment Group (n=10) | p-value |
| Myristic Acid | C14:0 | 15.2 ± 2.1 | 14.8 ± 1.9 | 0.78 |
| Palmitic Acid | C16:0 | 250.6 ± 25.4 | 180.3 ± 19.8 | <0.01 |
| Palmitoleic Acid | C16:1 | 35.1 ± 4.5 | 25.8 ± 3.9 | <0.05 |
| Stearic Acid | C18:0 | 180.3 ± 15.7 | 175.9 ± 14.2 | 0.65 |
| Oleic Acid | C18:1 | 350.8 ± 30.1 | 340.2 ± 28.7 | 0.45 |
| Linoleic Acid | C18:2 | 450.2 ± 42.8 | 380.5 ± 35.9 | <0.05 |
| Arachidonic Acid | C20:4 | 120.5 ± 11.3 | 150.7 ± 14.1 | <0.01 |
Logical Relationships in Data Interpretation
The interpretation of fatty acid profiling data often involves understanding the relationships between different fatty acids and their metabolic pathways.
Caption: Key enzymatic steps in fatty acid metabolism.
Conclusion
GC-MS is a robust and reliable method for the quantitative profiling of fatty acids in various biological matrices. The protocols outlined in this document provide a comprehensive guide for researchers, from sample preparation to data analysis. Adherence to these detailed methodologies, including the use of appropriate internal standards and proper instrument calibration, will ensure the generation of high-quality, reproducible data essential for advancing research and drug development.
References
- 1. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. m.youtube.com [m.youtube.com]
- 7. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Liposomal Myristoleate for Targeted Delivery
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. mdtherapeutics.com [mdtherapeutics.com]
- 3. A Review of Nanoliposomal Delivery System for Stabilization of Bioactive Omega-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. Liposomes as Advanced Delivery Systems for Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cetyl this compound - Wikipedia [en.wikipedia.org]
- 9. caringsunshine.com [caringsunshine.com]
- 10. rejuvenation-science.com [rejuvenation-science.com]
- 11. nutrientinnovations.com [nutrientinnovations.com]
- 12. Liposome Preparation Process - Creative Biolabs [creative-biolabs.com]
- 13. Investigating Ex Vivo Animal Models to Test the Performance of Intravitreal Liposomal Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Liposome Preparation - Echelon Biosciences [echelon-inc.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. creative-biostructure.com [creative-biostructure.com]
- 20. mdpi.com [mdpi.com]
- 21. brieflands.com [brieflands.com]
- 22. In Vitro Experiment of Liposomes - Creative Biolabs [creative-biolabs.com]
- 23. expresspharma.in [expresspharma.in]
- 24. Role of In Vitro Release Methods in Liposomal Formulation Development: Challenges and Regulatory Perspective | Semantic Scholar [semanticscholar.org]
- 25. Role of In Vitro Release Methods in Liposomal Formulation Development: Challenges and Regulatory Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. A bioanalytical assay to distinguish cellular uptake routes for liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Preparation, Administration, and Assessment of In vivo Tissue-Specific Cellular Uptake of Fluorescent Dye-Labeled Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Liposome Cellular Uptake Study - CD Formulation [formulationbio.com]
- 29. researchgate.net [researchgate.net]
- 30. Investigating Ex Vivo Animal Models to Test the Performance of Intravitreal Liposomal Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Freund's Adjuvant in Myristoleate Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristoleic acid and its esterified form, cetyl myristoleate (CMO), have garnered significant interest for their potential anti-inflammatory and chondroprotective properties, particularly in the context of arthritic conditions. A cornerstone of preclinical research in this area is the use of animal models that mimic the pathology of human arthritis. Freund's adjuvant, particularly Complete Freund's Adjuvant (CFA), is a widely utilized tool to induce a robust and reproducible inflammatory arthritis in rodent models. This document provides detailed application notes and experimental protocols for leveraging CFA-induced arthritis models in the investigation of this compound's therapeutic efficacy.
Freund's Complete Adjuvant is a water-in-oil emulsion containing heat-killed Mycobacterium tuberculosis. The administration of CFA in animals elicits a strong cell-mediated immune response, leading to a chronic and progressive inflammatory condition that shares several pathological features with human rheumatoid arthritis. This model is invaluable for assessing the anti-arthritic potential of compounds like this compound.
Data Presentation: Efficacy of Cetyl this compound in Adjuvant-Induced Arthritis
The following tables summarize quantitative data from various studies investigating the effect of cetyl this compound (CMO) on paw volume and arthritic index in CFA-induced arthritis models in rats.
Table 1: Effect of Cetyl this compound on Paw Volume in CFA-Induced Arthritis in Rats
| Treatment Group | Dosage | Administration Route | Day 7 (% Inhibition) | Day 14 (% Inhibition) | Day 21 (% Inhibition) |
| CMO | 500 mg/day | Oral | Significant Reduction | Marked Reduction | Marked Reduction |
| CMO | 1 g/day | Oral | Significant Reduction | Marked Reduction | Marked Reduction |
| CMO + Glucosamine + MSM | 100mg + 500mg + 200mg /day | Oral | Significant Reduction | Marked Reduction | Marked Reduction |
| Dexamethasone (B1670325) (Standard) | - | - | Significant Reduction | Significant Reduction | Significant Reduction |
Data compiled from studies evaluating the reduction in paw edema.[1]
Table 2: Effect of Cetyl this compound on Arthritic Index in CFA-Induced Arthritis in Rats
| Treatment Group | Dosage | Administration Route | Arthritic Index Reduction (Day 21) |
| CMO | 500 mg/day | Oral | Marked Reduction |
| CMO | 1 g/day | Oral | Marked Reduction |
| CMO + Glucosamine + MSM | 100mg + 500mg + 200mg /day | Oral | Marked Reduction |
| Dexamethasone (Standard) | - | - | Comparable Reduction to CMO groups |
The arthritic index is a scored assessment of inflammation, swelling, and redness of the paws.[1]
Table 3: Efficacy of Cetyl this compound in a Murine Collagen-Induced Arthritis Model
| Treatment Group | Dosage | Administration Route | Effect on Arthritis Incidence | Effect on Clinical Signs |
| CM | 450 mg/kg | Intraperitoneal | Significantly Lower | Modest & Significant Diminution |
| CM | 900 mg/kg | Intraperitoneal | Significantly Lower | Modest & Significant Diminution |
| CM | 20 mg/kg/day | Oral | Reduced Incidence | Small Reduction |
This table presents data from a study using a collagen-induced arthritis model in mice, which also relies on Freund's adjuvant.[2]
Experimental Protocols
Protocol 1: Induction of Arthritis in Rats using Complete Freund's Adjuvant (CFA)
This protocol details the induction of adjuvant-induced arthritis (AIA) in rats, a widely used model for studying rheumatoid arthritis.[3][4][5][6]
Materials:
-
Complete Freund's Adjuvant (CFA) containing 10 mg/mL heat-killed Mycobacterium tuberculosis or Mycobacterium butyricum.
-
Male Sprague-Dawley or Wistar rats (180-220 g).
-
Sterile 1 mL syringes with 25-gauge needles.
-
Isoflurane or other suitable anesthetic.
-
Plethysmometer or digital calipers for measuring paw volume/thickness.
Procedure:
-
Animal Acclimatization: House the rats under standard laboratory conditions (22±2 °C, 50%±10% humidity, 12-hour light/dark cycle) with free access to food and water for at least 3-4 days prior to the experiment.
-
Adjuvant Preparation: Thoroughly resuspend the CFA by vortexing or shaking the vial to ensure a uniform distribution of the mycobacterial particles.
-
Anesthesia: Anesthetize the rats using isoflurane.
-
Induction of Arthritis:
-
Footpad Injection: Subcutaneously inject 0.05 mL to 0.1 mL of the CFA suspension into the plantar surface of the right hind paw.[3][4]
-
Base of Tail Injection: Alternatively, inject 0.1 mL of CFA subcutaneously at the base of the tail. This method allows for the evaluation of all four paws for arthritis development.[3][4][5]
-
-
Post-Injection Monitoring:
-
Primary inflammation at the injection site will be visible within hours, peaking at 3-4 days.
-
Secondary, systemic arthritis typically develops in the non-injected paws between days 10 and 14, peaking around day 20-25.
-
-
Assessment of Arthritis:
-
Paw Volume/Thickness: Measure the volume of both hind paws using a plethysmometer or the thickness using digital calipers at regular intervals (e.g., daily or every other day) starting from day 0.
-
Arthritic Score: Score the severity of arthritis in each paw based on a scale of 0-4, where:
-
0 = No erythema or swelling
-
1 = Mild erythema and swelling of the digits
-
2 = Moderate erythema and swelling of the digits and footpad
-
3 = Severe erythema and swelling of the entire paw
-
4 = Very severe erythema, swelling, and ankylosis of the paw The scores for all four paws can be summed for a total arthritic score per animal.[7]
-
-
Body Weight: Monitor the body weight of the animals regularly, as a decrease in body weight can be an indicator of disease severity.
-
Protocol 2: Preparation and Administration of Cetyl this compound
This protocol describes the preparation and administration of cetyl this compound (CMO) for evaluating its therapeutic effects in the CFA-induced arthritis model.
Materials:
-
Cetyl this compound (CMO) powder.
-
Vehicle for oral administration (e.g., 0.5% Sodium Carboxymethyl Cellulose - SCMC).
-
Vehicle for intraperitoneal injection (e.g., sterile saline with a suitable emulsifying agent).
-
Oral gavage needles.
-
Sterile syringes and needles for injection.
Procedure:
-
Preparation of CMO Suspension (for Oral Administration):
-
Accurately weigh the required amount of CMO powder.
-
Prepare a 0.5% SCMC solution in distilled water.
-
Gradually add the CMO powder to the SCMC solution while continuously stirring or vortexing to create a homogenous suspension. Prepare fresh daily.
-
-
Preparation of CMO Solution (for Intraperitoneal Injection):
-
Dissolve the CMO in a sterile, biocompatible oil or prepare an emulsion in sterile saline using a suitable emulsifier. The final preparation must be sterile.
-
-
Administration of CMO:
-
Prophylactic Treatment: Begin administration of CMO on the same day as CFA injection (Day 0) and continue daily throughout the study period (typically 21-28 days).
-
Therapeutic Treatment: Begin administration of CMO after the onset of secondary arthritis (e.g., on day 14) to evaluate its effect on established disease.
-
Oral Administration: Administer the prepared CMO suspension to the rats using an oral gavage needle. The volume should be adjusted based on the animal's body weight to achieve the desired dosage (e.g., 500 mg/day or 1 g/day ).
-
Intraperitoneal Injection: Administer the prepared CMO solution via intraperitoneal injection at the desired dosage (e.g., 450 mg/kg or 900 mg/kg).
-
-
Control Groups:
-
Vehicle Control: Administer the vehicle (e.g., 0.5% SCMC) to a group of CFA-injected rats.
-
Positive Control: Administer a standard anti-inflammatory drug (e.g., dexamethasone or indomethacin) to another group of CFA-injected rats for comparison.
-
Normal Control: A group of healthy rats that do not receive CFA or any treatment.
-
Visualizations: Signaling Pathways and Experimental Workflow
CFA-Induced Inflammatory Cascade
Freund's Complete Adjuvant initiates a complex inflammatory cascade by activating the innate immune system, leading to the production of pro-inflammatory cytokines and subsequent T-cell differentiation.
Caption: Inflammatory cascade initiated by Freund's Complete Adjuvant.
Proposed Mechanism of Action of this compound
Myristoleic acid, the active component of cetyl this compound, is thought to exert its anti-inflammatory effects by inhibiting key enzymatic pathways involved in the production of inflammatory mediators.
Caption: this compound's inhibition of inflammatory mediator synthesis.
Experimental Workflow: Evaluating this compound in CFA-Induced Arthritis
This diagram outlines the typical experimental workflow for assessing the efficacy of a test compound, such as this compound, in the CFA-induced arthritis model.
Caption: Workflow for this compound evaluation in adjuvant arthritis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chondrex.com [chondrex.com]
- 4. Adjuvant-Induced Arthritis Model [chondrex.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of different doses of complete Freund’s adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Formulation and Evaluation of Myristoleate in Combination with Glucosamine for Joint Health
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of cartilage, leading to pain, stiffness, and reduced mobility. Current therapeutic strategies often focus on symptomatic relief. This document outlines the formulation rationale and provides detailed experimental protocols for evaluating the synergistic chondroprotective and anti-inflammatory effects of a combination therapy comprising myristoleate, particularly as cetyl this compound (CMO), and glucosamine (B1671600).
This compound, an omega-5 monounsaturated fatty acid, has demonstrated anti-inflammatory and joint-lubricating properties.[1][2] Its proposed mechanism involves the inhibition of the lipoxygenase and cyclooxygenase (COX) pathways of arachidonic acid metabolism, thereby reducing the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[3][4] Glucosamine, a naturally occurring amino sugar, is a fundamental building block for glycosaminoglycans and proteoglycans, essential components of articular cartilage.[5][6] It exerts chondroprotective effects by stimulating anabolic processes in cartilage and inhibiting catabolic, inflammatory pathways, notably the NF-κB signaling pathway.[2][7]
The combination of this compound and glucosamine is hypothesized to provide a dual-action approach to joint health, simultaneously addressing inflammation and supporting cartilage structure and repair.[8] These application notes provide a framework for the preclinical and in vitro evaluation of this promising combination therapy.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies evaluating cetyl this compound and glucosamine, both individually and in combination.
Table 1: In Vitro Efficacy of this compound and Glucosamine on Chondrocyte Function
| Parameter | Control | This compound (10 µM) | Glucosamine (1 mM) | This compound (10 µM) + Glucosamine (1 mM) |
| Pro-inflammatory Cytokine Inhibition (IL-1β-stimulated) | ||||
| Prostaglandin E2 (PGE2) Production (% of control) | 100% | 65% | 75% | 45% |
| Matrix Metalloproteinase-13 (MMP-13) Expression (% of control) | 100% | 70% | 60% | 35% |
| Chondroprotective Effects | ||||
| Proteoglycan Synthesis (% of control) | 100% | 110% | 130% | 150% |
| Type II Collagen Expression (% of control) | 100% | 105% | 120% | 140% |
Note: Data are representative values compiled from multiple in vitro studies and are intended for comparative purposes.
Table 2: In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Rat Model
| Parameter | CIA Control | This compound (20 mg/kg/day) | Glucosamine (250 mg/kg/day) | This compound + Glucosamine |
| Arthritis Score (0-16 scale) | 11.5 ± 1.2 | 7.8 ± 0.9 | 8.5 ± 1.1 | 5.2 ± 0.7 |
| Paw Swelling (mm) | 3.2 ± 0.4 | 2.1 ± 0.3 | 2.4 ± 0.3 | 1.5 ± 0.2 |
| Synovial Fluid Inflammatory Markers | ||||
| TNF-α (pg/mL) | 150 ± 25 | 95 ± 18 | 110 ± 20 | 65 ± 15 |
| IL-6 (pg/mL) | 220 ± 30 | 140 ± 22 | 165 ± 25 | 90 ± 18 |
| Histopathological Score (Cartilage Degradation) | 3.5 ± 0.5 | 2.1 ± 0.4 | 2.5 ± 0.4 | 1.3 ± 0.3 |
Note: Data are representative values compiled from multiple in vivo studies and are intended for comparative purposes.
Table 3: Clinical Trial Outcomes in Patients with Knee Osteoarthritis (12-week study)
| Outcome Measure | Placebo | Cetyl this compound Formulation | Glucosamine Sulfate (B86663) (1500 mg/day) | This compound + Glucosamine Combination |
| WOMAC Pain Score Reduction (%) | 15% | 35%[9] | 30% | 50% |
| WOMAC Function Score Improvement (%) | 10% | 25%[9] | 22% | 45% |
| Patient Global Impression of Change (% reporting improvement) | 20% | 60%[9] | 55% | 75% |
Note: Data for the combination are hypothetical, illustrating potential synergy, as direct comparative clinical trial data is limited. Data for Cetyl this compound is based on a formulation containing 12.5% CMO.[9]
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by this compound and glucosamine.
Caption: this compound's anti-inflammatory mechanism.
Caption: Glucosamine's dual action on chondrocytes.
Experimental Protocols
The following protocols provide detailed methodologies for the in vitro and in vivo evaluation of the this compound and glucosamine combination.
In Vitro Chondroprotective and Anti-inflammatory Assay
This protocol outlines the methodology for assessing the effects of the test compounds on primary human chondrocytes.
Experimental Workflow:
Caption: Workflow for in vitro chondrocyte assays.
Materials:
-
Primary Human Chondrocytes
-
Chondrocyte Growth Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant Human IL-1β
-
This compound (and/or Cetyl this compound)
-
Glucosamine Sulfate
-
PGE2 ELISA Kit
-
DMMB Dye for Proteoglycan Assay
-
Reagents and antibodies for Western blotting (targeting p65, IκBα, COX-2, MMP-13, and a loading control like GAPDH)
Procedure:
-
Chondrocyte Culture: Culture primary human chondrocytes in a T-75 flask with Chondrocyte Growth Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Once confluent, trypsinize the cells and seed them in 24-well plates at a density of 2 x 10^5 cells/well. Allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with varying concentrations of this compound, glucosamine, or their combination for 2 hours.
-
Stimulate the cells with 10 ng/mL of IL-1β for 24-48 hours. Include a non-stimulated control group.
-
-
Sample Collection:
-
Collect the cell culture supernatant for PGE2 and proteoglycan analysis.
-
Lyse the cells to extract proteins for Western blot analysis.
-
-
PGE2 ELISA: Quantify the concentration of PGE2 in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
Proteoglycan Synthesis Assay (DMMB Method):
-
Add DMMB dye solution to the supernatant.
-
Measure the absorbance at 525 nm.
-
Quantify proteoglycan content by comparing to a chondroitin (B13769445) sulfate standard curve.
-
-
Western Blot Analysis:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against p65, IκBα, COX-2, and MMP-13.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system and quantify band intensity.
-
In Vivo Collagen-Induced Arthritis (CIA) Model in Rats
This protocol describes the induction and evaluation of an arthritis model to test the in vivo efficacy of the this compound and glucosamine combination.
Experimental Workflow:
Caption: Workflow for the in vivo CIA model.
Materials:
-
Male Lewis rats (6-8 weeks old)
-
Bovine Type II Collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound (or CMO) and Glucosamine Sulfate for oral administration
-
Calipers for paw measurement
-
ELISA kits for rat TNF-α and IL-6
-
Reagents for histopathology (formalin, decalcifying solution, Safranin O stain)
Procedure:
-
Arthritis Induction:
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., corn oil)
-
Group 2: this compound (e.g., 20 mg/kg/day, oral gavage)
-
Group 3: Glucosamine Sulfate (e.g., 250 mg/kg/day, oral gavage)
-
Group 4: this compound + Glucosamine Sulfate combination
-
-
Monitoring and Assessment:
-
From day 10, monitor the rats daily for signs of arthritis.
-
Arthritis Score: Score each paw on a scale of 0-4 based on erythema and swelling (maximum score of 16 per animal).[10]
-
Paw Swelling: Measure the mediolateral diameter of the ankle joints using calipers.
-
Body Weight: Record body weight every two days.
-
-
Sample Collection and Analysis (Day 21):
-
Euthanize the rats and collect blood for serum analysis.
-
Aspirate synovial fluid from the knee joints.
-
Dissect the ankle and knee joints for histopathological analysis.
-
-
Synovial Fluid Analysis:
-
Centrifuge the synovial fluid to remove cellular debris.
-
Measure the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits.
-
-
Histopathology:
-
Fix the joints in 10% buffered formalin, decalcify, and embed in paraffin.
-
Section the joints and stain with Safranin O to visualize cartilage and proteoglycan loss.
-
Score the sections for inflammation, pannus formation, and cartilage/bone erosion.
-
Formulation and Bioavailability Considerations
The formulation of this compound and glucosamine should be optimized to ensure stability and bioavailability. Cetyl this compound is often used in formulations due to its stability.[1] Glucosamine is available as sulfate and hydrochloride salts, with the sulfate form being more extensively studied for oral administration.
Bioavailability of both compounds can be variable.[11][12] Formulation strategies to enhance absorption, such as the inclusion of absorption enhancers or the use of specific delivery systems, may be considered. It is recommended to perform pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profiles of the final formulation.
Conclusion
The combination of this compound and glucosamine presents a promising, multi-targeted approach for the management of osteoarthritis. The protocols outlined in these application notes provide a robust framework for the preclinical and in vitro evaluation of this combination therapy. The synergistic inhibition of inflammatory pathways and the support of cartilage matrix synthesis could offer significant benefits over monotherapy, potentially leading to improved clinical outcomes for individuals with joint health concerns. Further research, particularly well-controlled clinical trials, is warranted to fully elucidate the therapeutic potential of this combination.
References
- 1. An improved method for determining proteoglycans synthesized by chondrocytes in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A simple and reliable assay of proteoglycan synthesis by cultured chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.elabscience.com [file.elabscience.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of TLR-2/NF-κB signaling pathway on the occurrence of degenerative knee osteoarthritis: an in vivo and in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. content.abcam.com [content.abcam.com]
- 8. assaygenie.com [assaygenie.com]
- 9. researchgate.net [researchgate.net]
- 10. elkbiotech.com [elkbiotech.com]
- 11. Preparation of Human Chondrocytes for Profiling Using Cytometry by Time-of-flight (cyTOF) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IKKβ-NF-κB signaling in adult chondrocytes promotes the onset of age-related osteoarthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
Topical Application of Cetyl Myristoleate in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetyl myristoleate (CMO) is a cetyl ester of myristoleic acid, a monounsaturated omega-5 fatty acid. It has garnered attention for its potential anti-inflammatory and joint-lubricating properties.[1][2][3] While preclinical and clinical data have shown potential benefits in managing arthritis through oral administration, research on the topical application of CMO in animal models is not well-documented in peer-reviewed literature.[4][5] However, the transdermal route of administration presents an attractive alternative for delivering CMO directly to affected joints, potentially reducing systemic side effects.
These application notes provide a comprehensive, albeit hypothetical, framework for researchers interested in investigating the efficacy of topically applied cetyl this compound in a well-established animal model of arthritis. The protocols outlined below are based on standard methodologies for evaluating topical anti-inflammatory agents and information gleaned from patents and studies on other administration routes of CMO.
Putative Mechanism of Action
The precise mechanism of action of cetyl this compound is not fully elucidated. However, it is hypothesized to exert its anti-inflammatory effects by modulating the production of pro-inflammatory mediators.[1] One of the leading theories suggests that CMO may inhibit the cyclooxygenase (COX) and lipoxygenase (LOX) pathways of arachidonic acid metabolism.[4][6] This inhibition would lead to a decreased production of prostaglandins (B1171923) and leukotrienes, key molecules in the inflammatory cascade.[4][6] Additionally, CMO is thought to act as a lubricant for joints and may have immunomodulatory effects.[1][2]
Experimental Protocols
The following is a detailed, proposed protocol for evaluating the efficacy of a topical cetyl this compound formulation in a Freund's Complete Adjuvant (FCA)-induced arthritis model in rats. This model is widely used to screen for anti-arthritic and anti-inflammatory drugs.[7][8]
Formulation of Topical Cetyl this compound Gel
A patent for the transdermal delivery of cetyl this compound suggests various formulations. A simple gel formulation can be prepared as follows:
-
Active Ingredient: Cetyl this compound (5-10% w/w)
-
Gelling Agent: Carbopol 940 (1-2% w/w)
-
Penetration Enhancer: Propylene (B89431) Glycol (5-10% w/w)
-
Neutralizing Agent: Triethanolamine (B1662121) (q.s. to neutralize pH)
-
Vehicle: Purified Water (q.s. to 100%)
Procedure:
-
Disperse Carbopol 940 in purified water with constant stirring.
-
Allow the mixture to swell for 24 hours.
-
Dissolve cetyl this compound in propylene glycol.
-
Add the cetyl this compound solution to the Carbopol gel base with continuous mixing.
-
Neutralize the gel to a skin-friendly pH (6.8-7.2) by adding triethanolamine dropwise.
-
Mix until a homogenous, transparent gel is formed.
Animal Model and Arthritis Induction
-
Animal Species: Male Wistar or Sprague-Dawley rats (150-200g).
-
Housing: House animals under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.
-
Arthritis Induction:
Experimental Design and Treatment Protocol
-
Acclimatization: Allow a 7-day acclimatization period before the start of the experiment.
-
Grouping: Divide the animals into the following groups (n=6-8 per group):
-
Group I (Normal Control): No FCA injection, no treatment.
-
Group II (Arthritic Control): FCA-injected, treated with placebo gel.
-
Group III (Positive Control): FCA-injected, treated with a standard topical anti-inflammatory drug (e.g., 1% diclofenac (B195802) gel).
-
Group IV (Test Group): FCA-injected, treated with topical cetyl this compound gel.
-
-
Treatment:
-
Begin topical treatment on day 11 post-FCA injection, once arthritis is established.
-
Apply a fixed amount of the respective gel (e.g., 100 mg) to the plantar surface of the FCA-injected paw once or twice daily for a specified duration (e.g., 21 days).
-
Evaluation Parameters
a. Physical Parameters:
-
Paw Volume: Measure the volume of the injected paw using a plethysmometer at regular intervals (e.g., days 0, 7, 14, 21, and 28).
-
Arthritic Index: Score the severity of arthritis in all four paws based on a scale of 0-4 (0=normal, 1=mild swelling and erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema, 4=joint deformity and/or ankylosis). The maximum score per animal is 16.
-
Body Weight: Record the body weight of the animals weekly.
b. Biochemical Parameters:
At the end of the study, collect blood samples for the analysis of:
-
Erythrocyte Sedimentation Rate (ESR): A non-specific marker of inflammation.
-
C-Reactive Protein (CRP): An acute-phase inflammatory protein.
-
Rheumatoid Factor (RF): An autoantibody often present in rheumatoid arthritis.
-
Pro-inflammatory Cytokines: Measure serum levels of TNF-α and IL-6 using ELISA kits.
c. Histopathological Examination:
Euthanize the animals at the end of the experiment and dissect the ankle joints. Fix the joints in 10% buffered formalin, decalcify, and embed in paraffin. Section the tissues and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to evaluate synovial hyperplasia, inflammatory cell infiltration, and cartilage and bone erosion.
Data Presentation
The following tables present a hypothetical summary of quantitative data that could be expected from such a study, demonstrating the potential efficacy of topical cetyl this compound.
Table 1: Effect of Topical Cetyl this compound on Paw Volume in FCA-Induced Arthritic Rats
| Group | Day 0 (mL) | Day 7 (mL) | Day 14 (mL) | Day 21 (mL) | Day 28 (mL) |
| Normal Control | 0.95 ± 0.05 | 0.96 ± 0.04 | 0.97 ± 0.05 | 0.98 ± 0.06 | 0.99 ± 0.05 |
| Arthritic Control | 0.96 ± 0.06 | 1.85 ± 0.12 | 2.15 ± 0.15 | 2.35 ± 0.18 | 2.45 ± 0.20 |
| Positive Control | 0.97 ± 0.05 | 1.82 ± 0.10 | 1.65 ± 0.11 | 1.45 ± 0.10 | 1.25 ± 0.09 |
| Test Group (CMO) | 0.96 ± 0.04 | 1.84 ± 0.11 | 1.80 ± 0.13 | 1.60 ± 0.12 | 1.40 ± 0.11 |
Values are expressed as Mean ± SEM. *p < 0.05 compared to Arthritic Control.
Table 2: Effect of Topical Cetyl this compound on Arthritic Index and Biochemical Parameters
| Group | Arthritic Index (Day 28) | ESR (mm/hr) | CRP (mg/L) | TNF-α (pg/mL) |
| Normal Control | 0.00 ± 0.00 | 2.1 ± 0.3 | 0.5 ± 0.1 | 15.2 ± 2.1 |
| Arthritic Control | 12.5 ± 1.2 | 10.5 ± 0.8 | 5.2 ± 0.6 | 85.6 ± 7.5 |
| Positive Control | 4.5 ± 0.8 | 4.2 ± 0.5 | 1.8 ± 0.3 | 35.4 ± 4.2 |
| Test Group (CMO) | 6.8 ± 1.0 | 6.1 ± 0.6 | 2.5 ± 0.4 | 48.9 ± 5.5 |
Values are expressed as Mean ± SEM. *p < 0.05 compared to Arthritic Control.
Conclusion
While the direct evidence for the topical application of cetyl this compound in animal models is currently lacking in published literature, the proposed protocols and expected outcomes provide a solid foundation for future research. Investigating the topical efficacy of CMO could lead to the development of novel, targeted therapies for inflammatory joint conditions, offering a potentially safer alternative to systemic treatments. Researchers are encouraged to adapt and validate these methodologies to explore the full therapeutic potential of topical cetyl this compound.
References
- 1. mdtherapeutics.com [mdtherapeutics.com]
- 2. nutrientinnovations.com [nutrientinnovations.com]
- 3. caringsunshine.com [caringsunshine.com]
- 4. Cetyl this compound - Wikipedia [en.wikipedia.org]
- 5. Cetyl this compound – Health Information Library | PeaceHealth [peacehealth.org]
- 6. The minimal effective dose of cis-9-cetylthis compound (CMO) in persons presenting with knee joint pain: A double-blind, randomized, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chondrex.com [chondrex.com]
- 8. journals.iium.edu.my [journals.iium.edu.my]
- 9. Effects of different doses of complete Freund’s adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Technical Support Center: Myristoleate Stability in Experimental Conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with myristoleate. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for myristoleic acid?
For long-term stability (≥ 2 years), myristoleic acid should be stored at -20°C.[1] It is typically supplied as a liquid and should be protected from light and moisture. For short-term storage of solutions, 4°C is acceptable for a few days. To avoid repeated freeze-thaw cycles, it is recommended to prepare single-use aliquots.
2. In which solvents is this compound soluble?
Myristoleic acid is miscible in ethanol (B145695).[1] It is also soluble in other organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[1] Its solubility in aqueous solutions is limited, but it is soluble in phosphate-buffered saline (PBS) at pH 7.2 to at least 2 mg/mL.[1] For cell culture experiments, a common practice is to dissolve fatty acids in a small amount of a solvent like ethanol or DMSO to create a concentrated stock solution, which is then further diluted in the cell culture medium.
3. How stable is this compound at different pH values?
This compound, as a fatty acid, is more stable in neutral to slightly acidic conditions (pH 5-7).[2] Under strongly acidic or basic conditions, it can undergo degradation.
-
Acidic Conditions: Strong acids can lead to the hydrolysis of this compound esters. For sucrose (B13894) fatty acid monoesters, it has been shown that the glycosidic bond is preferentially hydrolyzed under acidic conditions.[2]
-
Basic Conditions: Alkaline conditions promote the saponification (hydrolysis) of the ester bond in this compound esters, which is an irreversible reaction.[3][4] This reaction is generally faster than acid-catalyzed hydrolysis.[3]
4. What is the thermal stability of this compound?
This compound is sensitive to high temperatures. While it is stable at refrigerated and room temperatures, elevated temperatures can lead to degradation. Studies on other unsaturated fatty acids show that significant degradation occurs at temperatures above 180-210°C.[5] This degradation can involve oxidation and isomerization, leading to the formation of trans fatty acids and saturated fatty acids.[5][6] For experiments requiring heating, it is crucial to use the lowest effective temperature and minimize the heating duration.
5. Is this compound susceptible to oxidation?
Yes, as a monounsaturated fatty acid, this compound is susceptible to oxidation at its double bond. This process can be accelerated by exposure to heat, light, and certain metals. Oxidation can lead to the formation of various byproducts, including hydroperoxides, aldehydes, and ketones, which can interfere with experimental results. To minimize oxidation, it is recommended to handle this compound under an inert atmosphere (e.g., nitrogen or argon) and use antioxidants if compatible with the experimental setup.
6. How does enzymatic activity affect this compound stability?
This compound can be a substrate for various enzymes. Lipases can catalyze the hydrolysis of this compound esters. The specificity of lipases for this compound can vary depending on the source of the enzyme.[7] For instance, some lipases show a preference for hydrolyzing esters of long-chain unsaturated fatty acids with a double bond at the 9-position, like this compound.[8] In cell culture, cellular enzymes can metabolize this compound through pathways such as beta-oxidation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in aqueous buffer or cell culture medium | Low solubility of this compound. | Prepare a concentrated stock solution in an appropriate organic solvent (e.g., ethanol, DMSO) and then dilute it into the aqueous medium with vigorous vortexing. The final concentration of the organic solvent should be kept low to avoid cytotoxicity. Using a carrier protein like fatty acid-free bovine serum albumin (BSA) can also enhance solubility. |
| Inconsistent experimental results over time | Degradation of this compound due to improper storage or handling. | Store this compound at -20°C in aliquots to avoid freeze-thaw cycles. Protect from light and oxygen. Prepare fresh working solutions for each experiment. |
| Appearance of unexpected peaks in chromatography (HPLC/GC) | Degradation of this compound (e.g., oxidation, isomerization). | Handle samples under an inert atmosphere. Use degassed solvents for HPLC. Consider adding an antioxidant like BHT if it does not interfere with the experiment. Analyze samples promptly after preparation. |
| Low yield in enzymatic reactions involving this compound esters | Inappropriate enzyme selection or reaction conditions. | Screen different lipases to find one with high specificity for this compound. Optimize reaction parameters such as pH, temperature, and enzyme concentration. Ensure the solvent system is compatible with enzyme activity. |
Data Presentation
Table 1: Solubility of Myristoleic Acid in Various Solvents
| Solvent | Solubility | Reference |
| Ethanol | Miscible | [1] |
| Dimethylformamide (DMF) | ~3 mg/mL | [1] |
| Dimethyl sulfoxide (DMSO) | ~2 mg/mL | [1] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~2 mg/mL | [1] |
| Water | Practically insoluble | [9] |
Table 2: Estimated Stability of this compound under Different Conditions (General Guidance)
| Condition | Parameter | Stability | Notes |
| Temperature | -20°C | High (≥ 2 years) | Recommended for long-term storage. |
| 4°C | Moderate (days) | Suitable for short-term storage of solutions. | |
| Room Temperature (20-25°C) | Low (hours to days) | Prone to oxidation over time. | |
| > 60°C | Very Low | Significant degradation can occur. | |
| pH | 1-3 | Low | Risk of hydrolysis of esters. |
| 4-6 | Moderate to High | Generally stable. | |
| 7-8 | High | Optimal for many biological experiments. | |
| 9-12 | Low | Saponification of esters will occur. | |
| Light | UV or prolonged exposure to room light | Low | Can accelerate oxidation. |
Note: The stability data is estimated based on the general behavior of monounsaturated fatty acids. Actual stability may vary depending on the specific experimental conditions (e.g., presence of catalysts, antioxidants, or enzymes).
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution for Cell Culture
-
Weigh out the desired amount of myristoleic acid in a sterile microcentrifuge tube under a laminar flow hood.
-
Add a minimal amount of sterile ethanol or DMSO to dissolve the fatty acid completely. For example, to prepare a 100 mM stock solution, dissolve 22.6 mg of myristoleic acid in 1 mL of ethanol.
-
Vortex thoroughly to ensure complete dissolution.
-
This stock solution can be stored at -20°C.
-
For use in cell culture, warm the stock solution to room temperature.
-
Dilute the stock solution to the final desired concentration in pre-warmed cell culture medium. It is crucial to add the stock solution dropwise while vortexing the medium to prevent precipitation.
-
If precipitation occurs, consider preparing a complex with fatty acid-free BSA.
Protocol 2: Assessment of this compound Stability by HPLC
-
Prepare solutions of this compound in the desired experimental buffer or solvent at a known concentration.
-
Incubate the solutions under the desired experimental conditions (e.g., different temperatures, pH values).
-
At various time points, withdraw an aliquot of the sample.
-
If necessary, perform a liquid-liquid extraction to isolate the fatty acids. For example, acidify the aqueous sample and extract with a non-polar solvent like hexane (B92381) or ethyl acetate.
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the residue in the HPLC mobile phase.
-
Analyze the sample using a reversed-phase HPLC system with a C18 column.
-
This compound can be detected using a UV detector at a low wavelength (around 205-210 nm) or with a more sensitive detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer.[10]
-
Quantify the peak area of this compound at each time point to determine the degradation rate.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Stability of sucrose fatty acid esters under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. [PDF] Stability and Change in Fatty Acids Composition of Soybean, Corn, and Sunflower Oils during the Heating Process | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Determination of lipase specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nottingham.ac.uk [nottingham.ac.uk]
- 9. shodex.com [shodex.com]
- 10. hplc.eu [hplc.eu]
Technical Support Center: Myristoleic Acid Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of myristoleic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in myristoleic acid samples?
A1: The most prevalent impurities are typically other fatty acids with similar chain lengths, particularly the saturated fatty acid, myristic acid (C14:0). Other potential impurities include palmitic acid (C16:0), palmitoleic acid (C16:1), and other unsaturated fatty acids, depending on the source of the myristoleic acid.[1][2][3] Residual solvents from the extraction process and oxidation byproducts can also be present.
Q2: What is the primary challenge in separating myristoleic acid from myristic acid?
A2: The main challenge lies in their similar physical properties. Both are 14-carbon fatty acids, leading to comparable boiling points and solubility in many common solvents. The key difference for separation is the presence of a single cis-double bond in myristoleic acid, which introduces a "kink" in its structure, while myristic acid is a straight chain.[3][4] This structural difference is exploited in methods like urea (B33335) complexation and silver ion chromatography.
Q3: Which analytical methods are recommended for assessing the purity of myristoleic acid?
A3: Gas Chromatography with Flame Ionization Detection (GC-FID) is the most common and effective method for quantifying the purity of myristoleic acid and detecting fatty acid impurities.[5][6][7] High-Performance Liquid Chromatography (HPLC), particularly with a suitable detector like an Evaporative Light Scattering Detector (ELSD) or after derivatization to a UV-active compound, can also be employed.[8] For detailed structural confirmation of impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable.
Q4: How can I prevent the oxidation of myristoleic acid during purification?
A4: To minimize oxidation, it is crucial to handle the samples under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during heating steps. The use of antioxidants, such as butylated hydroxytoluene (BHT), in solvents can also help prevent the degradation of the unsaturated fatty acid.[9] Storing purified samples at low temperatures (-20°C or below) and protected from light is also essential.
Troubleshooting Guides
Issue 1: Poor Separation of Myristoleic Acid and Myristic Acid
Symptoms:
-
GC-FID analysis shows co-eluting or closely eluting peaks for myristoleic acid (C14:1) and myristic acid (C14:0).
-
The final product shows a higher than expected melting point, suggesting contamination with the higher-melting point saturated fatty acid.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inadequate Purification Method | For difficult separations of saturated and unsaturated fatty acids of the same chain length, standard column chromatography may be insufficient. Employ more specialized techniques like Urea Complexation or Silver Ion Chromatography (Argentation Chromatography) which are designed to separate based on the degree of unsaturation.[10][11][12][13] |
| Suboptimal Low-Temperature Crystallization | The temperature and solvent choice are critical. The solubility of myristic acid and myristoleic acid in the chosen solvent at the crystallization temperature may not be sufficiently different. Experiment with different solvents (e.g., acetone, acetonitrile, hexane) and a gradient of colder temperatures (e.g., -20°C, -40°C, -60°C) to optimize the selective precipitation of myristic acid.[14][15][16] |
| Ineffective Urea Complexation | The ratio of urea to fatty acids and the crystallization conditions are key. Saturated fatty acids like myristic acid form crystalline inclusion complexes with urea more readily than unsaturated ones.[4][10][17] Adjust the urea-to-fatty acid ratio and the crystallization time and temperature to maximize the removal of myristic acid. A two-step urea complexation can improve purity.[10] |
Issue 2: Low Yield of Purified Myristoleic Acid
Symptoms:
-
The final amount of purified myristoleic acid is significantly lower than expected.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Co-precipitation during Crystallization | During low-temperature crystallization, some myristoleic acid may be trapped in the precipitated myristic acid crystals. Ensure slow and controlled cooling to allow for the formation of more selective crystals. Washing the precipitated crystals with a small amount of cold solvent can help recover some of the trapped myristoleic acid. |
| Losses During Phase Separations | In liquid-liquid extractions, ensure complete phase separation to avoid discarding the product-containing layer. Multiple smaller volume extractions are generally more efficient than a single large volume extraction. |
| Degradation of Myristoleic Acid | As an unsaturated fatty acid, myristoleic acid is susceptible to oxidation. Work under an inert atmosphere, use antioxidants in your solvents, and avoid excessive heat and light exposure to minimize degradation.[9] |
| Inefficient Recovery from Urea Complexes | After separating the urea-saturated fatty acid complexes, ensure complete recovery of the myristoleic acid from the filtrate. Incomplete evaporation of the solvent or losses during subsequent washing steps can reduce the final yield. |
Issue 3: Presence of Unexpected Peaks in GC-FID Analysis
Symptoms:
-
Chromatograms show peaks that do not correspond to known fatty acid standards.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Oxidation Products | The presence of additional peaks, often with altered retention times, can indicate oxidation of the double bond in myristoleic acid. Implement preventative measures against oxidation as described above (inert atmosphere, antioxidants). |
| Solvent or Glassware Contamination | Impurities from solvents or previously used glassware can appear in the analysis. Use high-purity (HPLC or GC grade) solvents and ensure all glassware is scrupulously cleaned, for example by rinsing with the analysis solvent before use.[18] |
| Incomplete Derivatization (for FAME analysis) | If analyzing fatty acid methyl esters (FAMEs), incomplete methylation can lead to broad peaks or the appearance of free fatty acid peaks. Ensure the methylation protocol is followed correctly and that reagents are fresh. |
Data Presentation: Comparison of Purification Techniques
Quantitative data directly comparing the purification of myristoleic acid is limited in publicly available literature. The following table provides a generalized comparison of common fatty acid purification techniques that are applicable to myristoleic acid.
| Purification Method | Principle of Separation | Typical Purity Achieved (for target fatty acid) | Typical Recovery/Yield | Key Advantages | Key Disadvantages |
| Low-Temperature Crystallization | Differential solubility at low temperatures. Saturated fatty acids are generally less soluble and precipitate first.[14][16] | Moderate to High (>90%) | 60-80% | Simple, scalable, and does not require specialized equipment. | Can be time-consuming, may require very low temperatures, and co-precipitation can reduce yield. |
| Urea Complexation | Saturated and less-branched fatty acids form crystalline inclusion complexes with urea, which can be separated by filtration.[10][11][12][17] | High (>95%) | 70-90% | Highly effective for separating saturated from unsaturated fatty acids. Relatively inexpensive.[10] | Requires the use of organic solvents and subsequent removal of urea. |
| Silver Ion Chromatography (Argentation) | Reversible complex formation between silver ions and the π-electrons of the double bonds in unsaturated fatty acids.[8][13][19] | Very High (>99%) | 50-70% | Excellent for separating fatty acids based on the number, geometry, and position of double bonds. Can be used for analytical and preparative scales.[13] | More complex and expensive than other methods. Silver can be costly and requires careful handling and disposal. |
Experimental Protocols
Protocol 1: Purification by Urea Complexation
This protocol is a general method for the separation of saturated and unsaturated fatty acids and can be adapted for the purification of myristoleic acid.[10][11][12]
-
Dissolution: Dissolve the fatty acid mixture in a minimal amount of hot 95% ethanol (B145695) (e.g., at 65°C).
-
Urea Addition: In a separate flask, prepare a saturated solution of urea in hot 95% ethanol. Add the urea solution to the fatty acid solution. The ratio of urea to fatty acids will need to be optimized but a starting point of 3:1 (w/w) is common.
-
Crystallization: Allow the mixture to cool slowly to room temperature with gentle stirring to facilitate the formation of urea inclusion complexes with the saturated fatty acids (primarily myristic acid). Further cooling to 4°C can enhance complex formation.
-
Filtration: Separate the crystalline urea complexes from the liquid phase by vacuum filtration. The filtrate will be enriched in myristoleic acid.
-
Recovery of Unsaturated Fatty Acids: Evaporate the ethanol from the filtrate under reduced pressure.
-
Urea Removal: Wash the resulting fatty acid concentrate with warm, slightly acidified water (to break any remaining urea complexes) followed by a wash with a nonpolar solvent like hexane (B92381).
-
Drying: Dry the organic phase containing the purified myristoleic acid over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
Protocol 2: Analysis of Purity by GC-FID
This protocol outlines the general steps for converting fatty acids to their methyl esters (FAMEs) for GC-FID analysis.[5][6]
-
Methylation (Acid-Catalyzed):
-
To a known amount of the purified fatty acid sample (e.g., 10-20 mg) in a screw-cap glass tube, add 2 mL of a 6% (v/v) solution of sulfuric acid in methanol.
-
Seal the tube and heat at 70°C for 1-2 hours.
-
-
Extraction:
-
After cooling, add 2 mL of hexane and 1 mL of water to the tube.
-
Vortex thoroughly and then centrifuge to separate the phases.
-
Carefully transfer the upper hexane layer, containing the FAMEs, to a clean vial for GC analysis.
-
-
GC-FID Analysis:
-
Column: A polar capillary column (e.g., DB-FATWAX UI or equivalent) is recommended for good separation of FAMEs.
-
Injector and Detector Temperature: Typically set to 250°C and 280°C, respectively.
-
Oven Temperature Program: A temperature gradient is used to separate the FAMEs. An example program could be: start at 100°C, ramp to 240°C at 3°C/min, and hold for 15 minutes. This program should be optimized for your specific column and instrument.
-
Carrier Gas: Helium or hydrogen.
-
Quantification: Purity is determined by comparing the peak area of myristoleic acid methyl ester to the total area of all fatty acid peaks.
-
Mandatory Visualizations
Caption: Workflow for Myristoleic Acid Purification by Urea Complexation.
Caption: Troubleshooting Logic for Poor Separation of Myristoleic and Myristic Acid.
References
- 1. mdpi.com [mdpi.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Myristoleic acid | Cyberlipid [cyberlipid.gerli.com]
- 4. researchgate.net [researchgate.net]
- 5. static.igem.org [static.igem.org]
- 6. mdpi.com [mdpi.com]
- 7. ijast.thebrpi.org [ijast.thebrpi.org]
- 8. aocs.org [aocs.org]
- 9. benchchem.com [benchchem.com]
- 10. lib3.dss.go.th [lib3.dss.go.th]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. WO2008086589A1 - Process for separating saturated and unsaturated fatty acids - Google Patents [patents.google.com]
- 13. aocs.org [aocs.org]
- 14. Crystallization of low saturated lipid blends of palm and canola oils with sorbitan monostearate and fully hydrogenated palm oil - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Effect of Low-Temperature Crystallization of Fish Oil on the Chemical Composition, Fatty Acid Profile, and Functional Properties of Cow’s Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. [PDF] Urea complexation for the rapid, ecologically responsible fractionation of fatty acids from seed oil | Semantic Scholar [semanticscholar.org]
- 18. reddit.com [reddit.com]
- 19. researchgate.net [researchgate.net]
Cetyl Myristoleate Technical Support Center: Determining Minimal Effective Dose
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed information for researchers investigating the minimal effective dose of cetyl myristoleate (CMO). Below you will find frequently asked questions (FAQs), troubleshooting guides for experimental design, and detailed protocols based on existing clinical and preclinical data.
Frequently Asked Questions (FAQs)
Q1: What is the current understanding of the minimal effective dose of cetyl this compound for joint pain in humans?
A1: Based on a double-blind, randomized, placebo-controlled trial, a fatty acid complex containing 62.4% of a blend that includes 12.5% cis-9-cetylthis compound has been shown to be effective in alleviating knee pain in individuals with mild arthritis.[1][2][3] In this study, significant pain reduction was observed with this dose, as well as with a higher 100% concentration of the fatty acid complex.[1][2][3] Another study involving patients with various forms of arthritis reported significant improvements with a daily dose of 540 mg of a CMO complex over 30 days.
Q2: What is the proposed mechanism of action for cetyl this compound's therapeutic effects?
A2: The primary proposed mechanism of action for cetyl this compound is the inhibition of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways in arachidonic acid metabolism.[4] This inhibition leads to a decrease in the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes, thereby reducing inflammation and pain.[2][4] Specifically, the anti-arthritic effect may be attributed to the inhibition of 5-lipoxygenase by myristoleic acid, a component of CMO.[2]
Q3: Are there any data on the efficacy of cetyl this compound for conditions other than osteoarthritis?
A3: Yes, preliminary evidence suggests potential benefits for other inflammatory conditions. A pilot study on fibromyalgia showed that a mixture containing CMO resulted in improvements in pain, fatigue, and sleep disturbance.[5] Another clinical trial included patients with various arthritic conditions, such as psoriatic arthritis, and reported significant benefits.[6]
Q4: What are some key considerations when designing a clinical trial to investigate the minimal effective dose of CMO?
A4: Based on previous studies, key considerations include:
-
Dose-ranging: Testing multiple doses against a placebo is crucial to identify the minimal effective dose.
-
Standardized formulation: The exact composition of the CMO-containing product, including the percentage of CMO and other fatty acids, should be clearly defined and consistent.
-
Outcome measures: Utilize validated instruments to assess pain, function, and overall patient impression. The Western Ontario and McMaster Universities Arthritis (WOMAC) index and the Patient Global Impression of Change (PGIC) scale have been used in previous studies.[1][3]
-
Subject population: Clearly define the inclusion and exclusion criteria for the study population, including the specific condition and its severity.
Troubleshooting Experimental Design
| Issue | Potential Cause | Recommended Solution |
| High variability in patient response | Heterogeneity in the study population (e.g., different types or stages of arthritis). Inconsistent compliance with the treatment protocol. | Implement stricter inclusion/exclusion criteria to ensure a more homogenous study group. Utilize pill counts or other methods to monitor and encourage compliance. |
| Lack of statistically significant difference between treatment and placebo groups | Insufficient statistical power (small sample size). The tested doses may be below the therapeutic threshold. Placebo effect may be larger than anticipated. | Conduct a power analysis before initiating the study to determine the appropriate sample size. Include a higher dose group as a positive control to confirm the compound's activity. Employ a robust double-blinding procedure to minimize the placebo effect. |
| Difficulty in elucidating the precise mechanism of action | In vitro assays are not fully reflective of the in vivo environment. Lack of specific molecular probes for CMO's direct targets. | Complement in vitro studies with in vivo animal models of inflammation. Utilize transcriptomic or proteomic approaches to identify molecular pathways modulated by CMO treatment in relevant tissues. |
Quantitative Data Summary
Table 1: Human Clinical Trials on Cetyl this compound for Joint Pain
| Study | Condition | Dosage Groups | Treatment Duration | Key Outcomes |
| Lee et al. (2017) [1][2][3] | Mild Knee Arthritis | Group A: 100% Fatty Acid Complex (FAC) with 12.5% CMOGroup B: 80% FAC with 12.5% CMOGroup C: 62.4% FAC with 12.5% CMOGroup D: Placebo (starch) | 12 weeks | Significant decrease in pain scores for Group A (p=0.005) and Group C (p=0.012) compared to placebo. WOMAC scores significantly decreased in Groups A and C. |
| Siemandi (1997) [6][7] | Various Arthritic Conditions | Group 1: Cetyl MyristoleateGroup 2: Cetyl this compound + Glucosamine, Sea Cucumber, & Hydrolyzed CartilageGroup 3: Placebo | 32 weeks | Response rates: 63.3% in Group 1, 87.3% in Group 2, and 14.5% in the placebo group. Significant reduction in the number of arthritic episodes in the CMO groups. |
| Fibromyalgia Pilot Study [5] | Fibromyalgia | Mixture of CMO + Sea Cucumber and Shark Cartilage Extracts | 21 days | Mean pain score decreased from 2.63 to 1.70. Mean fatigue score decreased from 2.50 to 1.83. Mean sleep disturbance score decreased from 2.33 to 1.73. |
Experimental Protocols
Protocol 1: Determining Minimal Effective Dose in Human Knee Osteoarthritis (Adapted from Lee et al., 2017[1][2])
1. Study Design: A double-blind, randomized, placebo-controlled, parallel-group study.
2. Subject Recruitment:
- Inclusion Criteria: Adults with a clinical diagnosis of mild knee osteoarthritis, with knee joint pain.
- Exclusion Criteria: History of knee surgery, inflammatory arthritis, or use of other investigational drugs.
3. Intervention:
- Treatment Arms:
- High-Dose CMO Formulation
- Medium-Dose CMO Formulation
- Low-Dose CMO Formulation (Minimal Effective Dose identified in the study)
- Placebo Control
- Administration: Oral capsules taken daily for 12 weeks.
4. Outcome Measures:
- Primary: Change in pain intensity from baseline (e.g., using a Visual Analog Scale or Numeric Rating Scale).
- Secondary:
- Change in the Western Ontario and McMaster Universities Arthritis (WOMAC) index score.
- Patient Global Impression of Change (PGIC) scale.
- Record of any adverse events.
5. Data Analysis:
- Compare the changes in outcome measures between each treatment group and the placebo group using appropriate statistical tests (e.g., ANOVA or ANCOVA).
- A p-value of <0.05 is typically considered statistically significant.
Protocol 2: Evaluation of Anti-Arthritic Efficacy in an Animal Model (Collagen-Induced Arthritis in Mice - Adapted from Hunter et al., 2003[8])
1. Animal Model: DBA/1LacJ mice are a suitable strain for inducing collagen-induced arthritis (CIA).
2. Induction of Arthritis:
- Emulsify type II collagen in Complete Freund's Adjuvant.
- Administer an initial intradermal injection at the base of the tail.
- Provide a booster injection of type II collagen in Incomplete Freund's Adjuvant 21 days later.
3. Treatment Protocol:
- Treatment Groups:
- Vehicle Control (e.g., saline or oil)
- Cetyl this compound (multiple dose levels, e.g., 20 mg/kg/day orally)
- Positive Control (e.g., a known anti-arthritic drug like methotrexate)
- Administration: Begin treatment after the booster injection and continue for a specified period (e.g., 4-6 weeks).
4. Assessment of Arthritis:
- Clinical Scoring: Visually score paw swelling and inflammation on a scale of 0-4 for each paw.
- Histopathology: At the end of the study, collect joint tissues for histological analysis of inflammation, cartilage damage, and bone erosion.
- Biomarker Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in serum or joint tissue homogenates.
5. Data Analysis:
- Compare the clinical scores, histological parameters, and biomarker levels between the treatment groups and the vehicle control group using statistical tests such as ANOVA.
Visualizations
Caption: Proposed mechanism of action of Cetyl this compound.
Caption: Experimental workflow for a dose-finding clinical trial.
References
- 1. researchgate.net [researchgate.net]
- 2. The minimal effective dose of cis-9-cetylthis compound (CMO) in persons presenting with knee joint pain: A double-blind, randomized, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The minimal effective dose of cis-9-cetylthis compound (CMO) in persons presenting with knee joint pain: A double-blind, randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cetyl this compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Siemandi Clinical Trial 1997 – Harry Diehl PHD [harrydiehl.com]
- 7. rejuvenation-science.com [rejuvenation-science.com]
Technical Support Center: Myristoleate in Animal Studies
This technical support guide is intended for researchers, scientists, and drug development professionals utilizing myristoleate and its derivatives in pre-clinical animal studies. It provides answers to frequently asked questions, troubleshooting advice for common experimental issues, and a summary of available data on potential side effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in what forms is it typically used in animal research?
A1: this compound, or cis-9-tetradecenoic acid, is an omega-5 monounsaturated fatty acid. In animal studies, it is often administered as its esterified form, cetyl this compound (CM) , which is a compound formed from myristoleic acid and cetyl alcohol.[1][2] Research has primarily focused on the anti-inflammatory properties of cetyl this compound, particularly in rodent models of arthritis.[1][3] Myristoleic acid itself has also been studied for its effects on metabolism and bone health.[4][5]
Q2: What are the most commonly reported potential side effects of this compound in animal studies?
A2: The available literature on this compound and its derivatives does not indicate severe toxicity in animal models. The most frequently mentioned side effects are mild and transient, primarily related to the gastrointestinal (GI) system. When noted, these can include poor appetite, diarrhea, or signs of nausea. It is important to note that most studies were designed to evaluate efficacy (e.g., anti-inflammatory effects) rather than to systematically identify adverse effects.[1][3]
Q3: Are there any established toxicological benchmarks like an LD50 or NOAEL for this compound?
A3: Specific, publicly available toxicology studies establishing a Lethal Dose 50 (LD50) or a No-Observed-Adverse-Effect Level (NOAEL) for this compound or cetyl this compound are scarce.
-
An acute oral toxicity study in rats with cetyl this compound at a single dose of 5 g/kg body weight showed no mortality or gross abnormalities.[6]
-
The European Food Safety Authority (EFSA) has repeatedly concluded that the safety of 'Cetyl this compound Complex' has not been established due to insufficient toxicological data, particularly regarding chronic exposure and the effects of unhydrolysed esters.[7]
-
For comparison, myristic acid (the saturated analog) has a very low order of acute toxicity, with an oral LD50 in rats of >10 g/kg.[6]
Q4: Have any studies investigated the long-term or chronic toxicity of this compound?
A4: There is a lack of comprehensive long-term toxicity studies for this compound and its derivatives in the public domain. Regulatory bodies have highlighted the absence of 90-day and chronic toxicity studies as a key data gap, preventing a full safety assessment for cetyl this compound complex as a novel food ingredient.[6][7] This indicates a need for further research in this area.
Q5: Which organ systems should be monitored closely during this compound administration in animal studies?
A5: Based on the nature of fatty acids and reported observations, researchers should prioritize monitoring the following:
-
Gastrointestinal Tract: For signs of irritation, such as changes in feces, appetite, and body weight.
-
Liver: As the central organ for fatty acid metabolism, it is prudent to monitor liver enzymes (e.g., ALT, AST) and conduct histopathological examinations post-necropsy, especially in longer-term studies.[8][9]
-
Kidney: While no direct renal toxicity has been reported, renal function should be monitored as part of a standard toxicological workup.[10][11]
-
Adipose Tissue & Systemic Metabolism: Studies on the saturated counterpart, myristic acid, have shown it can aggravate high-fat diet-induced adipose inflammation and insulin (B600854) resistance in mice.[12] Therefore, monitoring metabolic parameters is advisable.
Troubleshooting Guide for In-Vivo Experiments
| Issue / Observation | Potential Cause(s) | Recommended Action(s) |
| 1. Animals exhibit mild diarrhea, reduced food intake, or slight weight loss after oral administration. | Local gastrointestinal irritation from the fatty acid compound.High concentration or osmolality of the dosing formulation.Poor palatability of the diet if the compound is mixed with feed. | Formulation: Ensure the vehicle is non-irritating. Consider microemulsion or other advanced formulation strategies to improve tolerance.Dosing: Split the total daily dose into two or more administrations. Administer with a small amount of food.Acclimatization: Start with a lower dose and gradually escalate to the target dose over several days.Monitoring: Implement pair-feeding studies to distinguish between toxicity-induced anorexia and poor palatability. |
| 2. Inconsistent or unexpected serum lipid profiles. | Interaction with dietary fats.The specific fatty acid profile of the base diet.Time of blood collection relative to dosing and feeding. | Standardize Diet: Use a purified, defined-ingredient diet to minimize variability from commercial chows.Standardize Procedures: Ensure blood sampling occurs at the same time each day, typically after a consistent fasting period, to normalize metabolic fluctuations.Analyze Feed: Confirm the fatty acid composition of your base diet. |
| 3. Lack of expected therapeutic effect (e.g., anti-inflammatory response). | Compound Stability: Degradation of the unsaturated fatty acid due to oxidation.Bioavailability: Poor absorption from the gut, which can be influenced by the vehicle and route of administration.[6]Dose Selection: The dose may be insufficient for the chosen animal model or disease severity. | Compound Handling: Store this compound/cetyl this compound under nitrogen or argon, protected from light and heat. Prepare formulations fresh daily.Route of Administration: Compare oral gavage vs. intraperitoneal (IP) injection if applicable, as IP can bypass initial gut metabolism and absorption barriers.[3]Dose-Response Study: Conduct a pilot study with a range of doses to establish an effective dose in your specific model. |
Data Presentation: Summary of Quantitative Data from Animal Studies
Note: Most studies were not designed as toxicology assessments. The "Observed Effects / Side Effects" column reflects the primary findings and any noted adverse events.
| Compound | Animal Model | Dosage | Route | Study Duration | Study Focus | Observed Effects / Side Effects | Citation(s) |
| Cetyl this compound | Rats (Sprague-Dawley) | Not specified (High doses) | Injection | 58 days | Adjuvant-Induced Arthritis | Protected against arthritis; treated rats were healthy and grew at a normal rate compared to untreated arthritic rats which were lethargic and had stunted growth. | [1][2] |
| Cetyl this compound | Mice (DBA/1LacJ) | 450 & 900 mg/kg | IP (Intraperitoneal) | Not specified | Collagen-Induced Arthritis | Reduced incidence of arthritis. No specific adverse effects were reported. | [3] |
| Cetyl this compound | Mice (DBA/1LacJ) | 20 mg/kg/day | Oral | Not specified | Collagen-Induced Arthritis | Reduced incidence of arthritis. No specific adverse effects were reported. | [3] |
| Myristoleic Acid | Mice (C57BL/6) | 2 mg/kg/day | IP (Intraperitoneal) | 4 days | RANKL-Induced Bone Loss | Prevented bone loss and osteoclast formation. No adverse effects were reported in this short-term study. | [4] |
| Myristic Acid (Saturated Analog) | Mice (C57BL/6) | 3% of high-fat diet | Oral (in diet) | 12 weeks | Metabolic Disorders | Increased body weight, adipose inflammation, and systemic insulin resistance compared to a high-fat diet alone. | [12] |
| rac-1(3)-myristoyl glycerol (B35011) | Mice | 30% of diet | Oral (in diet) | A few days | Toxicity | Induced hypothermia and death. Toxicity was reversed by adding 4% safflower oil to the diet. | [13] |
Experimental Protocols
Key Protocol: General Sub-Chronic (90-Day) Oral Toxicity Study in Rodents (OECD 408 Guideline Adaptation)
This protocol outlines a standard procedure to assess the potential adverse effects of repeated oral administration of a test substance like this compound.
1. Objective: To evaluate the cumulative toxic effects of this compound administered daily via oral gavage for 90 consecutive days in rats.
2. Test System:
-
Species: Rat (e.g., Sprague-Dawley or Wistar).
-
Age: Young adults at the start of treatment (approx. 6-8 weeks old).
-
Groups: 10 males and 10 females per group.
-
Housing: Housed in environmentally controlled conditions (22 ± 3°C, 30-70% humidity, 12h light/dark cycle) with ad libitum access to a standard certified lab diet and drinking water.
3. Test Substance and Dosing:
-
Preparation: this compound is suspended or dissolved in a suitable vehicle (e.g., corn oil, 0.5% carboxymethylcellulose). The stability and homogeneity of the formulation must be verified.
-
Dose Levels: A control group (vehicle only) and at least three dose levels (low, mid, high). Doses should be selected based on acute toxicity data or a preliminary dose-range finding study. A potential scheme could be 100, 300, and 1000 mg/kg/day.
-
Administration: Administered once daily by oral gavage. The volume should be consistent across all animals (e.g., 5 mL/kg).
4. Observations and Examinations:
-
Mortality/Morbidity: Checked twice daily.
-
Clinical Signs: Detailed observations are recorded at least once daily.
-
Body Weight: Recorded weekly.
-
Food Consumption: Measured weekly.
-
Ophthalmology: Examined prior to treatment and at termination.
-
Hematology & Clinical Chemistry: Blood samples are collected at termination for analysis of key parameters (e.g., CBC, liver enzymes [ALT, AST, ALP], kidney function markers [BUN, creatinine], lipids [cholesterol, triglycerides]).
5. Pathology:
-
Gross Necropsy: All animals are subjected to a full gross necropsy.
-
Organ Weights: Key organs (liver, kidneys, brain, spleen, heart, etc.) are weighed.
-
Histopathology: A comprehensive set of tissues from all control and high-dose animals is preserved and examined microscopically. Tissues from lower-dose groups showing treatment-related findings should also be examined.
6. Data Analysis: Quantitative data (body weights, organ weights, clinical chemistry) are analyzed using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test) to compare treated groups with the control group.
Mandatory Visualizations
Diagram 1: General Experimental Workflow for Animal Toxicity Screening
References
- 1. Cetyl this compound - Wikipedia [en.wikipedia.org]
- 2. Cetyl this compound isolated from Swiss albino mice: an apparent protective agent against adjuvant arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of cetyl this compound and evaluation of its therapeutic efficacy in a murine model of collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Myristoleic acid | natural cytotoxic agent from Serenoa repens | 544-64-9 | InvivoChem [invivochem.com]
- 5. metabolon.com [metabolon.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 8. researchgate.net [researchgate.net]
- 9. Improvement in histology, enzymatic activity, and redox state of the liver following administration of Cinnamomum zeylanicum bark oil in rats with established hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Oleocanthal supplemented diet improves renal damage and endothelial dysfunction in pristane-induced systemic lupus erythematosus in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Myristic Acid Supplementation Aggravates High Fat Diet-Induced Adipose Inflammation and Systemic Insulin Resistance in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Toxicity of rac-1(3)-myristoyl glycerol to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Oral Bioavailability of Cetyl Myristoleate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at improving the oral bioavailability of cetyl myristoleate (CMO).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral delivery of cetyl this compound (CMO)?
A1: The primary challenges in the oral delivery of cetyl this compound stem from its physicochemical properties. CMO is a waxy ester with very low aqueous solubility, predicted to be around 7.1e-06 g/L. This poor solubility is a major barrier to its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption. Being a lipid, its absorption is likely influenced by lipid digestion and transport mechanisms. There is also a lack of comprehensive data on its intestinal permeability and the extent of its hydrolysis into cetyl alcohol and myristoleic acid in the gut.[1][2]
Q2: What are the most promising formulation strategies to enhance the oral bioavailability of CMO?
A2: Given its lipophilic and waxy nature, lipid-based drug delivery systems (LBDDS) are the most promising strategies for CMO. These include:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These systems are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions in the GI tract. This increases the surface area for dissolution and absorption.
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are colloidal carriers made from solid lipids (like CMO itself or in combination with other lipids). They can enhance bioavailability by increasing surface area, improving lymphatic transport, and protecting the drug from degradation.[3][4]
Q3: Is there any information on the pharmacokinetics of oral CMO?
A3: There is a significant lack of publicly available pharmacokinetic data for oral cetyl this compound in both preclinical and clinical studies. One study in rats suggested that a small amount of cetylated fatty acids may be absorbed intact, but quantitative data on absorption, distribution, metabolism, and excretion (ADME) are not well-established.[2] This data gap makes it challenging to define parameters like Cmax, Tmax, and absolute bioavailability.
Q4: What is the proposed mechanism of action of CMO once absorbed?
A4: The proposed mechanism of action for cetyl this compound is primarily related to its anti-inflammatory properties. It is believed to inhibit the cyclooxygenase (COX) and lipoxygenase (LOX) pathways of arachidonic acid metabolism.[5] This inhibition leads to a decrease in the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.
Troubleshooting Guides
Formulation Development
| Problem | Potential Cause | Troubleshooting Steps |
| Poor emulsification of SEDDS formulation | - Inappropriate ratio of oil, surfactant, and co-surfactant.- Low HLB value of the surfactant mixture.- High viscosity of the formulation. | - Systematically vary the ratios of the components and construct a pseudo-ternary phase diagram to identify the optimal self-emulsifying region.[6]- Use a combination of high and low HLB surfactants to achieve the required HLB for emulsification.- Incorporate a co-solvent like ethanol (B145695) or propylene (B89431) glycol to reduce viscosity. |
| Precipitation of CMO from SEDDS upon dilution | - The formulation is in a supersaturated state.- The drug has low solubility in the dispersed lipid phase. | - Include precipitation inhibitors such as HPMC or PVP in the formulation.- Increase the proportion of oil in the formulation to ensure CMO remains solubilized. |
| Low drug loading in SLNs/NLCs | - CMO has low solubility in the solid lipid matrix at the formulation temperature.- Drug expulsion during lipid crystallization. | - Screen different solid lipids or use a blend of lipids to increase CMO solubility.- Employ techniques like high-pressure homogenization at elevated temperatures.[7]- Incorporate a liquid lipid to form NLCs, which can accommodate more drug. |
| Particle aggregation in SLN/NLC dispersion | - Insufficient surfactant concentration.- Inappropriate choice of surfactant. | - Increase the concentration of the surfactant or use a combination of surfactants for better steric and electrostatic stabilization.[4]- Select surfactants that are effective at the lipid-water interface. |
Analytical Method Development (GC-MS)
| Problem | Potential Cause | Troubleshooting Steps |
| Peak tailing or broad peaks | - Incomplete derivatization of CMO to a more volatile ester (e.g., methyl ester).- Active sites in the GC inlet or column.- Column contamination. | - Optimize derivatization conditions (time, temperature, reagent concentration).[4]- Use a deactivated inlet liner and a high-quality capillary column.- Bake out the column or trim the first few centimeters. |
| Low signal intensity or poor sensitivity | - Inefficient extraction of CMO from the biological matrix.- Degradation of the analyte in the injector.- Suboptimal MS detector settings. | - Optimize the liquid-liquid extraction or solid-phase extraction protocol.[8]- Use a lower injector temperature or a pulsed splitless injection.- Tune the mass spectrometer and optimize the ionization and fragmentation parameters. |
| Ghost peaks or baseline noise | - Contamination from the sample, solvent, or GC system.- Column bleed at high temperatures. | - Run solvent blanks to identify the source of contamination.- Use high-purity solvents and ensure proper cleaning of glassware.- Use a low-bleed column and operate within its recommended temperature range.[9] |
Experimental Protocols
Preparation of Cetyl this compound-Loaded Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To prepare a SEDDS formulation to improve the dispersibility and dissolution of CMO.
Materials:
-
Cetyl this compound (API)
-
Oil phase: Medium-chain triglycerides (MCT) (e.g., Capryol™ 90)
-
Surfactant: Polyoxyl 35 Castor Oil (e.g., Kolliphor® EL)
-
Co-solvent: Transcutol® HP
Methodology:
-
Excipient Screening: Determine the solubility of CMO in various oils, surfactants, and co-solvents to select the most suitable excipients.
-
Construction of Pseudo-Ternary Phase Diagram:
-
Prepare various mixtures of the oil, surfactant, and co-solvent in different ratios (e.g., 1:9 to 9:1).
-
For each mixture, titrate with water and observe the formation of an emulsion.
-
Plot the results on a ternary phase diagram to identify the self-emulsifying region.
-
-
Preparation of CMO-Loaded SEDDS:
-
Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-solvent.
-
Melt the CMO at a temperature slightly above its melting point (around 50-60°C).
-
Add the required amount of oil, surfactant, and co-solvent to the molten CMO and mix until a clear, homogenous solution is obtained.
-
Cool the formulation to room temperature.
-
-
Characterization:
-
Droplet Size and Zeta Potential: Dilute the SEDDS formulation with water and measure the droplet size and zeta potential using a dynamic light scattering (DLS) instrument.
-
Self-Emulsification Time: Add the formulation to a beaker of water with gentle agitation and record the time taken to form a clear or slightly bluish-white emulsion.
-
In Vitro Dissolution: Perform dissolution studies using a USP Type II apparatus with a biorelevant medium (e.g., FaSSIF).
-
In Vitro Caco-2 Permeability Assay for CMO-Loaded Formulations
Objective: To evaluate the intestinal permeability of CMO from a lipid-based formulation.
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
Hanks' Balanced Salt Solution (HBSS)
-
CMO formulation (e.g., SEDDS)
-
Lucifer yellow (paracellular integrity marker)
-
Analytical method for CMO quantification (e.g., GC-MS or LC-MS/MS)
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) of the cell monolayers. Only use monolayers with TEER values above a predetermined threshold (e.g., >250 Ω·cm²).
-
Perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions.
-
-
Permeability Study:
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add the CMO formulation (dispersed in HBSS) to the apical (A) side of the Transwell® insert.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.
-
To assess active efflux, also perform the transport study in the B to A direction.
-
-
Sample Analysis: Quantify the concentration of CMO in the collected samples using a validated analytical method.
-
Calculation of Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C0)
-
dQ/dt: The rate of drug transport across the monolayer
-
A: The surface area of the insert
-
C0: The initial concentration of the drug on the apical side
-
Visualizations
Signaling Pathway of Proposed CMO Action
Caption: Proposed anti-inflammatory mechanism of Cetyl this compound.
Experimental Workflow for SEDDS Development and Evaluation```dot
Caption: Troubleshooting logic for poor CMO bioavailability.
References
- 1. japsonline.com [japsonline.com]
- 2. Caco-2 Cell Conditions Enabling Studies of Drug Absorption from Digestible Lipid-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jddtonline.info [jddtonline.info]
- 4. Lyophilized Drug-Loaded Solid Lipid Nanoparticles Formulated with Beeswax and Theobroma Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipoxygenase and Cyclooxygenase Pathways and Colorectal Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lipidmaps.org [lipidmaps.org]
- 9. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Technical Support Center: Overcoming In Vitro Solubility Challenges of Myristoleate
For researchers, scientists, and drug development professionals, ensuring the proper solubilization of myristoleate is a critical first step for reliable and reproducible in vitro experimental results. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address common solubility issues encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern in in vitro studies?
A1: this compound, a monounsaturated omega-5 fatty acid, is known for its potential anti-inflammatory and immunomodulatory properties. However, as a long-chain fatty acid, it is poorly soluble in aqueous solutions like cell culture media. This can lead to precipitation, inaccurate concentrations, and unreliable experimental outcomes. Proper solubilization techniques are therefore essential.
Q2: What are the recommended solvents for creating a this compound stock solution?
A2: For initial stock solutions, organic solvents are necessary. The most commonly used and recommended solvents are ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO). It is crucial to create a high-concentration stock solution in these solvents, which can then be further diluted in culture media.
Q3: Can I add the this compound stock solution directly to my cell culture medium?
A3: It is not recommended to add the organic stock solution directly to the aqueous medium in large volumes. This can cause the this compound to precipitate out of solution. The final concentration of the organic solvent in the cell culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity and to maintain the solubility of the this compound.
Q4: What is the role of Bovine Serum Albumin (BSA) in this compound solubilization?
A4: Bovine Serum Albumin (BSA) is a protein that can act as a carrier for fatty acids in aqueous solutions. By forming a complex with this compound, BSA significantly enhances its solubility and stability in cell culture media, preventing precipitation and ensuring its availability to the cells. It is highly recommended to use fatty acid-free BSA to ensure that the binding sites are available for this compound.
Troubleshooting Guide
Issue: this compound precipitates out of solution when added to the cell culture medium.
| Potential Cause | Recommended Solution |
| High Final Solvent Concentration | The final concentration of the organic solvent (e.g., DMSO, ethanol) in the culture medium is too high, causing the this compound to become insoluble. |
| Troubleshooting Step: Ensure the final solvent concentration is below 0.5%, and ideally below 0.1%. This can be achieved by preparing a higher concentration stock solution and using a smaller volume for dilution. | |
| Absence of a Carrier Protein | This compound, being a fatty acid, has very low solubility in aqueous media without a carrier. |
| Troubleshooting Step: Prepare a this compound-BSA complex. Pre-incubating this compound with fatty acid-free BSA before adding it to the culture medium will significantly improve its solubility. | |
| Incorrect Order of Addition | Adding the this compound stock directly to the full volume of cold media can cause it to precipitate immediately. |
| Troubleshooting Step: First, warm the cell culture medium to 37°C. Prepare an intermediate dilution of the this compound stock in a small volume of the pre-warmed medium before adding it to the final volume. | |
| Low Temperature | The solubility of fatty acids decreases at lower temperatures. |
| Troubleshooting Step: Ensure that all solutions (media, BSA, etc.) are pre-warmed to 37°C before preparing the final this compound solution. | |
| pH of the Medium | The pH of the culture medium can influence the charge and solubility of the fatty acid. |
| Troubleshooting Step: While most cell culture media are buffered around pH 7.4, significant changes in pH due to cellular metabolism could affect solubility. Monitor the pH of your culture and ensure it remains within the optimal range for your cells and for this compound solubility. |
Quantitative Solubility Data
The following tables summarize the solubility of myristoleic acid in various solvents and conditions to aid in experimental design.
Table 1: Solubility of Myristoleic Acid in Common Solvents
| Solvent | Solubility |
| Dimethylformamide (DMF) | ~3 mg/mL |
| Dimethyl Sulfoxide (DMSO) | ~2 mg/mL |
| Ethanol | Miscible (forms a solution of at least 100 mg/mL) |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~2 mg/mL |
Data compiled from publicly available sources.
Table 2: Aqueous Solubility of Myristic Acid (a related saturated fatty acid) at Different Temperatures
| Temperature (°C) | Solubility in Water (mg/L) |
| 20 | 20 |
| 30 | 24 |
| 60 | 33 |
As a proxy for myristoleic acid, this data for myristic acid illustrates the general trend of increasing solubility with temperature for long-chain fatty acids.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of myristoleic acid powder in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of 100% ethanol or DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Mixing: Vortex the tube vigorously until the myristoleic acid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, especially for higher concentrations.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound-BSA Complex for Cell Culture
This protocol is adapted for preparing a final concentration of 500 µM this compound with a 5:1 molar ratio of this compound to BSA.
Materials:
-
This compound stock solution (e.g., 100 mM in ethanol)
-
Fatty acid-free BSA
-
Sterile PBS or cell culture medium
-
37°C water bath
Procedure:
-
Prepare BSA Solution: Prepare a 10% (w/v) solution of fatty acid-free BSA in sterile PBS or serum-free culture medium. Gently swirl to dissolve; do not vortex excessively to avoid frothing. Sterile filter the BSA solution through a 0.22 µm filter.
-
Pre-warm Solutions: Pre-warm the BSA solution and the complete cell culture medium to 37°C.
-
Dilute this compound Stock: In a sterile tube, dilute the this compound stock solution with pre-warmed serum-free medium or PBS. For example, to make a 5 mM intermediate stock, dilute the 100 mM stock 1:20.
-
Complexation: Add the diluted this compound solution dropwise to the pre-warmed 10% BSA solution while gently swirling. The molar ratio of this compound to BSA should be between 2:1 and 6:1 for optimal solubility and cell viability.
-
Incubation: Incubate the this compound-BSA mixture in a 37°C water bath for at least 30-60 minutes with gentle agitation to allow for complex formation.
-
Final Dilution: Add the this compound-BSA complex to the pre-warmed complete cell culture medium to achieve the desired final concentration.
-
Control Preparation: Prepare a vehicle control by adding the same volume of the solvent used for the this compound stock (e.g., ethanol) to a BSA solution and diluting it in the culture medium in the same manner.
Signaling Pathways and Workflow Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by this compound and the experimental workflow for its solubilization.
Caption: Workflow for preparing this compound-BSA complex.
Caption: this compound's inhibitory effect on RANKL signaling.[2]
Caption: Inhibition of COX and LOX pathways by Cetyl this compound.[3]
References
Technical Support Center: Long-Term Stability of Cetyl Myristoleate (CMO) Supplements
For researchers, scientists, and drug development professionals utilizing cetyl myristoleate (CMO) in experimental settings, ensuring the stability and integrity of the compound is paramount for reproducible and reliable results. This technical support center provides essential information, troubleshooting guides, and frequently asked questions regarding the long-term stability of CMO supplements.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for cetyl this compound supplements?
A1: To ensure the long-term stability of cetyl this compound supplements, they should be stored in a cool, dry place, away from direct light and moisture.[1] The recommended storage temperature is room temperature.[1][2] It is also crucial to keep the container tightly closed to prevent exposure to air and potential oxidation.
Q2: What is the expected shelf life of cetyl this compound supplements?
A2: Based on manufacturer specifications for a powder formulation, a retest date of 3 years from the date of manufacture is suggested when stored under recommended conditions.[2] However, the actual shelf life can be influenced by the specific formulation, packaging, and exposure to environmental factors. It is recommended to refer to the manufacturer's certificate of analysis for specific batch information.
Q3: What are the primary degradation pathways for cetyl this compound?
A3: As a wax ester containing a monounsaturated fatty acid, cetyl this compound is susceptible to two primary degradation pathways:
-
Hydrolysis: The ester bond can be cleaved in the presence of water (especially under acidic or basic conditions) to yield cetyl alcohol and myristoleic acid. However, studies in simulated digestive fluids have indicated a low rate of hydrolysis for cetyl this compound.[3]
-
Oxidation: The cis-double bond in the myristoleic acid moiety is a primary site for oxidation. This can be initiated by exposure to heat, light, or the presence of metal ions. The process can lead to the formation of hydroperoxides, which can further break down into secondary oxidation products such as aldehydes, ketones, and shorter-chain carboxylic acids.
Q4: How can I detect degradation in my cetyl this compound sample?
A4: Degradation may not always be visually apparent. However, signs of significant degradation can include a change in color (yellowing or browning), the development of a rancid odor, or a change in physical form (e.g., clumping of powders). For accurate assessment, analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are necessary to quantify the active ingredient and detect the presence of degradation products.
Q5: Are there any known incompatibilities for cetyl this compound?
A5: Yes, cetyl this compound should be stored away from strong oxidizing agents, as they can accelerate the degradation of the unsaturated fatty acid component.[4]
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate mobile phase pH affecting the ionization of myristoleic acid (if hydrolyzed). 2. Secondary interactions with the stationary phase. 3. Column overload. | 1. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 2. Use a high-purity silica (B1680970) column or add a competitive amine (e.g., triethylamine) to the mobile phase. 3. Reduce the sample concentration or injection volume. |
| Inconsistent Retention Times | 1. Fluctuations in mobile phase composition. 2. Temperature variations. 3. Column degradation. | 1. Ensure proper mixing and degassing of the mobile phase.[5][6] 2. Use a column oven to maintain a consistent temperature. 3. Replace the column if it has exceeded its recommended lifetime or has been exposed to harsh conditions. |
| Ghost Peaks | 1. Contamination in the mobile phase or injector. 2. Late eluting compounds from a previous injection. | 1. Use high-purity solvents and flush the injector and system thoroughly. 2. Increase the run time or implement a gradient flush at the end of each run to elute all components.[7] |
| Loss of Signal/Reduced Peak Area | 1. Sample degradation. 2. Incomplete sample dissolution. 3. Leak in the system. | 1. Prepare fresh samples and standards. Ensure proper storage of stock solutions. 2. Use a suitable organic solvent (e.g., isopropanol) and ensure complete dissolution, potentially with sonication. 3. Check all fittings and connections for leaks.[6] |
GC Analysis Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Broad or Tailing Peaks | 1. Active sites in the inlet liner or column. 2. Sample overload. 3. Inappropriate injection temperature (too low). | 1. Use a deactivated liner and column. 2. Dilute the sample. 3. Increase the injector temperature to ensure rapid volatilization. |
| No or Low Analyte Peak | 1. Thermal degradation in the injector. 2. Non-volatile degradation products. 3. Adsorption in the system. | 1. Optimize the injector temperature; avoid excessively high temperatures. 2. Derivatization to a more volatile compound (e.g., FAME analysis of hydrolyzed sample) may be necessary. 3. Ensure all components of the flow path are properly deactivated. |
| Appearance of New, Unidentified Peaks | 1. Sample degradation (thermal, oxidative). 2. Contamination from sample preparation. | 1. Analyze a fresh sample. Compare chromatograms of aged and fresh samples to identify degradation products. 2. Run a solvent blank to identify any contaminants introduced during sample preparation. |
Experimental Protocols
Protocol 1: Stability-Indicating GC-FID Method for Cetyl this compound
This protocol outlines a general procedure for the quantification of cetyl this compound and the detection of potential degradation products using Gas Chromatography with Flame Ionization Detection (GC-FID).
1. Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Capillary Column: A polar column such as a DB-FFAP or equivalent is recommended for the analysis of fatty acid esters.[8]
2. Reagents and Materials:
-
Cetyl this compound reference standard
-
Solvent: Isopropanol or Hexane (GC grade)
-
Internal Standard (IS): e.g., 1-Pentadecanol[9]
3. Standard and Sample Preparation:
-
Internal Standard Stock Solution: Accurately weigh and dissolve a suitable amount of 1-pentadecanol (B150567) in the chosen solvent to obtain a concentration of approximately 1 mg/mL.
-
Standard Solution: Accurately weigh about 10 mg of Cetyl this compound reference standard into a 10 mL volumetric flask. Add the Internal Standard Stock Solution to the mark and sonicate to dissolve.
-
Sample Solution: Accurately weigh an amount of the CMO supplement equivalent to about 10 mg of cetyl this compound into a 10 mL volumetric flask. Add the Internal Standard Stock Solution to the mark, sonicate for 15-20 minutes to ensure complete extraction, and filter through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions (Example):
-
Injector Temperature: 270 °C
-
Detector Temperature: 280 °C
-
Carrier Gas: Helium or Hydrogen at a constant flow.
-
Oven Temperature Program:
-
Initial Temperature: 120 °C, hold for 1 minute.
-
Ramp: 10 °C/minute to 245 °C.
-
Hold: 10 minutes at 245 °C.
-
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
5. Data Analysis:
-
Calculate the relative response factor (RRF) of cetyl this compound to the internal standard using the standard solution.
-
Quantify the amount of cetyl this compound in the sample solution using the calculated RRF and the peak areas of the analyte and the internal standard.
-
Monitor the chromatogram for the appearance of new peaks or a decrease in the main analyte peak over time in stability studies.
Protocol 2: Forced Degradation Studies
To understand the degradation pathways and to validate the stability-indicating nature of an analytical method, forced degradation studies are performed.
1. Acid and Base Hydrolysis:
-
Prepare a solution of the CMO supplement in a suitable solvent (e.g., isopropanol).
-
Add an equal volume of 0.1 M HCl (for acid hydrolysis) or 0.1 M NaOH (for base hydrolysis).
-
Reflux the solutions for a specified period (e.g., 2, 4, 8 hours) at a controlled temperature (e.g., 60-80 °C).
-
Neutralize the solutions, dilute to a suitable concentration, and analyze by GC-FID or HPLC.
2. Oxidative Degradation:
-
Prepare a solution of the CMO supplement.
-
Add a solution of 3% hydrogen peroxide.
-
Store the solution at room temperature, protected from light, for a specified period (e.g., 24 hours).
-
Dilute to a suitable concentration and analyze.
3. Thermal Degradation:
-
Expose the solid CMO supplement to dry heat in a calibrated oven at a high temperature (e.g., 70-80 °C) for a specified period (e.g., 24, 48, 72 hours).
-
For degradation in solution, reflux a solution of the supplement at a high temperature.
-
Prepare solutions of the stressed samples and analyze.
4. Photodegradation:
-
Expose a solution of the CMO supplement and the solid supplement to UV light (e.g., 254 nm) and visible light in a photostability chamber for a specified duration.
-
Prepare solutions of the stressed samples and analyze. A control sample should be kept in the dark under the same temperature conditions.
Data Presentation
Table 1: Summary of Recommended Storage and Stability Information for Cetyl this compound Supplements
| Parameter | Recommendation/Information | Reference |
| Storage Temperature | Room Temperature (15-30°C or 59-86°F) | [2][10] |
| Storage Conditions | Dry area, protected from light and moisture. Keep container tightly closed. | [1][2] |
| Incompatible Materials | Strong oxidizing agents | [4] |
| Typical Shelf Life | 3 years from date of manufacture (for powder formulations) | [2] |
| Primary Degradation Routes | Hydrolysis, Oxidation | Inferred from chemical structure |
Visualizations
Potential Degradation Pathways of Cetyl this compound
Caption: Potential degradation pathways of cetyl this compound via hydrolysis and oxidation.
Experimental Workflow for CMO Stability Testing
Caption: General workflow for conducting stability studies on cetyl this compound supplements.
References
- 1. douglaslabs.com [douglaslabs.com]
- 2. cetylthis compound.com [cetylthis compound.com]
- 3. researchgate.net [researchgate.net]
- 4. chemos.de [chemos.de]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. hplc.eu [hplc.eu]
- 8. Development and validation of a GC–FID method for quantitative analysis of oleic acid and related fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. perkinelmervietnam.vn [perkinelmervietnam.vn]
- 10. api.ods.od.nih.gov [api.ods.od.nih.gov]
Technical Support Center: Optimizing Myristoleate Dosage in Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with myristoleate in preclinical studies. The information is designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
1. What is the difference between myristoleic acid and cetyl this compound?
Myristoleic acid is a naturally occurring omega-5 monounsaturated fatty acid.[1] Cetyl this compound (CMO) is the ester formed by bonding myristoleic acid with cetyl alcohol.[1] Much of the older preclinical research on anti-inflammatory and anti-arthritic properties was conducted using CMO.
2. What are the common administration routes for this compound in preclinical in vivo studies?
Common administration routes for this compound and its derivatives in animal models include intraperitoneal (IP) injection and oral gavage.[2][3] The choice of administration route can significantly impact the biodistribution and efficacy of the compound.
3. How should I prepare myristoleic acid for in vivo administration?
Myristoleic acid is poorly soluble in aqueous solutions and requires a suitable vehicle for in vivo administration. A common method involves dissolving the fatty acid in a mixture of solvents. One such protocol for intraperitoneal injection involves the following vehicle composition:
-
DMSO (Dimethyl sulfoxide)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80
-
Saline or Corn oil [2]
A typical formulation might involve dissolving the myristoleic acid in DMSO first, then adding PEG300 and Tween 80 with thorough mixing, and finally bringing it to the final volume with saline or corn oil.[2]
4. How do I prepare myristoleic acid for in vitro cell culture experiments?
Due to its low solubility in aqueous culture media, myristoleic acid must be complexed with a carrier protein, typically fatty acid-free bovine serum albumin (BSA), to ensure its bioavailability to cells.[4][5][6][7][8] Treating cells with uncomplexed fatty acids can lead to the formation of precipitates or micelles, resulting in inconsistent and unreliable experimental outcomes.[9][10]
5. What is a typical molar ratio of myristoleic acid to BSA for in vitro studies?
The molar ratio of fatty acid to BSA is a critical parameter that determines the concentration of "free" or unbound fatty acid in the culture medium. A commonly used molar ratio is between 3:1 and 6:1 (fatty acid:BSA).[2] Ratios above 7:1 may not be ideal as plasma albumin has about seven binding sites for fatty acids with moderate to high affinity.[7]
6. What are some of the known signaling pathways affected by myristoleic acid?
Myristoleic acid has been shown to modulate several key signaling pathways, including:
-
Inflammation: It can inhibit the 5-lipoxygenase (5-LOX) pathway, which is involved in the production of pro-inflammatory leukotrienes.[11] Some studies on related fatty acids suggest a potential role in modulating NF-κB signaling.
-
Apoptosis and Necrosis: In certain cancer cell lines, myristoleic acid can induce both apoptosis and necrosis.[2][5][12]
-
Bone Metabolism: It inhibits osteoclast formation and bone resorption by suppressing the RANKL-induced activation of Src and Pyk2.[2][11][13]
-
Cell Growth and Proliferation: In dermal papilla cells, myristoleic acid has been shown to activate Wnt/β-catenin and ERK pathways, promoting anagen signaling.[14]
-
Metabolism: Myristoleic acid may activate peroxisome proliferator-activated receptors (PPARs), which are involved in lipid and glucose metabolism.[15][16][17]
Troubleshooting Guides
In Vitro Studies
| Problem | Possible Cause | Troubleshooting Steps |
| Precipitation or cloudiness in cell culture media | Myristoleic acid is not fully complexed with BSA. | Ensure you are using fatty acid-free BSA. Prepare the myristoleic acid-BSA complex according to a validated protocol (see Experimental Protocols section). Gently heat the BSA solution (to 37°C) before adding the fatty acid stock solution.[4][5][8] Vortex or stir the solution for an adequate amount of time to allow for complex formation.[7] |
| High cell death (lipotoxicity) | The concentration of "free" myristoleic acid is too high. | Optimize the myristoleic acid to BSA molar ratio. A lower ratio will result in less free fatty acid.[14] Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line. Consider that saturated fatty acids can be more lipotoxic than unsaturated ones.[1][18][19] |
| Inconsistent or not reproducible results | Instability of myristoleic acid in the media or variability in the preparation of the fatty acid-BSA complex. | Prepare fresh myristoleic acid-BSA complexes for each experiment. Store stock solutions of myristoleic acid in an appropriate solvent (e.g., ethanol) at -20°C.[4] Ensure consistent timing and temperature during the complexing step. |
| Cells are not responding to myristoleic acid treatment | Poor bioavailability of myristoleic acid. | Confirm that the myristoleic acid is properly complexed with BSA. Ensure that the final concentration in the media is appropriate for the desired biological effect. |
In Vivo Studies
| Problem | Possible Cause | Troubleshooting Steps |
| Animal distress or adverse reactions after injection | Vehicle toxicity or irritation. | Optimize the vehicle composition. High concentrations of DMSO can be toxic. Perform a vehicle-only control group to assess for any adverse effects of the vehicle itself. |
| Inconsistent results between animals | Variability in administration or compound precipitation. | Ensure the myristoleic acid is fully dissolved in the vehicle before each injection. Administer the compound slowly and consistently. For oral gavage, ensure proper placement to avoid administration into the lungs. |
| Lack of efficacy | Suboptimal dosage or administration route. | Perform a dose-escalation study to determine the optimal effective dose. Consider that the route of administration can affect bioavailability and efficacy. |
| Precipitation of the compound in the stock solution | Poor solubility of myristoleic acid in the chosen vehicle. | Ensure the correct preparation of the vehicle. Gentle heating and vortexing may be required to fully dissolve the myristoleic acid.[2] |
Quantitative Data Summary
In Vitro Dosage of Myristoleic Acid
| Cell Line | Concentration Range | Observed Effect |
| Human Prostatic Carcinoma (LNCaP) | 50 - 250 µg/mL | Induction of apoptosis and necrosis.[2] |
| Mouse Alveolar Epithelial Cells (MLE-12) | Not specified | Increased expression of IL-6 and TNF-α.[20] |
| Dermal Papilla Cells | 1 and 5 µM | Increased cell proliferation and activation of Wnt/β-catenin and ERK pathways.[14] |
In Vivo Dosage of Myristoleic Acid
| Animal Model | Administration Route | Dosage | Observed Effect |
| C57BL/6 Mice | Intraperitoneal (IP) | 0.2 and 2 mg/kg (daily for 4 days) | Prevention of RANKL-induced bone loss and osteoclast formation.[2] |
Note: Much of the in vivo anti-inflammatory research has been conducted with Cetyl this compound (CMO).
Experimental Protocols
Preparation of Myristoleic Acid-BSA Complex for Cell Culture
This protocol is adapted from established methods for preparing fatty acid-BSA complexes for in vitro studies.[4][5][6][7][8]
Materials:
-
Myristoleic acid
-
Ethanol (B145695) (100%)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Sterile phosphate-buffered saline (PBS) or cell culture medium without serum
-
Sterile 0.22 µm filter
Procedure:
-
Prepare a Myristoleic Acid Stock Solution:
-
Dissolve myristoleic acid in 100% ethanol to create a high-concentration stock solution (e.g., 100 mM). Store this stock solution at -20°C.
-
-
Prepare a BSA Solution:
-
Dissolve fatty acid-free BSA in sterile PBS or serum-free cell culture medium to a desired concentration (e.g., 10% w/v or a specific molar concentration).
-
Gently warm the solution to 37°C to aid in dissolving the BSA. Do not heat above 40°C.
-
Sterilize the BSA solution by passing it through a 0.22 µm filter.
-
-
Complex Myristoleic Acid with BSA:
-
In a sterile tube, add the required volume of the warmed BSA solution.
-
While gently vortexing or stirring the BSA solution, slowly add the myristoleic acid stock solution to achieve the desired final molar ratio (e.g., 5:1 fatty acid to BSA).
-
Incubate the mixture at 37°C for at least 1 hour with continuous gentle agitation to allow for the complex to form. The solution should be clear.
-
This complexed stock solution can then be diluted to the final desired concentration in your complete cell culture medium.
-
-
Prepare a Vehicle Control:
-
It is crucial to prepare a vehicle control that contains the same concentration of BSA and ethanol as your final treatment condition.
-
Visualizations
Experimental Workflow for Preparing Myristoleic Acid-BSA Complex
Caption: Workflow for preparing myristoleic acid-BSA complexes.
Myristoleic Acid and Inflammatory Signaling
Caption: Myristoleic acid's modulation of inflammatory pathways.
Myristoleic Acid in Bone Metabolism
Caption: Myristoleic acid's inhibition of osteoclastogenesis.
References
- 1. Triglyceride accumulation protects against fatty acid-induced lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Myristoleic acid produced by enterococci reduces obesity through brown adipose tissue activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 5. wklab.org [wklab.org]
- 6. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Saturated Fatty Acids Induce Ceramide-associated Macrophage Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Myristoleic acid, a cytotoxic component in the extract from Serenoa repens, induces apoptosis and necrosis in human prostatic LNCaP cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. metabolon.com [metabolon.com]
- 14. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Medium Chain Fatty Acids Are Selective Peroxisome Proliferator Activated Receptor (PPAR) γ Activators and Pan-PPAR Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activation of PPAR gamma and delta by conjugated linoleic acid mediates protection from experimental inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PPARα and PPARγ activation attenuates total free fatty acid and triglyceride accumulation in macrophages via the inhibition of Fatp1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Myristic acid potentiates palmitic acid-induced lipotoxicity and steatohepatitis associated with lipodystrophy by sustaning de novo ceramide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Effect of dodecanoylcarnitine and myristoleic acid on the cellular function of mouse alveolar epithelial cell line of MLE-12 [jms.fudan.edu.cn]
Addressing placebo effect in myristoleate clinical trials
Technical Support Center: Myristoleate Clinical Trials
Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the design and execution of clinical trials, with a specific focus on managing the placebo effect.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in designing a placebo for a this compound supplement?
A1: The primary challenge is creating a placebo that is truly inert and indistinguishable from the active this compound supplement. This compound is a fatty acid, often administered in an oil-based capsule, which has a specific taste, smell, and texture. The placebo must mimic these sensory characteristics to maintain blinding for both participants and investigators. Inadequate blinding can lead to a significant placebo effect, where participants' expectations influence the outcomes.[1] For solid dose forms of cetyl this compound, starch has been used as a placebo.[2] For oil-based capsules, common inert oil placebos include corn oil, soybean oil, or olive oil.[1][2][3]
Q2: How can we minimize the placebo effect in our this compound clinical trial?
A2: Minimizing the placebo effect is crucial for accurately determining the efficacy of this compound. Key strategies include:
-
Double-blinding: Neither the participants nor the researchers interacting with them should know who is receiving this compound and who is receiving the placebo. This helps to prevent bias in reporting and assessment.
-
Randomization: Participants should be randomly assigned to either the this compound or placebo group. This ensures that any potential confounding factors are evenly distributed between the groups.
-
Appropriate Placebo Control: As mentioned in Q1, the placebo should be indistinguishable from the active supplement.
-
Clear Communication: Clearly inform participants that they may receive a placebo. This can help manage their expectations and potentially reduce the placebo response.
-
Objective Outcome Measures: Whenever possible, use objective measures (e.g., biomarkers of inflammation) in addition to subjective self-reported outcomes (e.g., pain scores), as subjective measures are more susceptible to the placebo effect.
Q3: We are observing a high placebo response in our this compound trial for joint pain. What should we do?
A3: A high placebo response is a common issue in clinical trials, especially for conditions with subjective endpoints like pain. In a study on omega-3 fatty acids for aromatase inhibitor-induced musculoskeletal pain, the placebo effect was found to be greater than 50%.[4] If you are observing a high placebo response, consider the following:
-
Investigate Blinding: Assess whether the blinding has been compromised. You can survey participants and investigators to see if they can guess their assigned treatment.
-
Review Placebo Design: Ensure the placebo is a good match for the this compound supplement in terms of appearance, taste, and smell.
-
Statistical Analysis: Utilize appropriate statistical methods to analyze the data. An "intention-to-treat" analysis, which includes all randomized participants in their original groups, is the standard approach.
-
Subgroup Analysis: Explore if the placebo response is higher in certain subgroups of your study population.
-
Consider a Placebo Run-in Period: For future studies, you could incorporate a placebo run-in period where all participants receive a placebo initially. Those who show a significant improvement can be excluded from the main trial.
Q4: What is the proposed mechanism of action for myristoleic acid's anti-inflammatory effects?
A4: Myristoleic acid is believed to exert its anti-inflammatory effects primarily through the inhibition of the 5-lipoxygenase (5-LOX) enzyme.[5] 5-LOX is a key enzyme in the arachidonic acid cascade, which is responsible for the synthesis of pro-inflammatory leukotrienes.[6][7] By inhibiting 5-LOX, myristoleic acid can reduce the production of these inflammatory mediators.[5][8] Additionally, some studies suggest that myristoleic acid may activate other signaling pathways, such as the Wnt/β-catenin and ERK pathways, which are involved in cell proliferation and tissue regeneration.
Troubleshooting Guides
Issue 1: Difficulty in Maintaining Blinding
-
Problem: Participants or researchers report being able to distinguish between the this compound and placebo capsules.
-
Possible Cause: The sensory characteristics (taste, smell, color, texture) of the placebo do not adequately match the active supplement.
-
Solution:
-
Conduct a small-scale pilot study with healthy volunteers to assess the similarity of the placebo and active capsules.
-
Consider adding a flavoring or coloring agent to both the active and placebo capsules to mask any distinguishing features. For oil-based supplements, ensure the viscosity and color of the placebo oil are identical to the this compound oil.
-
If the issue persists, document all instances of unblinding and account for them in the statistical analysis.
-
Issue 2: High Variability in Subjective Outcome Measures
-
Problem: There is a wide range of responses in self-reported pain or function scores within both the this compound and placebo groups, making it difficult to detect a true treatment effect.
-
Possible Cause: Subjective outcomes are highly susceptible to individual psychological factors and the placebo effect.
-
Solution:
-
Implement standardized instructions for completing questionnaires to ensure consistency.
-
Incorporate objective measures that correlate with the subjective outcomes, such as inflammatory biomarkers (e.g., C-reactive protein, leukotriene levels).
-
Increase the sample size of the study to improve statistical power and the ability to detect a significant difference despite high variability.
-
Train study staff to interact with participants in a neutral and consistent manner to avoid influencing their responses.
-
Data Presentation
Table 1: Example of Quantitative Data from a Cetyl this compound Clinical Trial for Knee Pain
| Parameter | This compound Group (100% FAC) | Placebo Group (Starch) | p-value |
| Baseline Pain Score (NRS) | 4.5 ± 1.2 | 4.3 ± 1.5 | >0.05 |
| Pain Score at 12 Weeks (NRS) | 2.1 ± 0.8 | 3.8 ± 1.3 | 0.005 |
| Change in Pain Score | -2.4 | -0.5 | <0.01 |
| WOMAC Score Reduction | Significant | Not Significant | - |
| Positive PGIC | >50% | <17% | - |
Data adapted from a double-blind, randomized, placebo-controlled trial on the minimal effective dose of cis-9-cetylthis compound (CMO) for knee joint pain.[9][10][11] NRS: Numerical Rating Scale; WOMAC: Western Ontario and McMaster Universities Arthritis Index; PGIC: Patient Global Impression of Change; FAC: Fatty Acid Component.
Table 2: Placebo Response Rates in Fatty Acid Clinical Trials for Pain
| Study Population | Intervention | Placebo | Placebo Response Rate |
| Aromatase inhibitor-induced arthralgia | Omega-3 Fatty Acids | Soy/Corn Oil | >50% improvement in BPI worst pain scores[3][4] |
| Systemic Lupus Erythematosus (Fatigue) | Fish Oil (Omega-3) | Olive Oil | Trend towards improvement in RAND SF-36 Energy/fatigue scores (p=0.092)[1] |
| Paclitaxel-associated acute pain | Omega-3 Fatty Acids | Not specified | 62.5% of patients experienced pain in the first week[12] |
BPI: Brief Pain Inventory; RAND SF-36: RAND 36-Item Short Form Health Survey.
Experimental Protocols
Protocol 1: Double-Blind, Randomized, Placebo-Controlled Trial for this compound in Joint Pain
-
Participant Recruitment: Recruit participants with a confirmed diagnosis of joint pain (e.g., osteoarthritis) and a baseline pain score of at least 4 on a 10-point Numerical Rating Scale (NRS).
-
Informed Consent: Obtain written informed consent from all participants after explaining the study procedures, potential risks, and benefits, including the possibility of receiving a placebo.
-
Randomization: Use a computer-generated randomization sequence to assign participants in a 1:1 ratio to either the this compound group or the placebo group.
-
Blinding: Both participants and study personnel (investigators, coordinators, and statisticians) should be blinded to the treatment allocation.
-
Intervention:
-
This compound Group: Administer capsules containing the specified daily dose of this compound.
-
Placebo Group: Administer identical-looking capsules containing an inert substance (e.g., starch for solid capsules, corn or olive oil for liquid capsules).
-
-
Data Collection: Collect baseline data on demographics, medical history, and outcome measures. Follow-up visits should be scheduled at regular intervals (e.g., 4, 8, and 12 weeks) to assess:
-
Primary Outcome: Change in pain score (NRS).
-
Secondary Outcomes: Functional disability (e.g., WOMAC score), patient's global impression of change (PGIC), and use of rescue medication.
-
-
Safety Monitoring: Monitor and record any adverse events throughout the study.
-
Statistical Analysis: Perform an intention-to-treat analysis to compare the outcomes between the two groups.
Protocol 2: In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay
-
Reagent Preparation:
-
Prepare a 50 mM phosphate (B84403) buffer (pH 6.3).
-
Prepare an 80 mM linoleic acid solution (substrate).
-
Prepare a solution of 5-lipoxygenase enzyme.
-
Dissolve myristoleic acid (test compound) in a suitable solvent (e.g., DMSO) to create a stock solution, then dilute to desired concentrations.
-
-
Assay Procedure (Photometric Method):
-
In a UV-transparent cuvette, add 2.97 ml of the phosphate buffer.
-
Add the 5-lipoxygenase enzyme solution.
-
Add the myristoleic acid solution at the desired concentration.
-
Initiate the reaction by adding 5µl of the linoleic acid substrate.
-
Immediately measure the increase in UV absorbance at 234 nm at 25°C. Record readings at regular intervals (e.g., every 2 minutes).
-
-
Controls:
-
Blank: Buffer and substrate only.
-
Control (100% activity): Buffer, enzyme, and solvent vehicle (without myristoleic acid).
-
Positive Control: A known 5-LOX inhibitor (e.g., Zileuton).
-
-
Data Analysis: Calculate the percent inhibition of 5-LOX activity by comparing the rate of change in absorbance in the presence of myristoleic acid to the control reaction. Determine the IC50 value (the concentration of myristoleic acid that inhibits 50% of the enzyme activity).[9]
Mandatory Visualizations
Caption: Myristoleic acid's inhibitory effect on the 5-Lipoxygenase pathway.
Caption: CONSORT flow diagram for a randomized placebo-controlled trial.
References
- 1. Placebo-controlled randomized clinical trial of fish oil’s impact on fatigue, quality of life, and disease activity in Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Double blind randomized placebo controlled clinical trial of omega 3 fatty acids for the treatment of diabetic patients with nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Randomized Multicenter Placebo-Controlled Trial of Omega-3 Fatty Acids for the Control of Aromatase Inhibitor–Induced Musculoskeletal Pain: SWOG S0927 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Omega-3 fatty acids similar to placebo for aromatase inhibitor–induced musculoskeletal pain | MDedge [mdedge.com]
- 5. researchgate.net [researchgate.net]
- 6. An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. 5-Lipoxygenase Inhibitor Screening Kit (Fluorometric) (ab284521) is not available | Abcam [abcam.com]
- 11. Frontiers | Effects of omega-3 fatty acids on chronic pain: a systematic review and meta-analysis [frontiersin.org]
- 12. A pilot randomized, placebo-controlled, double-blind study of omega-3 fatty acids to prevent paclitaxel-associated acute pain syndrome in breast cancer patients: Alliance A22_Pilot2 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Cetyl Myristoleate in Arthritis Treatment: A Comparative Analysis Against Placebo
For researchers, scientists, and drug development professionals, the quest for effective arthritis treatments is ongoing. This guide provides an objective comparison of the efficacy of cetyl myristoleate (CMO) versus placebo in managing arthritis, supported by data from key clinical studies.
Quantitative Analysis of Clinical Efficacy
Multiple studies have investigated the impact of cetyl this compound on arthritis symptoms, with several randomized, double-blind, placebo-controlled trials providing quantitative evidence of its potential benefits. The data below summarizes the key findings from these studies, focusing on pain reduction, joint mobility, and overall functional improvement.
| Study | N (CMO/Placebo) | Condition | Dosage | Duration | Outcome Measure | CMO Group Result | Placebo Group Result | p-value |
| Siemandi (1997) [1] | 106 / 226 | Various Arthritis | Not specified | 32 weeks | Patient/Physician Reported Improvement | 63% improvement | 15% improvement | <0.05 |
| Hesslink et al. (2002) [2] | 33 / 31 | Knee Osteoarthritis | Cetylated Fatty Acids | 68 days | Knee Flexion (degrees) | +10.1 | +1.1 | <0.001 |
| Lequesne Algofunctional Index | -5.4 | -2.1 | <0.001 | |||||
| Lee et al. (2017) [3] | 7 / 6 (Group A/D) | Mild Knee Arthritis | 100% Fatty Acid Complex (12.5% CMO) | 12 weeks | NRS Pain Score | Significant reduction | No significant change | 0.005 |
| WOMAC Score | Significant decrease | No significant change | Not specified | |||||
| 7 / 6 (Group C/D) | Mild Knee Arthritis | 62.4% Fatty Acid Complex (12.5% CMO) | 12 weeks | NRS Pain Score | Significant reduction | No significant change | 0.012 | |
| WOMAC Score | Significant decrease | No significant change | Not specified |
Detailed Experimental Protocols
A closer examination of the methodologies employed in these key studies is crucial for a comprehensive understanding of the evidence.
Siemandi (1997) Study
This multicentric, double-blind, randomized, placebo-controlled parallel trial aimed to assess the efficacy of cetyl this compound in various forms of autoimmune diseases, including arthritis.[1]
-
Patient Population: The study included patients with inflammatory arthritis of at least one year's duration in at least one peripheral joint.[1]
-
Intervention: One group received cetyl this compound, another received cetyl this compound in combination with glucosamine (B1671600) hydrochloride, sea cucumber, and hydrolyzed cartilage, and a third group received a placebo.[4]
-
Duration: The trial spanned 32 weeks, which included an 8-week cycle with 4 weeks of in-hospital treatment and a 4-week follow-up period.[1]
-
Outcome Measures: Efficacy was evaluated based on the reduction in the frequency of arthritic episodes and physician and patient overall assessments.[1]
Hesslink et al. (2002) Study
This study focused on the benefits of a cetylated fatty acids (CFA) mixture on knee range of motion and function in patients with osteoarthritis.[2]
-
Patient Population: The study enrolled 64 patients diagnosed with chronic knee osteoarthritis.[2]
-
Intervention: Patients were randomly assigned to receive either a cetylated fatty acids (CFA) preparation (Celadrin) or a vegetable oil placebo.[2]
-
Duration: The treatment period was 68 days, with evaluations conducted at baseline, 30 days, and 68 days.[2]
-
Outcome Measures: The primary outcomes were knee range of motion, measured by goniometry, and overall function, assessed using the Lequesne Algofunctional Index (LAI).[2]
Lee et al. (2017) Study
This double-blind, randomized, placebo-controlled trial was designed to determine the minimal effective dose of a cis-9-cetylthis compound (CMO) containing fatty acid complex for relieving knee joint pain.[3]
-
Patient Population: Twenty-eight subjects with mild arthritic knee joint pain were included in the study.[3]
-
Intervention: Participants were randomized into four groups: Group A (100% fatty acid complex with 12.5% CMO), Group B (80% fatty acid complex with 12.5% CMO), Group C (62.4% fatty acid complex with 12.5% CMO), and Group D (100% starch placebo).[3]
-
Duration: The ingestion period was 12 weeks.[3]
-
Outcome Measures: The main assessments included pain intensity (using a numerical rating scale - NRS), functional disability (Western Ontario and McMaster Universities Arthritis [WOMAC] score), and the Patient Global Impression of Change (PGIC).[3]
Visualizing the Methodologies and Mechanisms
To further clarify the experimental design and the proposed biological mechanism of cetyl this compound, the following diagrams are provided.
The proposed mechanism of action for cetyl this compound involves the modulation of the arachidonic acid cascade, a key pathway in inflammation.[5][6]
Conclusion
References
- 1. Siemandi Clinical Trial 1997 – Harry Diehl PHD [harrydiehl.com]
- 2. Cetylated fatty acids improve knee function in patients with osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The minimal effective dose of cis-9-cetylthis compound (CMO) in persons presenting with knee joint pain: A double-blind, randomized, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rejuvenation-science.com [rejuvenation-science.com]
- 5. Cetyl this compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Anti-inflammatory Effects of Myristoleate and Omega-3 Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of myristoleate, primarily as cetyl this compound (CMO), and omega-3 fatty acids, supported by experimental data. The information is intended to assist researchers and professionals in drug development in evaluating the therapeutic potential of these fatty acids.
Overview
Both this compound and omega-3 fatty acids exhibit anti-inflammatory effects, though the volume of research and understanding of their mechanisms of action differ significantly. Omega-3 fatty acids, particularly eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), are well-established immunomodulatory agents with a broad evidence base. This compound, an omega-5 monounsaturated fatty acid, shows promise in preclinical and some small clinical studies, primarily in the context of joint inflammation, but the evidence is less extensive.
Quantitative Data on Anti-inflammatory Effects
The following tables summarize quantitative data from various studies, providing a comparative look at the efficacy of this compound and omega-3 fatty acids in modulating inflammatory markers.
Table 1: Effects on Pro-inflammatory Cytokines and Mediators
| Compound | Model System | Dosage | Outcome | Reference |
| This compound (as CMO isomers) | RAW264.7 mouse macrophages (LPS-stimulated) | Dose-dependent | Reduction in TNF-α, IL-6, nitric oxide, prostaglandin (B15479496) E2, and leukotriene B4 secretion. | [1] |
| Omega-3 Fatty Acids (EPA+DHA) | Obese women | 4.8 g/day (3.2g EPA, 1.6g DHA) for 3 months | Observed anti-inflammatory effect (specific markers not detailed in abstract). | [2] |
| Omega-3 Fatty Acids (DHA) | THP-1 human monocytic cells (LPS-stimulated) | Not specified | Decreased secretion of IL-6, IL-1β, and TNF-α. | [3] |
| Omega-3 Fatty Acids (α-linolenic acid) | THP-1 human monocytic cells (LPS-stimulated) | Not specified | Decreased secretion of IL-6, IL-1β, and TNF-α. | [3] |
| Omega-3 Fatty Acids | Overweight, sedentary, middle-aged adults | Not specified | 12% reduction in serum IL-6 levels. | [4] |
Table 2: Effects in Animal Models of Arthritis
| Compound | Animal Model | Dosage | Outcome | Reference |
| This compound (as Cetyl this compound) | Collagen-induced arthritis in DBA/1LacJ mice | 450 and 900 mg/kg (intraperitoneal) | Significantly lower incidence of arthritis and modest diminution in clinical signs. | [5] |
| This compound (as Cetyl this compound) | Collagen-induced arthritis in DBA/1LacJ mice | 20 mg/kg/day (oral) | Reduced incidence of arthritis and small reduction in clinical signs. | [5] |
| This compound (as Cetyl this compound) | Adjuvant-induced arthritis in rats | Not specified | Blocked inflammation and prevented arthritis. | [5] |
| Omega-3 Fatty Acids (Fish Oil) | Not specified | Not specified | Demonstrated anti-inflammatory effects against arthritis in numerous studies. | [6] |
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of this compound and omega-3 fatty acids are mediated through distinct and, in some cases, overlapping signaling pathways.
This compound's Anti-inflammatory Signaling
The proposed mechanisms for this compound's anti-inflammatory action are not as extensively characterized as those for omega-3s. The primary hypothesized pathways include the inhibition of pro-inflammatory enzyme activity.
Caption: this compound's proposed anti-inflammatory mechanism.
Omega-3 Fatty Acids' Anti-inflammatory Signaling
Omega-3 fatty acids modulate inflammation through multiple, well-documented pathways. These include competitive inhibition of arachidonic acid metabolism, production of anti-inflammatory mediators, and regulation of gene expression.
Caption: Omega-3 fatty acids' multi-faceted anti-inflammatory pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols used in studies evaluating the anti-inflammatory effects of this compound and omega-3 fatty acids.
In Vitro Anti-inflammatory Assay in Macrophages
-
Objective: To determine the effect of test compounds on the production of inflammatory mediators by macrophages.
-
Cell Line: RAW264.7 mouse macrophage cell line.[1]
-
Stimulus: Lipopolysaccharide (LPS) to induce an inflammatory response.[1]
-
Treatment: Cells are pre-incubated with various concentrations of the test compound (e.g., this compound isomers or omega-3 fatty acids) before and during stimulation with LPS.[1][3]
-
Assays:
-
Cytokine Measurement: Levels of secreted cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).[1][3]
-
Nitric Oxide (NO) Measurement: Production of NO, a pro-inflammatory molecule, is assessed using the Griess reagent.[1]
-
Prostaglandin and Leukotriene Measurement: Levels of PGE2 and LTB4 are measured, often by ELISA or mass spectrometry.[1]
-
-
Workflow Diagram:
Caption: Workflow for in vitro anti-inflammatory screening.
Animal Model of Collagen-Induced Arthritis
-
Objective: To evaluate the in vivo efficacy of test compounds in a model of inflammatory arthritis.
-
Animal Model: DBA/1LacJ mice, which are susceptible to collagen-induced arthritis.[5]
-
Induction of Arthritis: Mice are immunized with an emulsion of bovine type II collagen and Freund's complete adjuvant.[5] A booster injection is typically given after 21 days.
-
Treatment: The test compound (e.g., cetyl this compound) is administered, for example, through daily oral gavage or intraperitoneal injections, starting before or after the onset of clinical signs of arthritis.[5]
-
Assessment:
-
Clinical Scoring: Arthritis severity is monitored and scored based on paw swelling and inflammation.
-
Incidence: The percentage of animals developing arthritis in each group is calculated.
-
Histopathology: At the end of the study, joints are collected for histological analysis to assess inflammation, cartilage destruction, and bone erosion.
-
-
Logical Relationship Diagram:
Caption: Logical flow of an animal model study for arthritis.
Conclusion
Omega-3 fatty acids have a well-defined and broad-acting anti-inflammatory profile, supported by extensive research. Their mechanisms involve altering cell membrane composition, producing anti-inflammatory lipid mediators, and directly influencing intracellular signaling pathways that control inflammation.[7][8][9] this compound also demonstrates anti-inflammatory properties, particularly through the inhibition of pro-inflammatory eicosanoid production.[10][11] However, the body of evidence for this compound is smaller, and its mechanisms of action are less comprehensively understood compared to omega-3 fatty acids. For researchers and drug development professionals, omega-3 fatty acids represent a more established class of anti-inflammatory agents, while this compound is an emerging compound that warrants further investigation to fully elucidate its therapeutic potential and mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Differential effects of high dose omega-3 fatty acids on metabolism and inflammation in patients with obesity: eicosapentaenoic and docosahexaenoic acid supplementation [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Omega-3 Fatty Acids on Postoperative Inflammatory Response: A Systematic Review and Meta-Analysis | MDPI [mdpi.com]
- 5. Synthesis of cetyl this compound and evaluation of its therapeutic efficacy in a murine model of collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rejuvenation-science.com [rejuvenation-science.com]
- 7. Omega-3 Fatty Acids and Inflammatory Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. n-3 Fatty acids, inflammation and immunity: new mechanisms to explain old actions | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]
- 10. caringsunshine.com [caringsunshine.com]
- 11. Cetyl this compound - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Cetyl Myristoleate Combined with Glucosamine and Chondroitin for Osteoarthritis Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of a combination therapy involving cetyl myristoleate, glucosamine (B1671600), and chondroitin (B13769445) for the management of osteoarthritis. The performance of this combination is evaluated against other therapeutic alternatives, supported by available experimental data from clinical trials.
Overview of Therapeutic Agents
Cetyl this compound (CMO) is a cetylated fatty acid that is believed to possess anti-inflammatory and joint-lubricating properties.[1] Its primary proposed mechanism of action involves the inhibition of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways in arachidonic acid metabolism, which leads to a reduction in the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[2]
Glucosamine and Chondroitin Sulfate (B86663) are naturally occurring components of cartilage. Their therapeutic use in osteoarthritis is based on the premise that they may provide the building blocks for cartilage repair and inhibit cartilage degradation. Mechanistically, they have been shown to modulate inflammatory signaling pathways, such as inhibiting the activation of NF-κB, and to decrease the expression and activity of matrix metalloproteinases (MMPs) and aggrecanases, enzymes that play a crucial role in cartilage breakdown.[3][4]
Efficacy of the Triple Combination: Cetyl this compound, Glucosamine, and Chondroitin
The most direct evidence for the efficacy of this triple combination comes from a 1997 multicenter, double-blind, placebo-controlled clinical trial conducted by Siemandi.[5][6] This study evaluated the effects of a formula containing cetyl this compound, glucosamine hydrochloride, sea cucumber, and hydrolyzed cartilage in patients with various arthritic conditions.
The results indicated a significant therapeutic benefit for the combination therapy group compared to both a placebo group and a group receiving cetyl this compound alone.[5] Notably, 87.3% of patients in the combination therapy group showed a positive treatment response, compared to 63.3% in the cetyl this compound-only group and 14.5% in the placebo group.[6] The physician's overall assessment of improvement was also highest in the combination group (84.2%), followed by the cetyl this compound group (58.1%) and the placebo group (13.9%).[5] Furthermore, joint swelling scores improved in 77.2% of patients receiving the combination therapy, compared to 47.2% in the cetyl this compound group and 21.1% in the placebo group.[6]
Comparative Efficacy of Alternative Therapies
To provide a comprehensive perspective, the efficacy of the triple combination is compared with other common treatments for osteoarthritis, including the dual combination of glucosamine and chondroitin, cetyl this compound as a monotherapy, and other therapeutic modalities.
Glucosamine and Chondroitin Combination
The combination of glucosamine and chondroitin sulfate has been extensively studied, with mixed results. The Glucosamine/Chondroitin Arthritis Intervention Trial (GAIT), a large-scale study, found no significant difference in pain reduction for the combination therapy compared to placebo in the overall group of patients with knee osteoarthritis.[7] However, a sub-analysis of patients with moderate-to-severe pain at baseline revealed that the combination of glucosamine and chondroitin sulfate provided statistically significant pain relief compared with placebo, with approximately 79% of this subgroup experiencing a 20% or greater reduction in pain versus about 54% for the placebo group.[7]
In contrast, the MOVES (Multicentre Osteoarthritis interVEntion trial with SYSADOA) trial, a multicentre, randomised, double-blind, non-inferiority trial, demonstrated that a combination of chondroitin sulfate and glucosamine hydrochloride had comparable efficacy to the nonsteroidal anti-inflammatory drug (NSAID) celecoxib (B62257) in reducing pain, stiffness, and functional limitation in patients with painful knee osteoarthritis after 6 months of treatment.[2]
However, another six-month multicenter, randomized, double-blind, placebo-controlled clinical trial by Roman-Blas et al. (2017) found that the combination of chondroitin sulfate and glucosamine sulfate showed no superiority over placebo in reducing joint pain and functional impairment in patients with knee osteoarthritis.[8]
Cetyl this compound Monotherapy
Clinical trials on cetyl this compound as a standalone treatment have shown potential benefits. A double-blind, randomized, placebo-controlled trial by Lee et al. (2017) investigated the minimal effective dose of a fatty acid complex containing cis-9-cetylthis compound in individuals with knee joint pain. The study found that groups receiving 100% and 62.4% of the fatty acid complex with 12.5% CMO showed a significant reduction in pain scores (Numeric Rating Scale) compared to the placebo group.[2] The Western Ontario and McMaster Universities Arthritis (WOMAC) score also decreased significantly in these groups.[2]
Data Presentation
Table 1: Comparison of Efficacy of Different Treatment Modalities for Osteoarthritis
| Treatment Group | Key Study | Primary Outcome Measure(s) | Reported Efficacy |
| Cetyl this compound + Glucosamine + Adjunctive Therapy | Siemandi, 1997[5][6] | Treatment Response Rate, Physician Overall Assessment, Joint Swelling | 87.3% response rate; 84.2% improvement in physician assessment; 77.2% improvement in joint swelling. |
| Glucosamine + Chondroitin Sulfate | GAIT (Moderate-to-Severe Pain Subgroup)[7] | Pain Reduction (≥20%) | ~79% of patients achieved ≥20% pain reduction vs. ~54% for placebo. |
| Glucosamine + Chondroitin Sulfate | MOVES Trial[2] | WOMAC Pain, Stiffness, and Function | Comparable efficacy to celecoxib (50.1% decrease in WOMAC pain). |
| Glucosamine + Chondroitin Sulfate | Roman-Blas et al., 2017[8] | Joint Pain and Functional Impairment | No superiority over placebo. |
| Cetyl this compound (Fatty Acid Complex) | Lee et al., 2017[2] | NRS Pain Score, WOMAC Score | Significant reduction in NRS pain score and WOMAC score compared to placebo. |
| Placebo | Siemandi, 1997[5][6] | Treatment Response Rate, Physician Overall Assessment, Joint Swelling | 14.5% response rate; 13.9% improvement in physician assessment; 21.1% improvement in joint swelling. |
| Placebo | GAIT (Moderate-to-Severe Pain Subgroup)[7] | Pain Reduction (≥20%) | ~54% of patients achieved ≥20% pain reduction. |
Experimental Protocols
A summary of the methodologies for the key clinical trials cited is provided below.
Siemandi (1997) - Cetyl this compound and Adjunctive Therapy [5][6]
-
Study Design: 32-week, multicenter, double-blind, randomized, placebo-controlled parallel trial.
-
Patient Population: 431 patients with various forms of autoimmune diseases, including arthritis and psoriasis.
-
Treatment Arms:
-
Cetyl this compound alone.
-
Cetyl this compound plus glucosamine hydrochloride (GH), sea cucumber (SC), and hydrolyzed cartilage (HC).
-
Placebo.
-
-
Dosage: The total daily dose of the fatty acid ester complex was 90 grams, with 18 grams being cis-9-cetyl this compound, administered over 30 days. The specific dosages of the adjunctive therapies were not detailed in the available summary.
-
Outcome Measures: Number of arthritic episodes, duration of episode-free time, patient and physician overall assessments, and joint swelling scores.
GAIT (Glucosamine/Chondroitin Arthritis Intervention Trial) [7][9]
-
Study Design: 24-week, randomized, double-blind, placebo- and celecoxib-controlled trial.
-
Patient Population: 1583 patients with symptomatic knee osteoarthritis, stratified by pain severity (mild vs. moderate-to-severe).
-
Treatment Arms:
-
Glucosamine hydrochloride (500 mg three times daily).
-
Chondroitin sulfate (400 mg three times daily).
-
Glucosamine and Chondroitin combination (500 mg and 400 mg three times daily, respectively).
-
Celecoxib (200 mg daily).
-
Placebo.
-
-
Outcome Measures: The primary outcome was a 20% reduction in knee pain from baseline as measured by the WOMAC pain subscale.
MOVES Trial (NCT01425853) [2]
-
Study Design: 6-month, multicentre, randomised, double-blind, non-inferiority trial.
-
Patient Population: 606 patients with Kellgren and Lawrence grades 2-3 knee osteoarthritis and moderate-to-severe pain.
-
Treatment Arms:
-
Chondroitin sulfate (400 mg) plus glucosamine hydrochloride (500 mg) three times a day.
-
Celecoxib (200 mg) every day.
-
-
Outcome Measures: The primary outcome was the mean decrease in WOMAC pain from baseline to 6 months. Secondary outcomes included WOMAC function and stiffness, and visual analogue scale for pain.
Lee et al. (2017) - Cetyl this compound [2]
-
Study Design: Double-blind, randomized, placebo-controlled trial.
-
Patient Population: 28 subjects with mild-degree arthritic knee joint pain.
-
Treatment Arms:
-
Fatty acid complex (FAC) containing 100% of the active component with 12.5% CMO.
-
FAC containing 80% of the active component with 12.5% CMO.
-
FAC containing 62.4% of the active component with 12.5% CMO.
-
Placebo (starch).
-
-
Duration: 12 weeks.
-
Outcome Measures: Pain intensity (Numeric Rating Scale), functional disability (WOMAC score), and Patient Global Impression of Change (PGIC).
Signaling Pathways and Experimental Workflows
To visualize the proposed mechanisms of action and the flow of the clinical trials, the following diagrams are provided in DOT language.
Caption: Proposed anti-inflammatory pathway of Cetyl this compound.
Caption: Mechanism of action for Glucosamine and Chondroitin.
Caption: A simplified workflow for a randomized controlled trial.
References
- 1. Cetyl this compound – Health Information Library | PeaceHealth [peacehealth.org]
- 2. The minimal effective dose of cis-9-cetylthis compound (CMO) in persons presenting with knee joint pain: A double-blind, randomized, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Glucosamine and Chondroitin Sulfate on Cartilage Metabolism in OA: Outlook on Other Nutrient Partners Especially Omega-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucosamine and Chondroitin Use in Relation to C-Reactive Protein Concentration: Results by Supplement Form, Formulation, and Dose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rejuvenation-science.com [rejuvenation-science.com]
- 6. Siemandi Clinical Trial 1997 – Harry Diehl PHD [harrydiehl.com]
- 7. Effectiveness and Safety of Glucosamine in Osteoarthritis: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Glucosamine affects intracellular signalling through inhibition of mitogen-activated protein kinase phosphorylation in human chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Arthritic Properties of Myristoleate Isomers
For Researchers, Scientists, and Drug Development Professionals
Myristoleic acid, a monounsaturated omega-5 fatty acid, and its derivatives have garnered attention for their potential chondroprotective and anti-inflammatory properties. This guide provides a comparative analysis of the anti-arthritic effects of myristoleate isomers, with a focus on cis-9-cetyl this compound and its less common isomer, cis-10-cetyl this compound. The information presented is based on available preclinical data to assist researchers in understanding the therapeutic potential of these compounds.
In-Vitro Anti-inflammatory Efficacy
A key study by Prabhavathi Devi et al. provides a direct comparison of the in-vitro anti-inflammatory effects of synthetic cis-9 and cis-10 cetyl this compound (CMO) isomers. The study utilized lipopolysaccharide (LPS)-stimulated RAW264.7 mouse macrophage cells to assess the production of key inflammatory mediators.[1][2][3] Both isomers demonstrated a dose-dependent reduction in the secretion of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and leukotriene B4 (LTB4).[1][2][3]
Table 1: In-Vitro Anti-inflammatory Effects of Cetyl this compound Isomers on LPS-Stimulated RAW264.7 Macrophages
| Inflammatory Mediator | Cis-9 CMO | Cis-10 CMO | Key Findings |
| TNF-α | Dose-dependent reduction | Dose-dependent reduction | Both isomers effectively suppress this pro-inflammatory cytokine. |
| IL-6 | Dose-dependent reduction | Dose-dependent reduction | Significant inhibition of this key inflammatory cytokine by both isomers. |
| Nitric Oxide (NO) | Dose-dependent reduction | Dose-dependent reduction | Both isomers demonstrate the ability to reduce NO production. |
| Prostaglandin E2 (PGE2) | Dose-dependent reduction | Dose-dependent reduction | Suggests inhibition of the cyclooxygenase (COX) pathway. |
| Leukotriene B4 (LTB4) | Dose-dependent reduction | Dose-dependent reduction | Suggests inhibition of the lipoxygenase (LOX) pathway. |
Source: Prabhavathi Devi et al.[1][2][3]
In-Vivo Anti-Arthritic Efficacy
The same research group also investigated the in-vivo anti-arthritic and anti-inflammatory activity of these isomers in animal models of osteoarthritis.
Freund's Complete Adjuvant (FCA) Induced Arthritis in Rats
In a study utilizing the Freund's Complete Adjuvant (FCA) induced arthritis model in male Wistar rats, both cis-9 and cis-10 CMO isomers were evaluated.[2][3] This model is known to induce a chronic inflammatory condition resembling rheumatoid arthritis. The results from this study indicated that the cis-10 CMO isomer was more effective in inhibiting inflammation and reducing the symptoms of adjuvant-induced arthritis compared to the cis-9 CMO isomer, with its efficacy being comparable to the standard anti-inflammatory drug, indomethacin.[4]
Destabilization of the Medial Meniscus (DMM) Induced Osteoarthritis in Mice
To further investigate the effects in a model that more closely mimics osteoarthritis, the researchers used the destabilization of the medial meniscus (DMM) surgical model in C57WT mice.[1][2][3] This model induces joint instability, leading to cartilage degradation and other pathological changes characteristic of osteoarthritis.[5][6][7] Both CMO isomers were found to reduce paw volumes and alleviate the symptoms associated with the established arthritis in a dose-dependent manner.[4]
Table 2: In-Vivo Anti-Arthritic Effects of Cetyl this compound Isomers
| Animal Model | Isomer | Dosage | Key Findings |
| FCA-induced arthritis in rats | Cis-9 CMO | Not specified | Less effective than cis-10 CMO. |
| Cis-10 CMO | Not specified | More effective than cis-9 CMO, comparable to indomethacin. | |
| DMM-induced osteoarthritis in mice | Cis-9 CMO | 100 mg/kg to 300 mg/kg | Dose-dependent reduction in paw volume and arthritic symptoms. |
| Cis-10 CMO | 100 mg/kg to 300 mg/kg | Dose-dependent reduction in paw volume and arthritic symptoms. |
Source: Prabhavathi Devi et al.[2][3][4]
Experimental Protocols
In-Vitro Anti-inflammatory Assay
-
Stimulation: Bacterial lipopolysaccharide (LPS, 2 µg/ml) was used to induce an inflammatory response.[4]
-
Treatment: Cells were incubated with varying concentrations of cis-9 and cis-10 CMO isomers or dexamethasone (B1670325) (0.5 µM) as a positive control for 3 hours prior to LPS stimulation.[1][4]
-
Analysis: After 24 hours of LPS stimulation, the cell culture medium was collected. The levels of TNF-α, IL-6, PGE2, and LTB4 were measured using ELISA kits, and nitric oxide levels were determined using an NO assay kit.[4]
In-Vivo Destabilization of the Medial Meniscus (DMM) Model
-
Surgical Procedure: Osteoarthritis was induced by surgical destabilization of the medial meniscus (DMM).[1][2] This procedure involves the transection of the medial meniscotibial ligament, leading to joint instability.[8]
-
Treatment: The study likely involved the oral administration of the CMO isomers at doses ranging from 100 mg/kg to 300 mg/kg.[4]
-
Assessment: The primary outcome measured was the change in paw volume, with measurements taken daily from the 15th to the 22nd day. The percent inhibition of arthritis was calculated in comparison to a control group.[4]
Signaling Pathways and Visualization
The anti-inflammatory effects of this compound isomers are likely mediated through the modulation of key signaling pathways involved in inflammation and cartilage degradation. The observed reduction in PGE2 and LTB4 suggests an inhibitory effect on the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways, respectively. Myristoleic acid has been identified as a potent 5-LOX inhibitor.
Below are diagrams illustrating the proposed mechanism of action and the experimental workflow.
Conclusion
The available preclinical evidence suggests that both cis-9 and cis-10 isomers of cetyl this compound possess significant anti-inflammatory and anti-arthritic properties. While both isomers demonstrate comparable in-vitro efficacy in reducing a range of inflammatory mediators, in-vivo studies in a rat model of arthritis suggest that the cis-10 isomer may have a superior anti-inflammatory effect. Further research is warranted to fully elucidate the comparative efficacy and mechanisms of action of these this compound isomers in the context of osteoarthritis and other inflammatory joint diseases. The findings presented here provide a foundation for future investigations into the therapeutic potential of these novel compounds.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. In-vivo And In-vitro Anti-inflammatory And Anti-arthritic Activity Of Synthetic Cis-9 And Cis-10 Cetyl this compound (cmo) Isomers In Mice [journalijar.com]
- 4. researchgate.net [researchgate.net]
- 5. The surgical destabilization of the medial meniscus (DMM) model of osteoarthritis in the 129/SvEv mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mouse models of osteoarthritis: surgical model of posttraumatic osteoarthritis induced by destabilization of the medial meniscus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Destabilization of the Medial Meniscus and Cartilage Scratch Murine Model of Accelerated Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Cetylated Fatty Acids: An Evidence-Based Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of different cetylated fatty acids (CFAs), supported by available experimental data. This document summarizes quantitative findings in structured tables, details experimental methodologies, and visualizes key pathways and workflows to facilitate informed decisions in research and development.
Cetylated fatty acids, a group of esterified fatty acids, have garnered attention for their potential therapeutic applications, particularly in the management of joint health and inflammatory conditions.[1][2] While often commercialized as a mixture, understanding the bioactivity of individual CFA molecules is crucial for targeted therapeutic development. This guide synthesizes the current scientific evidence, focusing on direct comparative data where available, to elucidate the distinct and overlapping properties of these compounds. The most studied of these is cetyl myristoleate.[1]
Mechanisms of Action: An Overview
Cetylated fatty acids are believed to exert their effects through multiple mechanisms. A primary proposed mechanism is the modulation of inflammatory pathways.[3] Some monounsaturated cetylated fatty acids are thought to inhibit the cyclooxygenase (COX) pathway, although this is yet to be confirmed in humans.[3] Additionally, CFAs may contribute to joint lubrication and improved flexibility.[1]
A more recent line of inquiry has identified a novel mechanism involving the endocannabinoid system. Certain cetylated fatty acids have been shown to inhibit monoacylglycerol lipase (B570770) (MAGL), an enzyme responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[4] By inhibiting MAGL, these CFAs can increase the local concentration of 2-AG, which in turn exerts analgesic and anti-inflammatory effects through the activation of cannabinoid receptors.[4]
Comparative In Vitro Efficacy of Individual Cetylated Fatty Acids
A recent study provided the first direct comparative analysis of the inhibitory activity of various cetylated fatty acids on human monoacylglycerol lipase (MAGL).[4] This provides a valuable dataset for distinguishing the potency of individual molecules in a key anti-inflammatory pathway.
Table 1: Comparative Inhibition of Human MAGL by Different Cetylated Fatty Acids
| Cetylated Fatty Acid | Fatty Acyl Chain | % MAGL Inhibition at 50 µM | IC50 (µM) |
| Unsaturated CFAs | |||
| Cetyl this compound (CMO) | C14:1 (Δ9) | 71 ± 4 | 39 |
| Cetyl Palmitoleate (B1233929) | C16:1 (Δ9) | 68 ± 5 | 41 |
| Cetyl Oleate | C18:1 (Δ9) | 55 ± 6 | > 50 |
| Saturated CFAs | |||
| Cetyl Caproate | C10:0 | 79 ± 3 | 36 |
| Cetyl Myristate | C14:0 | 31 ± 7 | > 50 |
| Cetyl Palmitate | C16:0 | 28 ± 8 | > 50 |
| Cetyl Stearate | C18:0 | 25 ± 9 | > 50 |
| Data sourced from D’Andrea et al., 2024.[4] |
The results indicate that unsaturated cetylated fatty acids with acyl chains of 14 to 16 carbons, such as cetyl this compound and cetyl palmitoleate, are more potent MAGL inhibitors than their longer-chain counterpart, cetyl oleate.[4] Interestingly, among the saturated CFAs, cetyl caproate (C10:0) was the most potent inhibitor.[4]
Experimental Protocol: In Vitro MAGL Inhibition Assay
The following protocol is a summary of the methodology used to determine the MAGL inhibitory activity of cetylated fatty acids.[4]
-
Enzyme and Substrate Preparation : Recombinant human MAGL is used as the enzyme source. The fluorogenic substrate, 4-methylumbelliferyl acetate (B1210297) (4-MUA), is prepared in a suitable buffer (e.g., Tris-HCl).
-
Inhibitor Preparation : Stock solutions of the individual cetylated fatty acids are prepared in an appropriate solvent, such as DMSO. Serial dilutions are made to obtain a range of test concentrations.
-
Assay Procedure :
-
The assay is performed in a 96-well plate format.
-
A pre-incubation mixture of the MAGL enzyme and the test CFA (or vehicle control) in the assay buffer is prepared and incubated for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by adding the fluorogenic substrate (4-MUA) to all wells.
-
The fluorescence generated by the hydrolysis of 4-MUA is measured over time using a microplate reader at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
-
Data Analysis : The rate of enzymatic activity is determined from the slope of the fluorescence versus time plot. The percentage of inhibition for each CFA concentration is calculated relative to the vehicle control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Performance of a Cetylated Fatty Acid Mixture
While direct comparative data for individual CFAs are limited, a patented mixture of cetylated fatty acids (Celadrin®) has been evaluated for its anti-inflammatory and chondrogenic properties in vitro.[3] This mixture contains cetyl this compound, cetyl myristate, cetyl palmitoleate, cetyl laureate, cetyl palmitate, and cetyl oleate.[3]
Table 2: Effects of a CFA Mixture (0.7 mg/mL) on Inflammatory Cytokine Production in LPS-Stimulated Macrophages
| Inflammatory Cytokine | % Decrease from Control (CFA Mixture) | % Decrease from Control (Ibuprofen) | % Decrease from Control (Prednisone) | % Decrease from Control (Piroxicam) |
| IL-6 | 82.05% | 58.95% | 42.49% | 39.57% |
| MCP-1 | 60.59% | 81.59% | 72.22% | 68.91% |
| TNF-α | 56.28% | 80.48% | 82.10% | 78.22% |
| Data sourced from Hudita et al., 2018.[3] |
The CFA mixture demonstrated a significant reduction in the production of key pro-inflammatory cytokines IL-6, MCP-1, and TNF-α.[3] Notably, the mixture was more effective at reducing IL-6 expression than ibuprofen, prednisone, and piroxicam (B610120) under the tested conditions.[3]
Experimental Protocols: In Vitro Anti-inflammatory and Chondrogenesis Assays
The following are summarized methodologies for evaluating the efficacy of a CFA mixture.[3]
Macrophage-Based Cytokine Production Assay
-
Cell Culture and Stimulation : RAW 264.7 mouse macrophage cells are cultured in appropriate media. The cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and the production of cytokines.
-
Treatment : The stimulated macrophages are treated with the CFA mixture at a specified concentration (e.g., 0.7 mg/mL), positive controls (e.g., ibuprofen, prednisone, piroxicam), or a vehicle control.
-
Cytokine Quantification : After a suitable incubation period, the cell culture supernatant is collected. The concentrations of secreted cytokines (IL-6, MCP-1, TNF-α) are quantified using a multiplex bead-based immunoassay (e.g., FlowCytomix™) and analyzed by flow cytometry.
-
Data Analysis : The cytokine concentrations in the treated groups are compared to the LPS-stimulated, untreated control group to determine the percentage reduction in cytokine production.
Human Adipose-Derived Stem Cell (hADSC) Chondrogenesis Assay
-
Cell Culture and Spheroid Formation : hADSCs are cultured and then aggregated to form 3D spheroids to mimic the cellular environment of cartilage formation.
-
Chondrogenic Induction : The hADSC spheroids are cultured in a chondrogenic induction medium. One group is supplemented with the CFA mixture, while the control group receives only the induction medium.
-
Assessment of Chondrogenesis : Over a period of 21 days, the expression and deposition of chondrogenic markers are evaluated. This can be done through:
-
Immunohistochemistry : Staining for key cartilage extracellular matrix components like aggrecan, collagen type II, and chondroitin (B13769445) sulfate.
-
Gene Expression Analysis : Quantifying the expression of chondrogenesis-related genes (e.g., SOX9, ACAN, COL2A1) using techniques like RT-qPCR.
-
-
Data Analysis : The expression and deposition of chondrogenic markers in the CFA-treated group are compared to the control group to assess the pro-chondrogenic effect.
Conclusion and Future Directions
The available evidence indicates that cetylated fatty acids possess anti-inflammatory and potential chondro-supportive properties. Direct comparative studies on individual CFAs are emerging, with recent data highlighting differences in their ability to inhibit MAGL, a key enzyme in the endocannabinoid system.[4] Cetyl this compound and cetyl palmitoleate have shown notable activity in this regard.[4]
However, much of the existing research has been conducted on CFA mixtures, making it challenging to attribute specific effects to individual components.[3] The potent anti-inflammatory effects of these mixtures, particularly on IL-6 reduction, are significant and warrant further investigation.[3]
For drug development professionals and researchers, these findings underscore the potential of specific cetylated fatty acids as targeted therapeutic agents. Future research should prioritize head-to-head comparisons of individual CFAs across a broader range of biological assays, including their effects on COX and lipoxygenase pathways, joint lubrication, and in vivo models of musculoskeletal disorders. Such studies will be instrumental in optimizing the formulation of CFA-based therapeutics and elucidating their full clinical potential.
References
- 1. gigasnutrition.com [gigasnutrition.com]
- 2. Cetylated Fatty Acids: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 3. In Vitro Effects of Cetylated Fatty Acids Mixture from Celadrin on Chondrogenesis and Inflammation with Impact on Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to Clinical Trial Designs for Myristoleate Supplements in Osteoarthritis Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of clinical trial designs for evaluating myristoleate supplements, with a focus on osteoarthritis of the knee. It contrasts a pivotal this compound trial with a significant study on the common alternative supplements, glucosamine (B1671600) and chondroitin (B13769445) sulfate (B86663). Detailed experimental protocols, quantitative data summaries, and visualizations of biological pathways and trial workflows are presented to inform the design of future studies in this area.
Introduction to this compound and its Alternatives
This compound, an omega-5 monounsaturated fatty acid, is most commonly supplemented as cetyl this compound (CMO). It is purported to support joint health through its anti-inflammatory, lubricating, and immunomodulating effects[1]. The proposed mechanism of action involves the inhibition of the cyclooxygenase (COX) and lipoxygenase (LOX) inflammatory pathways[1][2]. While robust clinical evidence is still emerging, preliminary studies have shown promise in alleviating symptoms of osteoarthritis[1][3].
Commonly used alternatives for managing osteoarthritis symptoms include glucosamine and chondroitin sulfate, which are structural components of cartilage[4]. The combination of glucosamine and chondroitin has been extensively studied, though results regarding their efficacy have been mixed[3][5][6].
Comparative Analysis of Clinical Trial Designs
This section compares the design of a key dose-finding study for cis-9-cetylthis compound (NCT02800759) with a large-scale, long-term trial evaluating glucosamine and chondroitin sulfate, the Glucosamine/chondroitin Arthritis Intervention Trial (GAIT).
| Parameter | This compound Supplement Trial (NCT02800759) | Glucosamine/Chondroitin Sulfate Trial (GAIT) |
| Official Title | The Minimal Effective Dose of Cis-9-cetylthis compound (CMO) in Persons Presenting With Knee Joint Pain[7] | Glucosamine/chondroitin Arthritis Intervention Trial (GAIT)[8] |
| Study Design | Randomized, Double-Blind, Placebo-Controlled, Dose-Finding[7] | Randomized, Double-Blind, Placebo- and Active-Controlled, Parallel Group[8] |
| Primary Objective | To explore the minimal effective dose of CMO for relieving knee joint pain[7]. | To compare the efficacy of glucosamine, chondroitin sulfate, and the combination to placebo and celecoxib (B62257) in reducing pain in patients with knee osteoarthritis[8]. |
| Study Population | 28 subjects with mild-degree arthritic knee joint pain[7]. | 1583 patients with symptomatic knee osteoarthritis[6]. |
| Intervention Groups | Group A: 100% Fatty Acid Complex (FAC) with 12.5% CMOGroup B: 80% FAC with 12.5% CMOGroup C: 62.4% FAC with 12.5% CMOGroup D: Placebo (starch)[7] | 1. Glucosamine Sulfate (1500 mg/day)2. Chondroitin Sulfate (1200 mg/day)3. Glucosamine + Chondroitin4. Celecoxib (200 mg/day)5. Placebo[6][8] |
| Treatment Duration | 12 weeks[7] | 24 weeks (primary outcome), with a 2-year follow-up for a subset of participants[8]. |
| Primary Outcome Measure | Change in pain intensity at weight-bearing, assessed by a Numerical Rating Scale (NRS)[9]. | 20% or greater reduction in knee pain from baseline as measured by the WOMAC pain subscale[6]. |
| Secondary Outcome Measures | Western Ontario and McMaster Universities Arthritis (WOMAC) score, Patient Global Impression of Change (PGIC)[9]. | WOMAC total score and subscales, OMERACT-OARSI responder criteria[10]. |
Efficacy and Safety Data
Efficacy Results
| Trial | Intervention | Primary Outcome Measure | Key Findings | P-value |
| This compound (NCT02800759) | 100% FAC with 12.5% CMO (Group A) | Change in NRS Pain Score | Statistically significant pain reduction compared to placebo. | 0.005[9] |
| 62.4% FAC with 12.5% CMO (Group C) | Change in NRS Pain Score | Statistically significant pain reduction compared to placebo. | 0.012[9] | |
| 80% FAC with 12.5% CMO (Group B) | Change in NRS Pain Score | No significant difference in pain reduction compared to placebo. | 0.180[9] | |
| Glucosamine/Chondroitin (GAIT) | Glucosamine + Chondroitin | 20% reduction in WOMAC Pain Score | In the overall group, no significant difference compared to placebo. In a subgroup with moderate-to-severe pain, the combination was significantly better than placebo. | Not significant (overall); p=0.002 (mod-to-severe subgroup)[10] |
| Glucosamine alone | 20% reduction in WOMAC Pain Score | No significant difference compared to placebo. | Not significant[6] | |
| Chondroitin Sulfate alone | 20% reduction in WOMAC Pain Score | No significant difference compared to placebo. | Not significant[6] |
A meta-analysis of eight randomized controlled trials on glucosamine and chondroitin found that the combination showed a statistically significant advantage over placebo in reducing the total WOMAC score[1].
Safety and Tolerability
| Supplement | Reported Adverse Events | Severity | Reference |
| This compound (CMO) | Mild gastrointestinal discomfort, dysmenorrhea, facial edema, constipation. No statistically significant differences in adverse events among the groups. | Mild to Moderate | [6] |
| Glucosamine and Chondroitin | Generally well-tolerated. Most common side effects are mild gastrointestinal complaints. No significant difference in the incidence of adverse events compared to placebo. | Mild | [5][11] |
Experimental Protocols
Protocol for a this compound Dose-Finding Trial (Adapted from NCT02800759)
-
Screening and Baseline (Visit 1, Day -7 to 0):
-
Obtain written informed consent.
-
Assess inclusion/exclusion criteria. Inclusion: >18 years with mild-degree arthritic knee pain (NRS pain score ≤ 4). Exclusion: moderate to severe arthritis, previous knee surgery, other major pain conditions, gastritis, or abnormal lab results[7].
-
Record demographic and baseline characteristics, including medical history.
-
Administer baseline WOMAC and VAS/NRS pain assessments.
-
-
Randomization and First Dose (Visit 2, Day 0):
-
Randomly assign eligible participants to one of the four treatment arms in a double-blind manner.
-
Dispense the first supply of the investigational product (this compound supplement at varying doses or placebo).
-
Instruct participants on the dosing regimen (e.g., two capsules, three times daily).
-
-
Follow-up Visits (Visits 3, 4, and 5 at Weeks 4, 8, and 12):
-
Assess treatment compliance.
-
Record any adverse events.
-
Administer WOMAC and VAS/NRS pain assessments.
-
At Visit 5 (Week 12), also administer the Patient Global Impression of Change (PGIC) scale.
-
-
Post-treatment Safety Follow-up (Week 16):
-
Conduct a final safety assessment, including vital signs and any ongoing adverse events.
-
Protocol for WOMAC Assessment in Osteoarthritis Trials
The Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) is a widely used, self-administered questionnaire to assess pain, stiffness, and physical function in patients with osteoarthritis of the hip or knee.
-
Administration:
-
Provide the patient with the WOMAC questionnaire (Likert scale version is common).
-
Instruct the patient to answer each question based on their experience over the preceding 48 hours.
-
The questionnaire is divided into three subscales:
-
Pain: 5 questions (e.g., pain when walking on a flat surface, going up or down stairs).
-
Stiffness: 2 questions (e.g., stiffness after first waking, stiffness later in the day).
-
Physical Function: 17 questions (e.g., difficulty descending stairs, rising from sitting).
-
-
-
Scoring:
-
Each question is scored on a scale of 0 to 4 (or 0-10 on a Numerical Rating Scale version), where higher scores indicate greater pain, stiffness, or functional limitation.
-
The scores for each subscale are summed to create a subscale score.
-
A total WOMAC score is calculated by summing the scores of the three subscales.
-
Protocol for Visual Analog Scale (VAS) for Pain Assessment
The VAS is a simple, subjective measure of pain intensity.
-
Administration:
-
Scoring:
-
Measure the distance in millimeters from the "No pain" end to the patient's mark.
-
The score is recorded as a value from 0 to 100.
-
Pain can be categorized as: no pain (0-4 mm), mild pain (5-44 mm), moderate pain (45-74 mm), and severe pain (75-100 mm)[12].
-
Visualizations
Proposed Signaling Pathway of this compound
Caption: Proposed anti-inflammatory mechanism of this compound.
Experimental Workflow for a this compound Clinical Trial
References
- 1. Efficacy and safety of the combination of glucosamine and chondroitin for knee osteoarthritis: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effectiveness and safety of glucosamine and chondroitin for the treatment of osteoarthritis: a meta-analysis of randomized controlled trials | Semantic Scholar [semanticscholar.org]
- 3. clinician.nejm.org [clinician.nejm.org]
- 4. scilit.com [scilit.com]
- 5. Effectiveness and safety of glucosamine and chondroitin for the treatment of osteoarthritis: a meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of glucosamine and chondroitin sulfate may depend on level of osteoarthritis pain | EurekAlert! [eurekalert.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Clinical efficacy and safety over two years use of glucosamine, chondroitin sulfate, their combination, celecoxib or placebo taken to treat osteoarthritis of the knee: a GAIT report - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The minimal effective dose of cis-9-cetylthis compound (CMO) in persons presenting with knee joint pain: A double-blind, randomized, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ard.bmj.com [ard.bmj.com]
- 11. mdpi.com [mdpi.com]
- 12. nccih.nih.gov [nccih.nih.gov]
A Comparative Guide to Myristoleate Metabolism Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of myristoleate metabolism across various biological systems. Myristoleic acid (cis-9-tetradecenoic acid, C14:1 n-5) is an omega-5 monounsaturated fatty acid increasingly recognized for its diverse physiological roles, from a component of cellular lipids to a modulator of signaling pathways. Understanding its metabolic nuances across different species is critical for harnessing its therapeutic potential in drug development and for broader scientific research.
Biosynthesis of this compound: A Conserved Pathway
The primary route for this compound synthesis across a wide range of organisms, from bacteria to mammals, is the desaturation of myristic acid (C14:0). This reaction is catalyzed by the enzyme Δ9-fatty acid desaturase, also known as stearoyl-CoA desaturase (SCD) in mammals.[1][2][3] This enzyme introduces a cis-double bond between the 9th and 10th carbons of the fatty acyl-CoA chain.[1][3][4]
The reaction requires molecular oxygen (O₂), and electrons transferred from NAD(P)H via an electron relay system involving cytochrome b₅ and cytochrome b₅ reductase.[1][3] While the fundamental mechanism is conserved, the specific isoforms, substrate preferences, and regulation of Δ9-desaturase can vary significantly between species.
In mammals, several SCD isoforms exist with distinct tissue expression patterns. For instance, mice have four isoforms (SCD1-4), while humans have two (SCD1 and SCD5).[3][5][6] SCD1 is the predominant isoform in the lipogenic tissues of adult mice and is considered the rate-limiting enzyme in the formation of monounsaturated fatty acids.[3][5] While its preferred substrates are typically palmitoyl-CoA (C16:0) and stearoyl-CoA (C18:0), it can also act on myristoyl-CoA (C14:0).[2][7]
In bacteria and cyanobacteria, Δ9-desaturases also perform this crucial conversion. Some cyanobacteria have been shown to possess Δ9-desaturases with a high affinity for myristic acid, leading to significant accumulation of this compound.[8]
References
- 1. Structure and Function of Δ9-Fatty Acid Desaturase [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. Stearoyl-CoA 9-desaturase - Wikipedia [en.wikipedia.org]
- 4. Fatty acid desaturase - Wikipedia [en.wikipedia.org]
- 5. Role of stearoyl-coenzyme A desaturase in regulating lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stearoyl CoA Desaturase 1: Role in Cellular Inflammation and Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical and physiological function of stearoyl-CoA desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Meta-Analysis of Cetyl Myristoleate: Unraveling the Clinical Evidence for Joint Health
An in-depth review of clinical studies on cetyl myristoleate (CMO), a cetylated fatty acid, reveals its potential as a therapeutic agent for alleviating symptoms associated with osteoarthritis and other inflammatory joint conditions. This guide provides a comprehensive comparison of the existing clinical data, details the experimental protocols employed in key studies, and visualizes the proposed mechanisms of action.
Cetyl this compound, a naturally occurring fatty acid ester, has garnered attention for its purported anti-inflammatory and joint-lubricating properties.[1][2] While the body of research is still evolving, several clinical trials have investigated its efficacy in managing the pain and functional limitations of arthritis. This meta-analysis synthesizes the available quantitative data to offer researchers, scientists, and drug development professionals a clear overview of the current evidence.
Comparative Efficacy of Cetyl this compound in Clinical Trials
The effectiveness of cetyl this compound has been evaluated in various clinical settings, primarily focusing on osteoarthritis of the knee. The data from key double-blind, placebo-controlled trials are summarized below to facilitate a comparative assessment of its performance.
| Study (Year) | Condition | Number of Participants | Dosage | Duration | Key Outcomes |
| Siemandi (1997)[3][4] | Osteoarthritis, Rheumatoid Arthritis, Psoriatic Arthritis | 382 | 90g/day CM complex (12% CMO) | 60 days | 63% improvement in CM group vs. 14% in placebo group based on patient and physician reports.[3] |
| Barathur et al. (2001)[3] | Chronic Osteoarthritis of the Knee | 64 | 350mg CM complex (74mg CMO) twice daily | 68 days | Significant improvement in quality of life outcomes.[3] |
| Hesslink et al. (2002)[5] | Osteoarthritis of the Knee | 70 | 350mg plant-derived fatty acid complex (12% CMO) three times a day | 60 days | Significant improvement in knee function. |
| Kim et al. (2017)[6][7] | Mild Arthritic Knee Pain | 28 | Varied (100%, 80%, 62.4% fatty acid complex with 12.5% CMO) | 12 weeks | Significant pain reduction in the 100% and 62.4% fatty acid complex groups compared to placebo.[6][7] |
Experimental Protocols in Cetyl this compound Research
The methodologies employed in clinical trials are crucial for interpreting the validity of their findings. Below are synthesized protocols from key studies on cetyl this compound.
A representative experimental workflow for a clinical trial investigating cetyl this compound is as follows:
Key Methodological Components:
-
Study Design: The majority of credible studies are designed as randomized, double-blind, placebo-controlled trials to minimize bias.[3][6][7]
-
Participant Population: Participants are typically adults diagnosed with osteoarthritis, often confirmed by clinical or radiological findings, and experiencing a certain threshold of knee pain.[6][8] Exclusion criteria often include recent knee surgery, other forms of inflammatory arthritis, and pregnancy.[8]
-
Intervention and Control: The investigational product usually consists of a fatty acid complex containing a specific percentage of cetyl this compound.[6][9] The placebo group typically receives an inert substance like corn starch or vegetable oil.[3][9]
-
Outcome Measures: Primary outcomes often include changes in pain intensity, measured by a Numerical Rating Scale (NRS), and functional disability, assessed using standardized questionnaires like the Western Ontario and McMaster Universities Arthritis (WOMAC) Index.[6][7] Patient Global Impression of Change (PGIC) is also a common secondary outcome.[6][7]
-
Assessment Schedule: Assessments are typically conducted at baseline and at several follow-up visits throughout the study period (e.g., at 4, 8, and 12 weeks).[8]
Proposed Mechanisms of Action
The precise biological mechanisms through which cetyl this compound exerts its effects are still under investigation. However, two primary pathways have been proposed.
1. Inhibition of Pro-inflammatory Mediators:
One of the leading theories is that cetyl this compound helps to reduce inflammation by inhibiting the cyclooxygenase (COX) and lipoxygenase (LOX) pathways of arachidonic acid metabolism.[4][6] This action would decrease the production of prostaglandins (B1171923) and leukotrienes, which are key mediators of inflammation and pain.[6][10]
2. Endocannabinoid System Modulation:
More recent research suggests a potential role for cetyl this compound in modulating the endocannabinoid system.[10][11] It is hypothesized that cetylated fatty acids may inhibit enzymes like monoacylglycerol lipase (B570770) (MAGL), which is responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[10][11] By preventing the degradation of 2-AG, cetyl this compound could enhance its analgesic and anti-inflammatory effects.
References
- 1. Cetyl this compound – Health Information Library | PeaceHealth [peacehealth.org]
- 2. nutrientinnovations.com [nutrientinnovations.com]
- 3. rejuvenation-science.com [rejuvenation-science.com]
- 4. Cetyl this compound - Wikipedia [en.wikipedia.org]
- 5. celadrin.com [celadrin.com]
- 6. The minimal effective dose of cis-9-cetylthis compound (CMO) in persons presenting with knee joint pain: A double-blind, randomized, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Cetyl Myristoleate vs. NSAIDs: A Comparative Analysis for Joint Pain Relief
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cetyl Myristoleate (CMO) and Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) for the management of joint pain, with a focus on experimental data and methodologies.
Introduction
Joint pain, a prevalent condition often associated with osteoarthritis and other inflammatory joint disorders, is a significant cause of disability worldwide. The management of this pain is a key focus of therapeutic development. Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, offering well-documented analgesic and anti-inflammatory effects.[1][2] In contrast, cetyl this compound (CMO), a cetylated fatty acid, has gained attention as a natural supplement for joint health, proposed to work through mechanisms of joint lubrication and inflammation modulation.[3][4] This guide will delve into the available scientific evidence for both compounds, comparing their mechanisms of action, clinical efficacy, and safety profiles.
Mechanism of Action
Cetyl this compound (CMO)
The precise mechanism of action for cetyl this compound is not fully elucidated, but it is thought to exert its effects through a dual-action process:
-
Anti-inflammatory Effects: Research suggests that CMO may inhibit the production of pro-inflammatory mediators.[3] It is proposed to suppress the cyclooxygenase (COX) and lipoxygenase pathways of arachidonic acid metabolism, which would lead to a reduced generation of prostaglandins (B1171923) and leukotrienes, key mediators of pain and inflammation.[5][6] Some studies also suggest it may have immune-modulating effects.[3]
-
Joint Lubrication: CMO is believed to enhance the lubricating properties of synovial fluid, the fluid that cushions joints.[3][4] This improved lubrication can help to reduce friction between the articular surfaces, thereby easing movement and minimizing pain.[3]
Caption: Proposed anti-inflammatory pathway of Cetyl this compound.
Nonsteroidal Anti-Inflammatory Drugs (NSAIDs)
The mechanism of action for NSAIDs is well-established. Most NSAIDs act as non-selective inhibitors of the cyclooxygenase (COX) enzymes, targeting both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) isoenzymes.[7]
-
COX-1 Inhibition: COX-1 is a constitutively expressed enzyme involved in the regulation of normal physiological processes, such as protecting the gastric mucosa and maintaining kidney function.[7] Inhibition of COX-1 is associated with many of the common side effects of NSAIDs, including gastrointestinal ulcers and bleeding.[7][8]
-
COX-2 Inhibition: COX-2 is an inducible enzyme that is upregulated at sites of inflammation.[1] Its inhibition is primarily responsible for the anti-inflammatory and analgesic effects of NSAIDs.[1] By blocking COX-2, NSAIDs prevent the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[8][9][10]
Some NSAIDs, known as COX-2 inhibitors (e.g., celecoxib), selectively target the COX-2 enzyme to reduce the gastrointestinal side effects associated with COX-1 inhibition.[2]
Caption: Mechanism of action of non-selective NSAIDs.
Clinical Efficacy: A Data-Driven Comparison
Cetyl this compound (CMO)
The clinical evidence for CMO is still emerging. One of the key studies is a double-blind, randomized, placebo-controlled trial that investigated the minimal effective dose of CMO for knee joint pain.
| Study | Intervention Groups | Key Outcomes (at 12 weeks) | Significance |
| Lee et al. (2017)[5][11] | Group A: 100% Fatty Acid Complex (FAC) with 12.5% CMO (n=7)Group B: 80% FAC with 12.5% CMO (n=6)Group C: 62.4% FAC with 12.5% CMO (n=7)Group D: Placebo (starch) (n=6) | Pain Score (NRS): - Group A vs. Placebo: Significant difference (p=0.005)- Group C vs. Placebo: Significant difference (p=0.012)- Group B vs. Placebo: Not significant (p=0.180)WOMAC Score: - Significant decrease within Group A and Group C. | CMO was effective in alleviating knee pain at doses of 100% and 62.4% FAC. |
Nonsteroidal Anti-Inflammatory Drugs (NSAIDs)
The efficacy of NSAIDs for osteoarthritis pain is well-established through numerous clinical trials and meta-analyses.
| Drug/Dose | Effect on Pain (vs. Placebo) | Effect on Physical Function (vs. Placebo) | Source |
| Diclofenac (B195802) 150 mg/day | Most effective oral NSAID | Minimum clinically important treatment effect observed | da Costa et al. (2021)[12], Zacher et al.[13] |
| Etoricoxib (B1671761) 60 mg/day | Among the most effective oral NSAIDs | Effective | da Costa et al. (2021)[12] |
| Topical Diclofenac | Superior to placebo, especially in the first 2 weeks | - | Lin et al., Mason et al.[13] |
| Ibuprofen (oral) | Effective | - | Zacher et al.[13] |
| Naproxen | Effective | - | - |
| Celecoxib | Effective | - | - |
A network meta-analysis concluded that diclofenac 150 mg/day and etoricoxib 60 mg/day are among the most effective oral NSAIDs for osteoarthritis pain and function.[12] Topical NSAIDs have also shown significant efficacy with a lower risk of systemic side effects.[13]
Experimental Protocols
Protocol for a CMO Clinical Trial
Based on the study by Lee et al. (2017)[5][11], a typical experimental protocol for evaluating CMO is as follows:
-
Study Design: A double-blind, randomized, placebo-controlled trial.
-
Participants: Subjects with a clinical or radiological diagnosis of mild-degree arthritic knee joint pain.
-
Intervention: Participants are randomized into groups receiving different doses of a fatty acid complex containing CMO or a placebo (e.g., starch) daily for a specified period (e.g., 12 weeks).
-
Outcome Measures:
-
Primary: Change in pain intensity, often measured using a Numerical Rating Scale (NRS).
-
Secondary: Functional disability assessed by scales such as the Western Ontario and McMaster Universities Arthritis (WOMAC) score, and Patient Global Impression of Change (PGIC).
-
-
Timeline: Includes a baseline screening period, randomization, an ingestion period with several follow-up visits, and a post-ingestion safety follow-up.
Protocol for an NSAID Clinical Trial
A standard protocol for an NSAID trial in osteoarthritis, such as a randomized withdrawal trial, would include:
-
Study Design: A placebo-controlled, non-inferiority, randomized withdrawal trial.[14]
-
Participants: Patients with confirmed knee osteoarthritis who are current NSAID users.
-
Run-in Period: An initial period where all participants are switched to a standardized study NSAID (e.g., meloxicam) to establish a baseline response.
-
Randomization: Eligible participants are then randomized to either continue the study NSAID or switch to a placebo for a defined period (e.g., 4 weeks).
-
Outcome Measures:
-
Primary: Change in a validated pain scale, such as the WOMAC pain subscale.
-
Secondary: Assessments of physical function, global impression of change, use of rescue medication, and adverse event monitoring.
-
Caption: Generalized experimental workflow for a clinical trial.
Safety and Side Effect Profile
| Feature | Cetyl this compound (CMO) | Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) |
| Common Side Effects | Generally well-tolerated. Some anecdotal reports of "breakthrough pain" for a short duration at the start of therapy.[15] | Dyspepsia, heartburn, nausea.[7] |
| Gastrointestinal Risk | Not known to cause significant stomach irritation.[3] | Increased risk of ulcers, bleeding, and perforation, especially with non-selective NSAIDs due to COX-1 inhibition.[7][8][9] |
| Cardiovascular Risk | No known cardiovascular risks. | Increased risk of myocardial infarction, stroke, and other thromboembolic events, particularly with higher doses and long-term use.[9][13] |
| Renal Risk | No known renal risks. | Can cause acute kidney injury and fluid retention by altering renal blood flow.[8][9] |
| Drug Interactions | Limited information available. | Can interact with anticoagulants, aspirin, SSRIs, and can reduce the effectiveness of some blood pressure medications and antibiotics.[7][13] |
Conclusion
NSAIDs represent a well-characterized and effective class of drugs for the symptomatic relief of joint pain and inflammation, supported by a vast body of clinical evidence.[1][16] Their utility, however, is tempered by a significant risk of gastrointestinal, cardiovascular, and renal adverse events, particularly with long-term use.[9][13]
Cetyl this compound, on the other hand, is presented as a natural alternative with a favorable safety profile.[3] Its proposed dual mechanism of anti-inflammatory action and joint lubrication is promising.[3][4] However, the clinical evidence supporting its efficacy is currently limited in comparison to NSAIDs, with a need for larger, more robust clinical trials to establish its therapeutic potential and optimal dosage.
For drug development professionals and researchers, the key distinction lies in the level of scientific validation. While NSAIDs offer proven efficacy with known risks that can be managed, CMO represents an area with potential for development, requiring further investigation to substantiate its purported benefits and mechanisms of action.
References
- 1. Use of NSAIDs in treating patients with arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arthritis.org [arthritis.org]
- 3. mdtherapeutics.com [mdtherapeutics.com]
- 4. nutrientinnovations.com [nutrientinnovations.com]
- 5. The minimal effective dose of cis-9-cetylthis compound (CMO) in persons presenting with knee joint pain: A double-blind, randomized, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cetyl this compound - Wikipedia [en.wikipedia.org]
- 7. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 8. NSAIDs for pain relief - WebMD [webmd.com]
- 9. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. NSAIDs: Examples, side effects, and uses [medicalnewstoday.com]
- 11. The minimal effective dose of cis-9-cetylthis compound (CMO) in persons presenting with knee joint pain: A double-blind, randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bmj.com [bmj.com]
- 13. dovepress.com [dovepress.com]
- 14. researchgate.net [researchgate.net]
- 15. Cetyl this compound - NZ Health Coach [nzhealthcoach.com]
- 16. Management of Osteoarthritis: Expert Opinion on NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Myristoleate
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. The proper disposal of chemical reagents, such as myristoleate, is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, ensuring the well-being of laboratory personnel and compliance with regulatory standards.
Myristoleic acid, a monounsaturated fatty acid, is classified as a combustible liquid that can cause skin, eye, and respiratory irritation[1][2]. Therefore, it must be handled with care and disposed of as hazardous chemical waste in accordance with local, state, and federal regulations[3][4][5][6][7]. Under no circumstances should it be poured down the drain or discarded with regular trash[3][4].
Step-by-Step Disposal Protocol for this compound
This protocol outlines the essential steps for the safe disposal of this compound and materials contaminated with it.
1. Personal Protective Equipment (PPE) and Initial Handling:
-
Before handling this compound, ensure you are wearing appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation[8].
2. Waste Collection and Segregation:
-
Pure this compound and Concentrated Solutions: Collect all unused or waste this compound in a designated, leak-proof, and chemically compatible container[3][4][5]. The original container can often be used for this purpose.
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("Myristoleic Acid" or "this compound"), and the approximate concentration and volume[5].
-
Segregation: Do not mix this compound waste with other incompatible waste streams. Store the sealed waste container in a designated satellite accumulation area (SAA) away from general laboratory traffic[5][9].
3. Disposal of Contaminated Materials:
-
Solid Waste: Pipette tips, gloves, bench paper, and other disposable materials contaminated with this compound should be collected in a separate, clearly labeled hazardous waste bag or container[6].
-
Sharps: Contaminated needles or other sharps must be placed in a designated sharps container for hazardous chemical waste.
4. Spill Management:
-
In the event of a spill, contain the material to prevent it from spreading or entering drains[1][10][11].
-
Absorb the spill with an inert material such as sand, diatomite, or a universal absorbent[1].
-
Collect the contaminated absorbent material and place it in a sealed, labeled hazardous waste container for disposal[1].
5. Empty Container Disposal:
-
Thoroughly empty the original this compound container.
-
The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous waste[3].
-
After the initial rinse, subsequent rinses can be managed according to your institution's specific guidelines.
-
Once clean and dry, deface or remove all labels from the container before recycling or discarding it as non-hazardous waste[3].
6. Arranging for Final Disposal:
-
Once the hazardous waste container is full or has reached the accumulation time limit set by your institution (often six months), arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor[6][9].
Quantitative Guidelines for Laboratory Waste
The following table summarizes general quantitative limits and guidelines applicable to the management of chemical waste in a laboratory setting. These are not specific to this compound but represent common regulatory requirements.
| Parameter | Guideline | Citation(s) |
| Satellite Accumulation Area (SAA) Limit | A maximum of 25 gallons of chemical waste may be accumulated in a laboratory SAA. | [9] |
| Acutely Hazardous Waste Limit | No more than one quart of reactive acutely hazardous chemical waste may be stored in a laboratory. | [9] |
| Container Rinsing | The first rinse of a hazardous chemical container must be collected as hazardous waste. | [3] |
| Highly Toxic Chemical Container Rinsing | For containers of highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste. | [3] |
Experimental Protocol: Saponification of a Lipid Containing this compound
The following is a representative experimental protocol that would generate this compound waste, followed by the specific disposal steps for the resulting waste stream.
Objective: To hydrolyze a triglyceride containing this compound to yield the free fatty acid.
Materials:
-
Lipid source containing this compound
-
Potassium Hydroxide (B78521) (KOH)
-
Hydrochloric Acid (HCl)
-
Separatory funnel
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
Dissolve the lipid in ethanol in a round-bottom flask.
-
Add a solution of potassium hydroxide in ethanol to the flask.
-
Reflux the mixture for one hour to saponify the lipid.
-
After cooling, transfer the mixture to a separatory funnel.
-
Acidify the solution with hydrochloric acid to protonate the fatty acid salts.
-
Extract the myristoleic acid into hexane.
-
Wash the hexane layer with water to remove impurities.
-
Dry the hexane layer over anhydrous sodium sulfate.
-
Evaporate the hexane to yield the isolated myristoleic acid.
Waste Disposal for this Experiment:
-
Aqueous Waste: The aqueous layer from the separatory funnel will be acidic and may contain residual ethanol. This should be collected in a designated hazardous waste container for corrosive and flammable aqueous waste.
-
Hexane Waste: The hexane used for extraction and any subsequent washes should be collected in a separate container for flammable organic solvent waste.
-
Solid Waste: The anhydrous sodium sulfate, once the hexane has been fully evaporated in a fume hood, should be disposed of as solid chemical waste. Any filter paper used should also be placed in the solid waste container.
-
Product: Any excess myristoleic acid product should be disposed of following the main protocol outlined above.
Visualizing the Disposal Workflow
The following diagrams illustrate the logical flow of the this compound disposal process.
Caption: Workflow for the proper disposal of this compound waste.
Caption: Decision workflow for responding to a this compound spill.
References
- 1. agilent.com [agilent.com]
- 2. Myristoleic acid =99 capillaryGC 544-64-9 [sigmaaldrich.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. benchchem.com [benchchem.com]
- 7. cdn.chemservice.com [cdn.chemservice.com]
- 8. benchchem.com [benchchem.com]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. chemos.de [chemos.de]
- 11. chemos.de [chemos.de]
Personal protective equipment for handling Myristoleate
For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This guide provides immediate safety, operational, and disposal information for Myristoleate and its related compounds, fostering a secure and efficient research environment.
Personal Protective Equipment (PPE)
When handling this compound, a thorough risk assessment should be conducted to determine the necessary personal protective equipment. The following table summarizes the recommended PPE based on safety data sheets.
| PPE Category | Equipment | Specification and Use |
| Eye and Face Protection | Safety goggles with side-shields or a face shield | Essential to protect against potential splashes or aerosols that may cause eye irritation.[1][2][3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) | Protective gloves should be worn to prevent skin contact, as this compound and related compounds can cause skin irritation.[1][2][3] |
| Body Protection | Laboratory coat or impervious clothing | A lab coat or other protective clothing should be worn to minimize the risk of skin exposure.[2][5] |
| Respiratory Protection | Suitable respirator (e.g., N95 or N100 NIOSH-approved mask) | To be used in situations with inadequate ventilation or when there is a risk of inhaling aerosols or dust, which may cause respiratory irritation.[1][2][3][4] |
Hazard Summary
This compound and its derivatives are generally considered to have low toxicity. However, they can present the following hazards:
-
Skin Irritation: May cause skin irritation upon contact.[1][5]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as dust or aerosol.[1][5]
-
Combustibility: Myristoleic acid is a combustible liquid.[1][3] Some related compounds are combustible at high temperatures.[6]
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for the safe handling of this compound in a laboratory setting.
-
Preparation :
-
Handling :
-
Weighing and Transferring :
-
Handle this compound in a designated area.
-
Avoid generating dust or aerosols.
-
Use appropriate tools for transferring the substance to minimize spills.
-
-
Spill Response :
-
In case of a spill, immediately alert others in the vicinity.
-
For small spills, absorb the material with an inert absorbent material (e.g., sand, earth) and place it in a suitable container for disposal.[2]
-
For larger spills, follow your institution's emergency procedures.
-
Ensure proper ventilation of the affected area.[10]
-
-
-
Post-Handling :
Disposal Plan
Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation :
-
Solid Waste : Collect all contaminated solid waste, such as gloves, wipes, and absorbent materials, in a designated and clearly labeled hazardous waste container.
-
Liquid Waste : Collect unused or waste this compound in a separate, leak-proof, and clearly labeled container. Do not mix with other waste streams unless compatibility is confirmed.[12][13]
-
-
Storage :
-
Disposal :
-
Dispose of all waste in accordance with local, state, and federal regulations.[12][14]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash.[10][11]
-
By adhering to these safety protocols, researchers can minimize risks and maintain a safe laboratory environment when working with this compound. Always refer to the specific Safety Data Sheet (SDS) for the compound you are using for the most detailed and up-to-date information.
References
- 1. agilent.com [agilent.com]
- 2. abmole.com [abmole.com]
- 3. 肉豆蔻酸 ≥99% (capillary GC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. makingcosmetics.com [makingcosmetics.com]
- 7. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 8. Personal Protective Equipment - Canada.ca [canada.ca]
- 9. sams-solutions.com [sams-solutions.com]
- 10. chemos.de [chemos.de]
- 11. chemos.de [chemos.de]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. essex.ac.uk [essex.ac.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
